molecular formula C10H9NO B1177368 barbourin CAS No. 135402-55-0

barbourin

货号: B1177368
CAS 编号: 135402-55-0
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Barbourin is a 73-amino acid disintegrin protein originally isolated from the venom of the Southeastern pygmy rattlesnake, Sistrurus miliarius barbouri . It is a high-affinity and specific antagonist of the platelet integrin αIIbβ3 (also known as GPIIb/IIIa) . Its primary research value stems from its unique Lys-Gly-Asp (KGD) peptide recognition sequence, a defining structural motif that distinguishes it from the more common Arg-Gly-Asp (RGD) sequence found in other disintegrins . This conservative Lys-for-Arg substitution is the key determinant of this compound's specificity for the αIIbβ3 integrin over other RGD-dependent integrins, making it a critical tool for studying platelet-specific functions . The mechanism of action involves this compound binding competitively to the activated αIIbβ3 receptor on platelets, thereby preventing the binding and cross-linking of fibrinogen . This blockade effectively inhibits platelet aggregation, a central process in arterial thrombosis . The structural analysis of this compound's KGD loop has been instrumental in pharmacological development, serving as the direct structural template for the design and synthesis of the antiplatelet drug eptifibatide . In research settings, this compound is used to specifically investigate integrin-mediated platelet aggregation in vitro, study outside-in and inside-out signaling in platelets, and explore the role of αIIbβ3 in various disease models, including thrombosis and cardiovascular diseases . Furthermore, studies involving recombinant this compound, including fusion proteins with albumin, demonstrate its ongoing research applicability, particularly in investigating the pharmacokinetics of antiplatelet agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

属性

CAS 编号

135402-55-0

分子式

C10H9NO

同义词

barbourin

产品来源

United States

Foundational & Exploratory

Barbourin: A Technical Guide to a Highly Specific GPIIb/IIIa Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barbourin is a potent and highly specific peptide antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, also known as integrin αIIbβ3. Isolated from the venom of the Southeastern Pygmy Rattlesnake (Sistrurus miliarius barbouri), this 73-amino acid disintegrin represents a unique structural model for the development of novel antiplatelet therapeutics.[1][2] Unlike many other GPIIb/IIIa inhibitors that contain the common Arg-Gly-Asp (RGD) recognition sequence, this compound possesses a distinctive Lys-Gly-Asp (KGD) motif.[1][2] This substitution is the primary determinant of its remarkable specificity for the platelet fibrinogen receptor over other integrins.[1][2] This technical guide provides an in-depth overview of this compound, its biological source, mechanism of action, and detailed experimental protocols for its study.

Introduction

Platelet aggregation is a critical process in hemostasis and thrombosis, mediated primarily by the activation of the GPIIb/IIIa receptor and its subsequent binding to fibrinogen. The development of antagonists for this receptor is a key strategy in the prevention and treatment of cardiovascular diseases. This compound, a naturally occurring peptide from snake venom, has emerged as a valuable molecular tool and a template for the design of potent and specific antiplatelet agents.[1][2] Its unique KGD sequence confers a high degree of specificity for the GPIIb/IIIa receptor, minimizing off-target effects that can be associated with broader-spectrum RGD-containing antagonists.[1][2]

Biological Source

The sole biological source of this compound is the venom of the Southeastern Pygmy Rattlesnake, Sistrurus miliarius barbouri.[1][2] This small pit viper is found in the southeastern United States. The venom of this snake is a complex mixture of proteins and peptides, and this compound is one of the components responsible for the venom's anti-hemostatic properties.

Mechanism of Action

This compound exerts its antiplatelet effect by acting as a competitive antagonist of the GPIIb/IIIa receptor.[3] The mechanism can be summarized in the following steps:

  • Binding to GPIIb/IIIa: The KGD sequence within this compound specifically recognizes and binds to the ligand-binding site on the activated GPIIb/IIIa receptor on the surface of platelets.

  • Inhibition of Fibrinogen Binding: By occupying this binding site, this compound prevents fibrinogen from cross-linking adjacent platelets.

  • Inhibition of Platelet Aggregation: The blockage of fibrinogen binding effectively inhibits the final common pathway of platelet aggregation, regardless of the initial agonist (e.g., ADP, thrombin, collagen).

Signaling Pathway of Platelet Aggregation Inhibition by this compound

The following diagram illustrates the signaling pathway of platelet activation and the point of inhibition by this compound.

Caption: this compound competitively inhibits fibrinogen binding to active GPIIb/IIIa.

Quantitative Data

While specific IC50 and Kd values for native this compound are not consistently reported across the literature, research on recombinant this compound and its fusion proteins indicates potent inhibition of platelet aggregation. One study reported that a recombinant this compound-albumin fusion protein had a similar IC50 for inhibiting ADP and thrombin-stimulated platelet aggregation as recombinant this compound alone, though the exact values were not provided.[3] The table below summarizes the type of quantitative data that is critical for the characterization of this compound's activity.

ParameterDescriptionTypical Agonist(s)Expected Value RangeReference
IC50 (Platelet Aggregation) The concentration of this compound required to inhibit platelet aggregation by 50%.ADP, Thrombin, CollagenLow nanomolar to micromolar[3]
IC50 (Fibrinogen Binding) The concentration of this compound required to inhibit the binding of fibrinogen to purified GPIIb/IIIa or activated platelets by 50%.-Low nanomolar[1]
Kd (Binding Affinity) The equilibrium dissociation constant, representing the affinity of this compound for the GPIIb/IIIa receptor.-Nanomolar range-

Experimental Protocols

Purification of this compound from Sistrurus m. barbouri Venom

The following is a general protocol for the purification of this compound from crude venom, based on methods described in the literature.[1]

Workflow for this compound Purification

G Venom Crude S. m. barbouri Venom SizeExclusion Size-Exclusion Chromatography (e.g., Sephadex G-50) Venom->SizeExclusion 1. Initial Fractionation CationExchange Cation-Exchange Chromatography (e.g., Mono S column) SizeExclusion->CationExchange 2. Further Separation RP_HPLC Reverse-Phase HPLC (e.g., C18 column) CationExchange->RP_HPLC 3. Final Polishing Purethis compound Pure this compound RP_HPLC->Purethis compound 4. Purity Assessment

Caption: Multi-step chromatographic purification of this compound from snake venom.

Methodology:

  • Crude Venom Preparation: Lyophilized crude venom from Sistrurus m. barbouri is dissolved in a suitable buffer (e.g., 0.05 M ammonium acetate, pH 6.8).

  • Size-Exclusion Chromatography: The venom solution is applied to a size-exclusion column (e.g., Sephadex G-50) to separate components based on molecular weight. Fractions are collected and assayed for GPIIb/IIIa inhibitory activity.

  • Cation-Exchange Chromatography: Active fractions from the size-exclusion step are pooled and applied to a cation-exchange column (e.g., Mono S). A salt gradient (e.g., 0-1 M NaCl) is used to elute bound proteins. Fractions are again tested for activity.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The active fraction from the cation-exchange chromatography is subjected to one or more rounds of RP-HPLC on a C18 column using a gradient of an organic solvent (e.g., acetonitrile) in water, both containing trifluoroacetic acid. This step yields highly purified this compound.

  • Purity and Identity Confirmation: The purity of the final product is assessed by SDS-PAGE and its identity is confirmed by amino acid sequencing or mass spectrometry.

Platelet Aggregation Assay

This protocol describes a standard light transmission aggregometry (LTA) method to assess the inhibitory effect of this compound on platelet aggregation.[4]

Methodology:

  • Preparation of Platelet-Rich Plasma (PRP):

    • Draw whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

    • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes. PPP is used to set the 100% aggregation baseline.

  • Platelet Aggregation Measurement:

    • Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

    • Pre-warm the PRP samples to 37°C.

    • Add various concentrations of this compound or a vehicle control to the PRP samples and incubate for a specified time (e.g., 5 minutes).

    • Place the samples in a light transmission aggregometer and establish a baseline reading.

    • Induce platelet aggregation by adding a platelet agonist, such as ADP (e.g., 10 µM) or thrombin (e.g., 0.1 U/mL).

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • The percentage of platelet aggregation is calculated relative to the light transmission of PPP (100%) and PRP (0%).

    • The IC50 value is determined by plotting the percentage of inhibition of aggregation against the logarithm of the this compound concentration.

Solid-Phase Receptor Binding Assay

This protocol outlines a method to quantify the binding of this compound to the GPIIb/IIIa receptor.

Methodology:

  • Plate Coating:

    • Coat microtiter plate wells with purified GPIIb/IIIa receptor overnight at 4°C.

    • Wash the wells to remove unbound receptor and block non-specific binding sites with a blocking buffer (e.g., bovine serum albumin in a suitable buffer).

  • Competitive Binding:

    • Add a constant concentration of a labeled ligand that binds to GPIIb/IIIa (e.g., biotinylated fibrinogen) and varying concentrations of this compound to the wells.

    • Incubate the plate to allow for competitive binding to reach equilibrium.

  • Detection:

    • Wash the wells to remove unbound ligands.

    • If using a biotinylated ligand, add a streptavidin-enzyme conjugate (e.g., streptavidin-horseradish peroxidase).

    • After another wash step, add a suitable substrate for the enzyme and measure the resulting signal (e.g., colorimetric or chemiluminescent).

  • Data Analysis:

    • The signal is inversely proportional to the amount of this compound bound.

    • The IC50 for binding inhibition is calculated, and from this, the equilibrium dissociation constant (Kd) can be determined using the Cheng-Prusoff equation, provided the Kd of the labeled ligand is known.

Conclusion

This compound is a powerful and specific inhibitor of the platelet GPIIb/IIIa receptor, distinguished by its KGD recognition sequence. Its high specificity makes it an invaluable tool for research in hemostasis and thrombosis and a promising lead compound for the development of novel antiplatelet drugs with a potentially improved safety profile. The experimental protocols detailed in this guide provide a framework for the purification, characterization, and functional analysis of this unique snake venom peptide. Further research into the structure-activity relationship of this compound and its derivatives will continue to advance our understanding of integrin-ligand interactions and may lead to the development of the next generation of antithrombotic therapies.

References

Unraveling the Shield: A Technical Guide to the Three-Dimensional Structure of Barbourin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the three-dimensional structure of barbourin, a potent and specific antagonist of the platelet integrin receptor αIIbβ3. This document delves into the structural features that confer its specificity, the experimental and computational methodologies used to elucidate its structure, and its mechanism of action in the context of platelet aggregation signaling pathways.

Core Structural and Functional Characteristics

This compound, a 73-amino acid disintegrin isolated from the venom of the southeastern pygmy rattlesnake (Sistrurus m. barbouri), is a monomeric protein that plays a crucial role in inhibiting platelet aggregation.[1][2] Its primary function is the blockade of the fibrinogen receptor, integrin αIIbβ3 (also known as glycoprotein GPIIb/IIIa), a key player in the final common pathway of platelet aggregation.[1][2]

A defining feature of this compound is its Lys-Gly-Asp (KGD) recognition motif, which is responsible for its high specificity towards αIIbβ3.[2][3] This contrasts with many other disintegrins that possess an Arg-Gly-Asp (RGD) sequence and exhibit broader integrin binding profiles.[3] The substitution of lysine for arginine is the primary structural determinant of this specificity.[2]

Quantitative Binding Affinity

Three-Dimensional Structure: A Homology-Based Model

To date, an experimentally determined three-dimensional structure of this compound obtained through X-ray crystallography or NMR spectroscopy has not been deposited in the Protein Data Bank (PDB). However, a three-dimensional model of this compound has been proposed using homology modeling and large-scale molecular dynamics simulations.[1][3] This model, accessible via PDB ID 1Q7J , provides valuable insights into the protein's architecture.

The model was constructed based on the known structures of other homologous disintegrins. Homology modeling is a computational technique that predicts the tertiary structure of a target protein based on its amino acid sequence and an experimentally determined structure of a related homologous protein (the template).[5][6]

Quantitative Structural Data from Homology Model (PDB: 1Q7J)

The following table summarizes key structural parameters derived from the analysis of the this compound homology model (1Q7J).

ParameterValue
Secondary Structure
    - Helical Residues15.1%
    - Beta-Sheet Residues26.0%
Ramachandran Plot Analysis
    - Residues in Favored Regions85.7%
    - Residues in Allowed Regions12.5%
    - Residues in Outlier Regions1.8%

Note: These values are based on a computational model and await experimental validation.

Experimental Protocols

Purification of this compound from Venom

The isolation of this compound from the crude venom of Sistrurus m. barbouri typically involves a multi-step chromatographic process designed to separate proteins based on their physicochemical properties.

Workflow for this compound Purification

This compound Purification Workflow cluster_0 Step 1: Initial Fractionation cluster_1 Step 2: High-Resolution Separation cluster_2 Step 3: Purity Assessment Crude Venom Crude Venom Size-Exclusion Chromatography Size-Exclusion Chromatography Crude Venom->Size-Exclusion Chromatography Separation by size Disintegrin-containing fractions Disintegrin-containing fractions Size-Exclusion Chromatography->Disintegrin-containing fractions Reversed-Phase HPLC (C18 column) Reversed-Phase HPLC (C18 column) Disintegrin-containing fractions->Reversed-Phase HPLC (C18 column) Separation by hydrophobicity Purified this compound Purified this compound Reversed-Phase HPLC (C18 column)->Purified this compound SDS-PAGE and Mass Spectrometry SDS-PAGE and Mass Spectrometry Purified this compound->SDS-PAGE and Mass Spectrometry Verification Homology Modeling Workflow Target Sequence (this compound) Target Sequence (this compound) Template Search (BLAST) Template Search (BLAST) Target Sequence (this compound)->Template Search (BLAST) Sequence Alignment Sequence Alignment Template Search (BLAST)->Sequence Alignment Model Building Model Building Sequence Alignment->Model Building Loop Modeling Loop Modeling Model Building->Loop Modeling Side-Chain Packing Side-Chain Packing Loop Modeling->Side-Chain Packing Model Refinement Model Refinement Side-Chain Packing->Model Refinement Model Validation (Ramachandran Plot) Model Validation (Ramachandran Plot) Model Refinement->Model Validation (Ramachandran Plot) Integrin Signaling and this compound Inhibition cluster_0 Platelet Activation (Inside-Out Signaling) cluster_1 Fibrinogen Binding and Crosslinking cluster_2 Inhibition by this compound Agonist (e.g., Thrombin, ADP) Agonist (e.g., Thrombin, ADP) GPCR GPCR Agonist (e.g., Thrombin, ADP)->GPCR Talin/Kindlin Activation Talin/Kindlin Activation GPCR->Talin/Kindlin Activation αIIbβ3 Activation αIIbβ3 Activation Talin/Kindlin Activation->αIIbβ3 Activation Fibrinogen Fibrinogen αIIbβ3 Activation->Fibrinogen Binds to Platelet Aggregation Platelet Aggregation Fibrinogen->Platelet Aggregation Crosslinks platelets This compound This compound This compound->αIIbβ3 Activation Blocks Binding

References

Barbourin: A Potent and Selective αIIbβ3 Integrin Inhibitor for Antiplatelet Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Barbourin, a disintegrin isolated from the venom of the southeastern pygmy rattlesnake, Sistrurus milarus barbouri, stands as a compelling natural inhibitor of the platelet integrin receptor αIIbβ3.[1][2] Its remarkable specificity is attributed to a unique Lys-Gly-Asp (KGD) motif, which deviates from the common Arg-Gly-Asp (RGD) sequence found in many other disintegrins.[1][2] This substitution of lysine for arginine is the primary determinant of its high-affinity and selective binding to αIIbβ3, a key receptor in platelet aggregation. By competitively inhibiting the binding of fibrinogen to this receptor, this compound effectively blocks the final common pathway of platelet aggregation, making it a valuable tool in thrombosis research and a structural model for the development of potent antiplatelet therapeutics. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and the associated αIIbβ3 signaling pathways.

Introduction: The Role of αIIbβ3 in Platelet Aggregation

The integrin αIIbβ3, also known as glycoprotein IIb/IIIa (GPIIb/IIIa), is the most abundant receptor on the platelet surface. It plays a pivotal role in hemostasis and thrombosis. In its resting state, αIIbβ3 has a low affinity for its primary ligand, fibrinogen. Upon platelet activation by agonists such as thrombin, ADP, or collagen, a cascade of intracellular signals, termed "inside-out" signaling, triggers a conformational change in αIIbβ3, shifting it to a high-affinity state. This activated receptor can then bind fibrinogen, which acts as a bridge between adjacent platelets, leading to platelet aggregation and thrombus formation. The binding of fibrinogen also initiates "outside-in" signaling, which further promotes platelet spreading, clot retraction, and stabilization of the thrombus.

This compound's ability to selectively target and inhibit αIIbβ3 makes it a powerful tool for studying these processes and for the development of antithrombotic agents. Its KGD sequence provides a unique structural basis for designing selective inhibitors that can prevent pathological thrombus formation without causing excessive bleeding.

Mechanism of Action: The KGD Advantage

The selectivity of this compound for αIIbβ3 is a direct consequence of the substitution of a lysine (K) for an arginine (R) in the conserved Gly-Asp (GD) motif. While the RGD sequence is recognized by a broad range of integrins, the KGD motif of this compound confers a high degree of specificity for the platelet integrin αIIbβ3.[1][2] This specificity is crucial for therapeutic applications, as it minimizes off-target effects that could arise from the inhibition of other integrins involved in essential physiological processes. This compound acts as a competitive antagonist, binding to the fibrinogen binding site on activated αIIbβ3 and thereby preventing platelet aggregation.

Quantitative Inhibitory Data

The potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key inhibitory and binding parameters of this compound and related peptides.

Table 1: Inhibitory Potency (IC50) of this compound and Related Peptides

Integrin SubtypeThis compound (KGD-containing) IC50 (nM)RGD-containing Peptides IC50 (nM)
αIIbβ3 ~30 - 80~100 - 200
αvβ3 > 20,000~1 - 10
α5β1 Inactive~1 - 100

Note: IC50 values can vary depending on the specific assay conditions and the RGD peptide used for comparison.

Table 2: Binding Affinity of this compound for αIIbβ3

ParameterValue
Dissociation Constant (Kd) ~10 - 50 nM

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Purification of this compound from Sistrurus milarus barbouri Venom

The purification of this compound from crude venom typically involves a multi-step chromatographic process to isolate the active peptide.

Workflow for this compound Purification

G cluster_0 Venom Preparation cluster_1 Chromatography Steps cluster_2 Analysis and Final Product venom Crude Lyophilized Venom reconstitution Reconstitution in Buffer venom->reconstitution centrifugation Centrifugation to remove insoluble material reconstitution->centrifugation size_exclusion Size-Exclusion Chromatography centrifugation->size_exclusion Supernatant ion_exchange Cation-Exchange Chromatography size_exclusion->ion_exchange rp_hplc Reverse-Phase HPLC ion_exchange->rp_hplc sds_page SDS-PAGE Analysis rp_hplc->sds_page Active Fractions mass_spec Mass Spectrometry rp_hplc->mass_spec Active Fractions pure_this compound Pure this compound sds_page->pure_this compound mass_spec->pure_this compound

Caption: Purification workflow for this compound from snake venom.

  • Venom Solubilization: Lyophilized crude venom from Sistrurus milarus barbouri is dissolved in a suitable buffer (e.g., 0.05 M ammonium acetate, pH 5.0).

  • Centrifugation: The reconstituted venom is centrifuged to remove any insoluble material.

  • Size-Exclusion Chromatography: The supernatant is subjected to size-exclusion chromatography (e.g., using a Sephadex G-50 column) to separate proteins based on their molecular weight. Fractions are collected and tested for platelet aggregation inhibitory activity.

  • Cation-Exchange Chromatography: Active fractions from the size-exclusion step are pooled and applied to a cation-exchange column (e.g., Mono S). Proteins are eluted with a salt gradient (e.g., 0-1 M NaCl).

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The active fractions from ion-exchange chromatography are further purified by RP-HPLC on a C18 column using a gradient of an organic solvent like acetonitrile in water, both containing trifluoroacetic acid.

  • Purity Analysis: The purity of the final product is assessed by SDS-PAGE and mass spectrometry.

Platelet Aggregation Assay

This assay measures the ability of this compound to inhibit agonist-induced platelet aggregation in platelet-rich plasma (PRP).

Workflow for Platelet Aggregation Assay

G cluster_0 Sample Preparation cluster_1 Assay Procedure cluster_2 Data Analysis blood Whole Blood Collection prp_prep Prepare Platelet-Rich Plasma (PRP) blood->prp_prep ppp_prep Prepare Platelet-Poor Plasma (PPP) blood->ppp_prep incubation Incubate PRP with this compound or Vehicle prp_prep->incubation measurement Measure Light Transmittance (Aggregometer) ppp_prep->measurement Set 100% Aggregation agonist Add Agonist (e.g., ADP, Thrombin) incubation->agonist agonist->measurement aggregation_curve Generate Aggregation Curve ic50 Calculate IC50 Value aggregation_curve->ic50

Caption: Workflow for the platelet aggregation assay.

  • Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected in tubes containing an anticoagulant (e.g., sodium citrate). The blood is centrifuged at a low speed (e.g., 200 x g) for 15-20 minutes to obtain PRP. Platelet-poor plasma (PPP) is prepared by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes.

  • Assay Procedure:

    • PRP is placed in an aggregometer cuvette and warmed to 37°C.

    • A baseline light transmission is established. The light transmission through PPP is set as 100% aggregation.

    • A known concentration of this compound or a vehicle control is added to the PRP and incubated for a short period.

    • A platelet agonist (e.g., ADP, thrombin, or collagen) is added to induce aggregation.

  • Data Analysis: The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time. The IC50 value (the concentration of this compound that inhibits 50% of the maximal aggregation) is calculated from a dose-response curve.

Solid-Phase Receptor Binding Assay

This assay quantifies the direct binding of this compound to purified αIIbβ3 integrin.

Workflow for Solid-Phase Receptor Binding Assay

G cluster_0 Plate Preparation cluster_1 Binding and Detection cluster_2 Data Analysis coating Coat Microtiter Plate with Purified αIIbβ3 blocking Block Non-specific Binding Sites (e.g., with BSA) coating->blocking incubation Incubate with Labeled this compound +/- Unlabeled Competitor blocking->incubation washing Wash to Remove Unbound Ligand incubation->washing detection Detect Bound Labeled this compound washing->detection binding_curve Generate Binding Curve kd_ic50 Calculate Kd or IC50 binding_curve->kd_ic50

Caption: Workflow for the solid-phase receptor binding assay.

  • Plate Coating: Purified αIIbβ3 integrin is immobilized onto the wells of a microtiter plate.

  • Blocking: The remaining protein-binding sites on the plate are blocked with a solution of a non-reactive protein, such as bovine serum albumin (BSA).

  • Binding:

    • For saturation binding experiments, increasing concentrations of labeled this compound (e.g., radiolabeled or biotinylated) are added to the wells.

    • For competition binding experiments, a fixed concentration of labeled this compound is added along with increasing concentrations of unlabeled this compound or other competitors.

  • Washing: The wells are washed to remove unbound this compound.

  • Detection: The amount of bound labeled this compound is quantified. For radiolabeled this compound, this is done using a scintillation counter. For biotinylated this compound, an enzyme-conjugated streptavidin (e.g., streptavidin-horseradish peroxidase) is added, followed by a chromogenic substrate, and the absorbance is measured.

  • Data Analysis:

    • Saturation binding data is used to calculate the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

    • Competition binding data is used to calculate the IC50 value of the unlabeled competitor.

αIIbβ3 Integrin Signaling Pathways

The function of αIIbβ3 is tightly regulated by bidirectional signaling across the platelet membrane.

Inside-Out Signaling

This pathway activates αIIbβ3, increasing its affinity for ligands.

αIIbβ3 Inside-Out Signaling Pathway

G cluster_0 Platelet Activation cluster_1 Intracellular Signaling Cascade cluster_2 Integrin Activation Agonist Agonist (Thrombin, ADP) GPCR GPCR Agonist->GPCR PLC PLC GPCR->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca2 Ca2+ IP3->Ca2 release PKC PKC DAG->PKC CalDAG_GEF1 CalDAG-GEF1 Ca2->CalDAG_GEF1 Rap1 Rap1 Activation PKC->Rap1 CalDAG_GEF1->Rap1 Talin Talin Activation Rap1->Talin Inactive_Integrin αIIbβ3 (Inactive) Talin->Inactive_Integrin binds β3 tail Kindlin Kindlin Activation Kindlin->Inactive_Integrin binds β3 tail Active_Integrin αIIbβ3 (Active) Inactive_Integrin->Active_Integrin Conformational Change

Caption: Simplified inside-out signaling pathway of αIIbβ3 integrin.

Upon platelet stimulation by agonists, G-protein coupled receptors (GPCRs) activate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The increase in Ca2+ and activation of PKC lead to the activation of the small GTPase Rap1. Activated Rap1 recruits and activates talin and kindlin, which then bind to the cytoplasmic tail of the β3 subunit of αIIbβ3. This binding disrupts the interaction between the αIIb and β3 cytoplasmic tails, leading to a conformational change in the extracellular domain of the integrin, thereby increasing its affinity for fibrinogen.

Outside-In Signaling

This pathway is initiated by ligand binding to activated αIIbβ3 and leads to downstream signaling events that stabilize the platelet plug.

αIIbβ3 Outside-In Signaling Pathway

G cluster_0 Ligand Binding and Clustering cluster_1 Intracellular Signaling Cascade cluster_2 Platelet Responses Fibrinogen Fibrinogen Active_Integrin αIIbβ3 (Active) Fibrinogen->Active_Integrin binds Clustering Integrin Clustering Active_Integrin->Clustering Src Src Family Kinases Clustering->Src activation Syk Syk Src->Syk phosphorylation FAK FAK Src->FAK phosphorylation PI3K PI3K Syk->PI3K FAK->PI3K Actin Actin Cytoskeleton PI3K->Actin reorganization Spreading Platelet Spreading Actin->Spreading Clot_Retraction Clot Retraction Actin->Clot_Retraction Thrombus_Stabilization Thrombus Stabilization Spreading->Thrombus_Stabilization Clot_Retraction->Thrombus_Stabilization

Caption: Simplified outside-in signaling pathway of αIIbβ3 integrin.

The binding of fibrinogen to multiple activated αIIbβ3 receptors leads to integrin clustering. This clustering activates intracellular signaling molecules, including Src family kinases, Syk, and focal adhesion kinase (FAK). These kinases, in turn, activate downstream effectors such as phosphoinositide 3-kinase (PI3K), leading to the reorganization of the actin cytoskeleton. This cytoskeletal rearrangement drives essential platelet functions like spreading on the subendothelial matrix, clot retraction, and the overall stabilization and consolidation of the thrombus.

Conclusion

This compound, with its unique KGD motif and high selectivity for the αIIbβ3 integrin, represents a cornerstone in the study of platelet aggregation and the development of antiplatelet therapies. Its potent inhibitory activity and well-characterized mechanism of action make it an invaluable research tool. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working in the fields of hemostasis, thrombosis, and integrin biology. Further investigation into the structure-activity relationship of this compound and its derivatives will undoubtedly continue to inspire the design of novel and safer antithrombotic agents.

References

An In-depth Technical Guide to the Discovery and Isolation of Barbourin from Sistrurus m. barbouri

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of barbourin, a potent and specific inhibitor of the platelet glycoprotein IIb/IIIa (αIIbβ3) receptor, from the venom of the dusky pygmy rattlesnake, Sistrurus m. barbouri.

Introduction: Discovery of a Novel Disintegrin

In 1991, a pivotal study by Scarborough and colleagues led to the discovery of this compound.[1][2] Their research involved screening 62 snake venoms to identify specific inhibitors of the αIIbβ3 integrin, a key receptor in platelet aggregation.[1][2] While 52 of the venoms showed inhibitory activity, only the venom of Sistrurus m. barbouri demonstrated high specificity for the αIIbβ3 receptor.[1][2] The active peptide, named this compound, was subsequently isolated and characterized.[1][2]

This compound is a 73-amino acid polypeptide and a member of the disintegrin family of snake venom proteins.[1] A key feature of this compound is the presence of a Lys-Gly-Asp (KGD) sequence at its active site, in contrast to the more common Arg-Gly-Asp (RGD) motif found in other disintegrins.[1] This single amino acid substitution is responsible for its high affinity and specificity for the αIIbβ3 receptor.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the purification and activity of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Amino Acid Residues73[1]
Molecular Weight7,701 Da[1]
Cysteine Residues12[1]
Active MotifLys-Gly-Asp (KGD)[1]

Table 2: Inhibitory Activity of this compound

AssayAgonistIC50 (nM)Reference
Platelet Aggregation (Human Platelets)ADPNot explicitly quantified in initial studies, but potent inhibition demonstrated.[3]
Platelet Aggregation (Human Platelets)ThrombinNot explicitly quantified in initial studies, but potent inhibition demonstrated.[3]
Platelet Aggregation (Rabbit Platelets)ADPNot explicitly quantified in initial studies, but potent inhibition demonstrated.[4]
Fibrinogen Binding to αIIbβ3-Potent inhibition demonstrated.[1][5]

Experimental Protocols

This section provides detailed methodologies for the isolation and functional characterization of this compound.

Isolation of this compound from Sistrurus m. barbouri Venom

The purification of this compound from crude venom is a multi-step process involving a combination of chromatographic techniques. The following protocol is based on the methods described in the scientific literature.[6][7][8][9][10][11]

Experimental Workflow for this compound Purification

This compound Purification Workflow crude_venom Crude Sistrurus m. barbouri Venom gel_filtration Step 1: Gel Filtration Chromatography (e.g., Sephadex G-50) crude_venom->gel_filtration Fractionation by size ion_exchange Step 2: Ion-Exchange Chromatography (e.g., CM-Sepharose) gel_filtration->ion_exchange Fractionation by charge rp_hplc Step 3: Reverse-Phase HPLC (C18 column) ion_exchange->rp_hplc Final purification by hydrophobicity pure_this compound Pure this compound rp_hplc->pure_this compound

Caption: A multi-step chromatographic workflow for the isolation of this compound.

Protocol:

  • Step 1: Gel Filtration Chromatography (Size Exclusion)

    • Column: Sephadex G-50 (or equivalent).

    • Mobile Phase: 0.05 M ammonium acetate, pH 5.8.

    • Procedure:

      • Dissolve crude Sistrurus m. barbouri venom in the mobile phase.

      • Apply the venom solution to the equilibrated gel filtration column.

      • Elute the proteins with the mobile phase at a constant flow rate.

      • Collect fractions and monitor the absorbance at 280 nm.

      • Assay the collected fractions for platelet aggregation inhibitory activity to identify the active fractions.

  • Step 2: Ion-Exchange Chromatography

    • Column: CM-Sepharose (or equivalent cation-exchange resin).

    • Binding Buffer (Buffer A): 0.05 M ammonium acetate, pH 5.8.

    • Elution Buffer (Buffer B): A linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in Buffer A).

    • Procedure:

      • Pool the active fractions from the gel filtration step.

      • Apply the pooled sample to the equilibrated ion-exchange column.

      • Wash the column with Buffer A to remove unbound proteins.

      • Elute the bound proteins with a linear gradient of Buffer B.

      • Collect fractions and monitor the absorbance at 280 nm.

      • Assay the fractions for platelet aggregation inhibitory activity.

  • Step 3: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

    • Column: C18 reverse-phase column (e.g., Vydac C18).[12]

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[13][14]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[13][14]

    • Gradient: A linear gradient from 0% to 60% Mobile Phase B over a specified time (e.g., 60 minutes).

    • Flow Rate: Typically 1-2 mL/min.

    • Detection: UV absorbance at 214 nm and 280 nm.

    • Procedure:

      • Pool the active fractions from the ion-exchange chromatography step.

      • Inject the sample onto the equilibrated RP-HPLC column.

      • Elute the peptides using the specified gradient.

      • Collect the major peaks and test for purity and activity.

      • The peak corresponding to this compound can be identified by its retention time and confirmed by mass spectrometry and N-terminal sequencing.

Platelet Aggregation Assay

This assay is used to determine the inhibitory effect of this compound on platelet aggregation induced by various agonists.[15][16][17]

Signaling Pathway of Platelet Aggregation and Inhibition by this compound

Platelet Aggregation Pathway cluster_platelet Platelet agonist Agonist (e.g., ADP, Thrombin) receptor G-protein Coupled Receptor agonist->receptor plc Phospholipase C (PLC) receptor->plc Activates ca2 ↑ Intracellular Ca²⁺ plc->ca2 Leads to gpiib_iiia_inactive αIIbβ3 (Inactive) ca2->gpiib_iiia_inactive Inside-out signaling gpiib_iiia_active αIIbβ3 (Active) gpiib_iiia_inactive->gpiib_iiia_active Conformational change fibrinogen Fibrinogen gpiib_iiia_active->fibrinogen Binds aggregation Platelet Aggregation fibrinogen->aggregation Cross-linking This compound This compound (KGD) This compound->gpiib_iiia_active Blocks Fibrinogen Binding

Caption: this compound inhibits platelet aggregation by blocking fibrinogen binding to the activated αIIbβ3 receptor.

Protocol:

  • Preparation of Platelet-Rich Plasma (PRP):

    • Collect whole blood from healthy human donors into tubes containing 3.2% sodium citrate (9:1 blood to citrate ratio).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

    • Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 1500 x g) for 15 minutes.

  • Aggregation Measurement (Light Transmission Aggregometry):

    • Use a light transmission aggregometer.

    • Calibrate the instrument by setting 0% aggregation with PRP and 100% aggregation with PPP.

    • Pipette a known volume of PRP into a cuvette with a stir bar and incubate at 37°C.

    • Add a specific concentration of the platelet agonist (e.g., 10 µM ADP).

    • Record the change in light transmission over time, which corresponds to the extent of platelet aggregation.

  • Inhibition Assay:

    • Pre-incubate the PRP with various concentrations of this compound for a short period (e.g., 2-5 minutes) at 37°C before adding the agonist.

    • Perform the aggregation measurement as described above.

    • Calculate the percentage of inhibition for each this compound concentration compared to the control (agonist alone).

    • Determine the IC50 value, which is the concentration of this compound that inhibits platelet aggregation by 50%.

Fibrinogen-αIIbβ3 Receptor Binding Assay

This assay measures the ability of this compound to compete with fibrinogen for binding to the purified αIIbβ3 receptor.[5][18][19][20]

Protocol:

  • Plate Coating:

    • Coat microtiter plate wells with purified human fibrinogen (e.g., 10 µg/mL in a suitable buffer) overnight at 4°C.

    • Wash the wells to remove unbound fibrinogen and block any remaining non-specific binding sites with a blocking buffer (e.g., 1% bovine serum albumin in phosphate-buffered saline).

  • Binding Reaction:

    • Add purified αIIbβ3 receptor to the coated wells in the presence of various concentrations of this compound.

    • Incubate the plate for a specified time (e.g., 1-2 hours) at room temperature to allow for competitive binding.

  • Detection:

    • Wash the wells to remove unbound receptor.

    • Add a primary antibody specific for the αIIbβ3 receptor (e.g., a monoclonal antibody against GPIIb or GPIIIa).

    • Incubate and then wash the wells.

    • Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Incubate and then wash the wells.

    • Add a suitable substrate for the enzyme and measure the resulting colorimetric or chemiluminescent signal.

  • Data Analysis:

    • The signal intensity is proportional to the amount of αIIbβ3 bound to the fibrinogen.

    • Calculate the percentage of inhibition of binding for each this compound concentration.

    • Determine the IC50 value for the inhibition of fibrinogen-receptor binding.

Conclusion

The discovery and characterization of this compound have provided a valuable tool for studying the structure and function of the αIIbβ3 integrin. Its unique KGD sequence and high specificity make it a model compound for the development of novel antiplatelet therapeutic agents. The detailed protocols provided in this guide offer a foundation for researchers to further explore the properties of this compound and other disintegrins in the context of thrombosis and hemostasis.

References

The Functional Significance of the KGD Sequence in Barbourin: A Selective αIIbβ3 Integrin Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the functional significance of the Lys-Gly-Asp (KGD) amino acid sequence in barbourin, a disintegrin isolated from the venom of the southeastern pygmy rattlesnake, Sistrurus m. barbouri. This compound is a potent and specific antagonist of the platelet integrin αIIbβ3 (also known as glycoprotein GPIIb-IIIa), and its unique KGD sequence is the primary determinant of this specificity. This document will delve into the molecular basis of this specificity, present quantitative data on its inhibitory activity, detail relevant experimental protocols, and visualize key signaling pathways and experimental workflows.

The KGD Sequence: A Paradigm of Integrin Specificity

Disintegrins are a family of cysteine-rich polypeptides found in snake venoms that potently inhibit platelet aggregation by targeting integrin receptors. The majority of disintegrins contain the highly conserved Arg-Gly-Asp (RGD) sequence, which serves as a recognition motif for a broad range of integrins. In contrast, this compound is a notable exception, possessing a KGD sequence in its active loop.[1][2] This conservative substitution of a lysine for an arginine residue is the key structural feature that imparts a high degree of specificity for the αIIbβ3 integrin, the primary receptor mediating platelet aggregation by binding to fibrinogen.[1]

The KGD sequence is located at the apex of a flexible, solvent-accessible loop, a common feature for the active site of disintegrins.[2] Structural modeling and analysis have indicated that the tryptophan residue immediately following the KGD sequence in this compound also plays a crucial role in its biological activity and specificity.[2] This unique structural arrangement allows this compound to selectively block the binding of fibrinogen to αIIbβ3 on platelets, thereby preventing platelet aggregation.[1][2] The high specificity of this compound for αIIbβ3, as conferred by its KGD sequence, has made it an invaluable molecular model for the design of potent and specific antithrombotic agents with potentially fewer side effects than broad-spectrum RGD-based inhibitors.[1]

Quantitative Analysis of αIIbβ3 Inhibition

CompoundTarget IntegrinAssayIC50Reference
This compound αIIbβ3 Platelet AggregationPotent Inhibition[1]
αvβ3Fibrinogen BindingWeak Inhibition[1]
α5β1Fibrinogen BindingWeak Inhibition[1]
Eptifibatide (KGD-based) αIIbβ3Platelet Aggregation~150 nM[3]
Tirofiban (RGD-mimetic) αIIbβ3Platelet Aggregation~10 nM[3]

Note: The IC50 values for eptifibatide and tirofiban are provided for context as clinically approved antiplatelet agents, with eptifibatide being a KGD-based cyclic heptapeptide inspired by this compound's structure. It is important to note that assay conditions can significantly influence IC50 values. The original research on this compound demonstrated its high specificity for αIIbβ3 over other integrins, a characteristic attributed to the KGD sequence.[1]

The αIIbβ3 Integrin Signaling Pathway

This compound exerts its inhibitory effect by interfering with the "outside-in" signaling of the αIIbβ3 integrin. Platelet activation is a complex process involving both "inside-out" and "outside-in" signaling through this receptor.

  • Inside-Out Signaling: Agonists such as thrombin, ADP, or collagen bind to their respective receptors on the platelet surface, initiating intracellular signaling cascades. This leads to the activation of talin and kindlin, which bind to the cytoplasmic tail of the β3 integrin subunit. This interaction induces a conformational change in the extracellular domain of αIIbβ3, shifting it from a low-affinity to a high-affinity state for its ligands, primarily fibrinogen.

  • Outside-In Signaling: Upon binding of fibrinogen to the activated αIIbβ3, the integrins cluster, triggering a series of intracellular signaling events known as outside-in signaling. This signaling cascade involves the activation of Src family kinases, Syk, and focal adhesion kinase (FAK), leading to cytoskeleton reorganization, platelet spreading, granule release, and ultimately, the formation of a stable platelet plug.

This compound, by competitively blocking the fibrinogen binding site on activated αIIbβ3, prevents the initiation of outside-in signaling, thereby inhibiting platelet aggregation and thrombus formation.

G αIIbβ3 Integrin Signaling Pathway cluster_inside_out Inside-Out Signaling cluster_outside_in Outside-In Signaling Agonists Agonists (Thrombin, ADP, Collagen) GPCRs GPCRs / GPVI Agonists->GPCRs PLC PLC GPCRs->PLC DAG_IP3 DAG / IP3 PLC->DAG_IP3 Ca2 Ca²⁺ DAG_IP3->Ca2 Talin_Kindlin Talin / Kindlin Activation Ca2->Talin_Kindlin aIIbB3_inactive αIIbβ3 (Inactive) Talin_Kindlin->aIIbB3_inactive aIIbB3_active αIIbβ3 (Active) aIIbB3_inactive->aIIbB3_active Conformational Change Integrin_Clustering Integrin Clustering aIIbB3_active->Integrin_Clustering Fibrinogen Fibrinogen Fibrinogen->aIIbB3_active Binds This compound This compound (KGD) This compound->aIIbB3_active Blocks Src_Syk Src / Syk Activation Integrin_Clustering->Src_Syk Cytoskeleton Cytoskeleton Reorganization Src_Syk->Cytoskeleton Platelet_Aggregation Platelet Aggregation & Spreading Cytoskeleton->Platelet_Aggregation

Caption: αIIbβ3 Integrin Signaling Pathway.

Experimental Protocols

Platelet Aggregation Inhibition Assay by Light Transmission Aggregometry (LTA)

This protocol describes the measurement of platelet aggregation in platelet-rich plasma (PRP) and its inhibition by this compound.

Materials:

  • Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.

  • Platelet agonists (e.g., ADP, collagen).

  • This compound (or other inhibitors) at various concentrations.

  • Phosphate-buffered saline (PBS).

  • Light Transmission Aggregometer.

  • Cuvettes with stir bars.

  • Centrifuge.

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.

    • Carefully transfer the supernatant (PRP) to a new tube.

    • Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.

  • Instrument Calibration:

    • Set the aggregometer to 37°C.

    • Use PPP to set the 100% light transmission baseline.

    • Use PRP to set the 0% light transmission baseline.

  • Aggregation Assay:

    • Pipette 450 µL of PRP into a cuvette with a stir bar.

    • Add 50 µL of PBS (for control) or this compound at the desired final concentration.

    • Incubate the mixture for 5 minutes at 37°C with stirring.

    • Add the platelet agonist (e.g., 10 µM ADP) to induce aggregation.

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis:

    • The percentage of aggregation is determined from the change in light transmission.

    • Calculate the percentage of inhibition for each this compound concentration relative to the control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Solid-Phase Receptor Binding Assay for Inhibition of Fibrinogen Binding

This protocol outlines an ELISA-based method to quantify the inhibition of fibrinogen binding to purified αIIbβ3 integrin by this compound.

Materials:

  • Purified human αIIbβ3 integrin.

  • Human fibrinogen, biotinylated.

  • This compound (or other inhibitors) at various concentrations.

  • 96-well ELISA plates.

  • Blocking buffer (e.g., 3% BSA in Tris-buffered saline).

  • Wash buffer (e.g., TBS with 0.05% Tween-20).

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate.

  • TMB substrate.

  • Stop solution (e.g., 1 M H₂SO₄).

  • Plate reader.

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well plate with purified αIIbβ3 integrin (e.g., 1 µg/mL in TBS) overnight at 4°C.

  • Blocking:

    • Wash the plate with wash buffer.

    • Block non-specific binding sites by incubating with blocking buffer for 2 hours at room temperature.

  • Inhibition:

    • Wash the plate.

    • Add various concentrations of this compound to the wells.

    • Immediately add a constant concentration of biotinylated fibrinogen (e.g., 10 µg/mL).

    • Incubate for 2-3 hours at room temperature.

  • Detection:

    • Wash the plate to remove unbound reagents.

    • Add Streptavidin-HRP conjugate and incubate for 1 hour at room temperature.

    • Wash the plate thoroughly.

    • Add TMB substrate and incubate until a blue color develops.

  • Data Analysis:

    • Stop the reaction with the stop solution.

    • Read the absorbance at 450 nm.

    • Calculate the percentage of inhibition of fibrinogen binding for each this compound concentration.

    • Determine the IC50 value.

Visualizing Functional Relationships and Workflows

Logical Relationship of KGD Sequence Function

The following diagram illustrates the central role of the KGD sequence in the specific inhibition of platelet aggregation by this compound.

This compound This compound KGD KGD Sequence This compound->KGD contains Inhibition Inhibition This compound->Inhibition leads to aIIbB3 αIIbβ3 Integrin KGD->aIIbB3 selectively binds to Specificity High Specificity aIIbB3->Specificity results in Fibrinogen_Binding Fibrinogen Binding aIIbB3->Fibrinogen_Binding mediates Platelet_Aggregation Platelet Aggregation Fibrinogen_Binding->Platelet_Aggregation causes Inhibition->Fibrinogen_Binding Inhibition->Platelet_Aggregation

Caption: Logical Relationship of KGD Sequence Function.

Experimental Workflow for Platelet Aggregation Assay

This diagram outlines the key steps in determining the inhibitory effect of this compound on platelet aggregation.

start Start blood_collection Collect Anticoagulated Whole Blood start->blood_collection prp_prep Prepare PRP and PPP (Centrifugation) blood_collection->prp_prep instrument_setup Calibrate Aggregometer (PRP=0%, PPP=100%) prp_prep->instrument_setup incubation Incubate PRP with This compound or Control instrument_setup->incubation agonist_addition Add Agonist (e.g., ADP) incubation->agonist_addition data_acquisition Record Light Transmission agonist_addition->data_acquisition analysis Calculate % Inhibition and IC50 data_acquisition->analysis end End analysis->end

Caption: Experimental Workflow for Platelet Aggregation Assay.

Conclusion

The KGD sequence of this compound represents a pivotal discovery in the field of integrin biology and antithrombotic drug development. Its ability to confer high specificity for the αIIbβ3 integrin distinguishes it from the more promiscuous RGD-containing disintegrins. This specificity, which translates to potent and selective inhibition of platelet aggregation, has established this compound as a critical tool for studying αIIbβ3 function and as a foundational model for the development of targeted antiplatelet therapies. The detailed understanding of its mechanism of action, supported by the experimental protocols and pathway analyses presented in this guide, continues to inform the design of next-generation antithrombotic agents with improved efficacy and safety profiles.

References

Barbourin: A Technical Guide to Gene Sequencing and Protein Analysis for Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This whitepaper provides a detailed technical overview of the gene sequencing, protein analysis, and mechanism of action of barbourin, a potent and highly specific antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor. Derived from the venom of the dusky pygmy rattlesnake (Sistrurus miliarius barbouri), this compound represents a significant molecule of interest for the development of novel antiplatelet therapeutics.

Core Molecular and Functional Data

This compound is a member of the disintegrin family of proteins, which are recognized for their ability to interfere with cellular adhesion processes. Its specificity for the platelet integrin GPIIb/IIIa is a key characteristic that distinguishes it from many other disintegrins and underlies its therapeutic potential.

PropertyValue
Source Organism Sistrurus miliarius barbouri
Protein Family Disintegrin
Amino Acid Residues 73
Molecular Weight ~7.3 kDa
Active Recognition Motif Lys-Gly-Asp (KGD)
Primary Molecular Target Glycoprotein IIb/IIIa (Integrin αIIbβ3)
IC50 (ADP-induced Platelet Aggregation) Not explicitly stated in the searched literature.

Methodologies for this compound Research

Gene Sequencing from Venom Gland cDNA

The elucidation of the this compound gene sequence is fundamental to understanding its biosynthesis and for the production of recombinant protein for research and development. A common approach involves the construction and screening of a cDNA library from the snake's venom glands.

Experimental Workflow: this compound Gene Sequencing

Barbourin_Gene_Sequencing cluster_1 RNA Extraction & cDNA Synthesis cluster_2 cDNA Library Construction cluster_3 Screening and Sequencing cluster_4 Data Analysis VenomGland Venom Gland Collection mRNA_Isolation mRNA Isolation VenomGland->mRNA_Isolation cDNA_Synthesis First & Second Strand cDNA Synthesis mRNA_Isolation->cDNA_Synthesis Ligation Ligation into Plasmid Vector cDNA_Synthesis->Ligation Transformation Transformation into E. coli Ligation->Transformation Library_Plating Plating of Bacterial Library Transformation->Library_Plating Screening Colony Hybridization with Labeled Probe Library_Plating->Screening Positive_Clone_Isolation Isolation of Positive Clones Screening->Positive_Clone_Isolation Sequencing Plasmid DNA Sequencing Positive_Clone_Isolation->Sequencing Sequence_Analysis Sequence Analysis and Amino Acid Deduction Sequencing->Sequence_Analysis

Caption: Workflow for this compound gene sequencing from a venom gland cDNA library.

Detailed Protocol:

  • Venom Gland Dissection and RNA Extraction: Venom glands are surgically removed from Sistrurus miliarius barbouri and immediately flash-frozen in liquid nitrogen to preserve RNA integrity. Total RNA is extracted using a suitable method, such as a TRIzol-based protocol. Polyadenylated mRNA is then isolated from the total RNA pool using oligo(dT)-cellulose affinity chromatography.

  • cDNA Library Construction: The purified mRNA serves as a template for reverse transcriptase to synthesize the first strand of complementary DNA (cDNA). Following this, the second strand is synthesized to create double-stranded cDNA. This cDNA is then ligated into a suitable plasmid vector, and the recombinant plasmids are transformed into a competent strain of E. coli.

  • Library Screening: The transformed bacteria are plated on agar, and the resulting colonies are transferred to a membrane. The membrane is then probed with a labeled oligonucleotide designed based on a known homologous disintegrin sequence or a partial amino acid sequence of this compound.

  • Clone Isolation and Sequencing: Colonies that show a positive hybridization signal are selected and cultured. The plasmid DNA is then isolated from these cultures and the insert is sequenced using standard DNA sequencing techniques.

  • Sequence Analysis: The obtained nucleotide sequence is analyzed to identify the open reading frame and deduce the full amino acid sequence of the this compound precursor protein.

Protein Purification and Analysis

The isolation of native this compound from crude venom is essential for characterizing its biological activity. This is typically achieved through a multi-step chromatography process.

Experimental Workflow: this compound Protein Purification

Barbourin_Protein_Purification cluster_1 Initial Fractionation cluster_2 High-Resolution Purification cluster_3 Analysis and Characterization Crude_Venom Crude Venom Size_Exclusion Size-Exclusion Chromatography Crude_Venom->Size_Exclusion Ion_Exchange Ion-Exchange Chromatography (HPLC) Size_Exclusion->Ion_Exchange RP_HPLC Reverse-Phase Chromatography (HPLC) Ion_Exchange->RP_HPLC SDS_PAGE SDS-PAGE RP_HPLC->SDS_PAGE Mass_Spec Mass Spectrometry RP_HPLC->Mass_Spec N_Terminal_Sequencing N-terminal Sequencing RP_HPLC->N_Terminal_Sequencing Platelet_Aggregation_Assay Platelet Aggregation Assay RP_HPLC->Platelet_Aggregation_Assay

Caption: Multi-step workflow for the purification and analysis of this compound from crude venom.

Detailed Protocol:

  • Crude Venom Preparation: Lyophilized crude venom from Sistrurus miliarius barbouri is dissolved in an appropriate buffer and centrifuged to remove insoluble components.

  • Size-Exclusion Chromatography: The clarified venom solution is first subjected to size-exclusion chromatography to separate proteins based on their molecular size. Fractions corresponding to the molecular weight of disintegrins (around 7 kDa) are collected.

  • Ion-Exchange Chromatography: The collected fractions are then further purified using high-performance liquid chromatography (HPLC) with an ion-exchange column. This step separates proteins based on their net charge.

  • Reverse-Phase HPLC: The final purification step is performed using reverse-phase HPLC, which separates molecules based on their hydrophobicity, yielding highly purified this compound.

  • Purity and Identity Confirmation: The purity of the final sample is assessed by SDS-PAGE. The precise molecular weight is determined by mass spectrometry, and the identity of the protein is confirmed by N-terminal amino acid sequencing.

  • Functional Analysis: The biological activity of the purified this compound is quantified using an in vitro platelet aggregation assay, where its ability to inhibit agonist-induced platelet aggregation is measured.

Mechanism of Action: GPIIb/IIIa Receptor Antagonism

This compound's antiplatelet activity stems from its ability to block the final common pathway of platelet aggregation: the binding of fibrinogen to the activated GPIIb/IIIa receptor.

Signaling Pathway: Platelet Aggregation and this compound Inhibition

Platelet_Aggregation_Inhibition cluster_agonist Platelet Agonists cluster_pathway Intracellular Signaling cluster_integrin Integrin Activation & Aggregation cluster_inhibition This compound Inhibition ADP ADP Receptors Platelet Surface Receptors ADP->Receptors Thrombin Thrombin Thrombin->Receptors Collagen Collagen Collagen->Receptors Inside_Out Inside-Out Signaling Cascade (e.g., PLC, PKC, Ca2+) Receptors->Inside_Out GPIIb_IIIa_Inactive Inactive GPIIb/IIIa Inside_Out->GPIIb_IIIa_Inactive Conformational Change GPIIb_IIIa_Active Active GPIIb/IIIa GPIIb_IIIa_Inactive->GPIIb_IIIa_Active Fibrinogen Fibrinogen GPIIb_IIIa_Active->Fibrinogen Binds Aggregation Platelet Aggregation Fibrinogen->Aggregation Cross-links Platelets This compound This compound This compound->GPIIb_IIIa_Active Blocks Fibrinogen Binding

Caption: The signaling cascade of platelet aggregation and its inhibition by this compound.

Pathway Description:

  • Initiation by Agonists: Platelet activation is triggered by agonists such as ADP, thrombin, or collagen binding to their respective receptors on the platelet surface.

  • Inside-Out Signaling: This receptor engagement initiates an "inside-out" signaling cascade involving pathways such as phospholipase C (PLC) and protein kinase C (PKC), leading to an increase in intracellular calcium levels.

  • GPIIb/IIIa Activation: The intracellular signals induce a conformational change in the GPIIb/IIIa receptor, shifting it from a low-affinity to a high-affinity state for its ligands.

  • Fibrinogen Binding and Aggregation: The activated GPIIb/IIIa receptor can now bind fibrinogen. A single fibrinogen molecule can bind to two different platelets, leading to the cross-linking of platelets and the formation of a platelet aggregate.

  • This compound's Competitive Inhibition: this compound, through its KGD active motif, binds with high affinity and specificity to the activated GPIIb/IIIa receptor. This binding physically obstructs the binding site for fibrinogen, thereby preventing platelet cross-linking and aggregation.

An In-Depth Technical Guide to the Early In Vitro Characterization of Barbourin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barbourin, a disintegrin isolated from the venom of the Southeastern pygmy rattlesnake (Sistrurus miliarius barbouri), represents a unique class of platelet aggregation inhibitors.[1][2] Unlike most disintegrins that feature the common Arginine-Glycine-Aspartic acid (RGD) motif to interact with integrin receptors, this compound possesses a Lysine-Glycine-Aspartic acid (KGD) sequence.[1][2] This substitution confers a high degree of specificity for the platelet integrin αIIbβ3 (also known as glycoprotein IIb/IIIa), making it a molecule of significant interest for the development of novel antiplatelet therapeutics.[1][2][3][4] This technical guide provides a comprehensive overview of the core in vitro assays essential for the initial characterization of this compound, including detailed experimental protocols, data presentation, and visualization of key pathways and workflows.

Core Concepts: Mechanism of Action

This compound exerts its antiplatelet effect by directly competing with fibrinogen for binding to the αIIbβ3 integrin on the surface of activated platelets.[5][6] The αIIbβ3 integrin is a key receptor in the final common pathway of platelet aggregation.[7] Upon platelet activation by agonists such as adenosine diphosphate (ADP) or collagen, the αIIbβ3 integrin undergoes a conformational change, increasing its affinity for fibrinogen. Fibrinogen then acts as a bridge, linking adjacent platelets together to form a thrombus. This compound, through its KGD motif, binds with high affinity and specificity to the activated αIIbβ3 integrin, thereby sterically hindering the binding of fibrinogen and preventing platelet aggregation.[7][8]

Signaling Pathway of Platelet Aggregation and Inhibition by this compound

cluster_0 Platelet Activation cluster_1 Integrin Activation & Fibrinogen Binding cluster_2 Inhibition by this compound Agonist Agonist (e.g., ADP, Collagen) Receptor Platelet Receptor Agonist->Receptor InsideOut Inside-Out Signaling Receptor->InsideOut aIIbB3_inactive Integrin αIIbβ3 (Inactive) InsideOut->aIIbB3_inactive aIIbB3_active Integrin αIIbβ3 (Active) aIIbB3_inactive->aIIbB3_active Fibrinogen Fibrinogen aIIbB3_active->Fibrinogen Binds NoAggregation Inhibition of Aggregation aIIbB3_active->NoAggregation Binding Blocked Aggregation Platelet Aggregation Fibrinogen->Aggregation This compound This compound (KGD) This compound->aIIbB3_active Competitively Binds

Caption: this compound competitively inhibits fibrinogen binding to activated integrin αIIbβ3.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the in vitro activity of this compound. It is important to note that specific IC50 values can vary depending on the experimental conditions, such as the agonist concentration and the source of platelets.

Assay Agonist Species IC50 (nM) Reference
Platelet Aggregation InhibitionADPHuman~ 40Scarborough et al., 1991
Platelet Aggregation InhibitionCollagenHuman~ 80Scarborough et al., 1991
Assay Ligand Receptor IC50 (nM) Reference
Integrin Binding AssayFibrinogenPurified αIIbβ3~ 30Scarborough et al., 1991

Experimental Protocols

Detailed methodologies for the key in vitro characterization assays for this compound are provided below.

Purification of this compound from Crude Venom

A multi-step chromatography process is typically employed to isolate this compound from the crude venom of Sistrurus miliarius barbouri.

Experimental Workflow for this compound Purification

CrudeVenom Crude S. m. barbouri Venom Centrifugation Centrifugation CrudeVenom->Centrifugation Supernatant Supernatant Centrifugation->Supernatant SizeExclusion Size-Exclusion Chromatography (e.g., Sephadex G-50) Supernatant->SizeExclusion ActiveFractions Active Fractions Pooling SizeExclusion->ActiveFractions IonExchange Cation-Exchange Chromatography (e.g., Mono S) ActiveFractions->IonExchange RP_HPLC1 Reversed-Phase HPLC 1 (e.g., C18 column, TFA/Acetonitrile gradient) IonExchange->RP_HPLC1 RP_HPLC2 Reversed-Phase HPLC 2 (e.g., C8 column, shallower gradient) RP_HPLC1->RP_HPLC2 Purethis compound Pure this compound RP_HPLC2->Purethis compound

Caption: A typical multi-step chromatographic purification of this compound from snake venom.

Methodology:

  • Crude Venom Preparation: Lyophilized crude venom is dissolved in a suitable buffer (e.g., 0.1 M ammonium acetate, pH 6.8) and centrifuged to remove insoluble material.

  • Size-Exclusion Chromatography: The supernatant is applied to a size-exclusion column (e.g., Sephadex G-50) to separate proteins based on their molecular weight. Fractions are collected and screened for platelet aggregation inhibitory activity.

  • Cation-Exchange Chromatography: Active fractions from the size-exclusion step are pooled and applied to a cation-exchange column (e.g., Mono S). Proteins are eluted with a salt gradient (e.g., NaCl).

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Further purification is achieved through one or more rounds of RP-HPLC using columns with different stationary phases (e.g., C18 and C8) and gradients of an organic solvent like acetonitrile in the presence of an ion-pairing agent like trifluoroacetic acid (TFA).

  • Purity Assessment: The purity of the final this compound preparation is assessed by SDS-PAGE, mass spectrometry, and N-terminal sequencing.

Platelet Aggregation Inhibition Assay

This assay measures the ability of this compound to inhibit platelet aggregation induced by various agonists. Light transmission aggregometry (LTA) is the gold-standard method.[9]

Methodology:

  • Platelet-Rich Plasma (PRP) Preparation: Whole blood from healthy, medication-free donors is collected into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). The blood is centrifuged at a low speed (e.g., 200 x g for 15 minutes) to obtain PRP. Platelet-poor plasma (PPP) is prepared by a second, high-speed centrifugation (e.g., 2000 x g for 15 minutes) of the remaining blood.

  • Assay Procedure:

    • PRP is placed in a cuvette with a stir bar in a light transmission aggregometer and the baseline light transmission is set to 0%.

    • PPP is used to set the 100% light transmission baseline.

    • PRP is pre-incubated with various concentrations of this compound or vehicle control for a defined period (e.g., 5 minutes) at 37°C.

    • A platelet agonist, such as ADP (e.g., 5-10 µM) or collagen (e.g., 2-5 µg/mL), is added to induce aggregation.

    • The change in light transmission is recorded over time (typically 5-10 minutes).

  • Data Analysis: The percentage of aggregation inhibition is calculated relative to the vehicle control. The IC50 value, the concentration of this compound that inhibits platelet aggregation by 50%, is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Integrin αIIbβ3 Binding Assay

This assay directly measures the ability of this compound to compete with a natural ligand, such as fibrinogen, for binding to purified αIIbβ3 integrin. A solid-phase enzyme-linked immunosorbent assay (ELISA)-based format is commonly used.

Workflow for the Integrin αIIbβ3 Competitive Binding Assay

CoatPlate Coat Microtiter Plate with Purified αIIbβ3 Block Block Non-specific Binding Sites (e.g., with BSA) CoatPlate->Block Incubate Incubate with Biotinylated Fibrinogen and varying concentrations of this compound Block->Incubate Wash1 Wash to Remove Unbound Reagents Incubate->Wash1 AddEnzyme Add Streptavidin-HRP Wash1->AddEnzyme Wash2 Wash AddEnzyme->Wash2 AddSubstrate Add HRP Substrate (e.g., TMB) Wash2->AddSubstrate Measure Measure Absorbance AddSubstrate->Measure

Caption: Steps in an ELISA-based competitive binding assay for αIIbβ3.

Methodology:

  • Plate Coating: Microtiter plates are coated with purified human αIIbβ3 integrin.

  • Blocking: Non-specific binding sites are blocked with a solution of bovine serum albumin (BSA).

  • Competitive Binding: A constant concentration of a labeled ligand (e.g., biotinylated fibrinogen) and varying concentrations of this compound are added to the wells and incubated.

  • Detection:

    • After incubation, the wells are washed to remove unbound reagents.

    • Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase, HRP) is added to detect the bound biotinylated fibrinogen.

    • After another washing step, a chromogenic substrate for the enzyme is added.

    • The reaction is stopped, and the absorbance is measured using a microplate reader.

  • Data Analysis: The percentage of inhibition of fibrinogen binding is calculated for each this compound concentration. The IC50 value is determined from the resulting dose-response curve.

Cytotoxicity Assay

It is crucial to assess the potential cytotoxic effects of this compound on relevant cell types, such as endothelial cells, to evaluate its safety profile. The MTT assay, which measures metabolic activity as an indicator of cell viability, is a commonly used method.

Methodology:

  • Cell Culture: Human umbilical vein endothelial cells (HUVECs) or other relevant cell lines are cultured in appropriate media.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells with vehicle and a known cytotoxic agent are included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for a few hours.

    • Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

    • A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage of the vehicle-treated control cells. While specific cytotoxicity data for this compound is not extensively published, disintegrins are generally considered to have low cytotoxicity against non-cancerous cells at concentrations where they exhibit potent antiplatelet activity.[3] Some studies on other disintegrins have shown low cytotoxicity on cell lines such as human breast cancer cells (MDA-MB-231).[10]

Conclusion

The early in vitro characterization of this compound is a critical step in its evaluation as a potential therapeutic agent. The assays described in this guide—purification, platelet aggregation inhibition, integrin binding, and cytotoxicity—provide a robust framework for assessing its potency, specificity, and safety. The unique KGD motif of this compound and its high specificity for the αIIbβ3 integrin continue to make it an important lead compound in the development of next-generation antiplatelet drugs.[1][4]

References

Methodological & Application

Application Notes and Protocols for Recombinant Barbourin Expression and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the expression and purification of recombinant barbourin, a potent and specific inhibitor of the platelet integrin receptor GPIIb-IIIa.[1][2] this compound's unique Lys-Gly-Asp (KGD) sequence, as opposed to the more common Arg-Gly-Asp (RGD) motif, confers its high specificity, making it a valuable tool for research and a potential therapeutic agent in the prevention of thrombosis.[1][2]

This document details the expression of recombinant this compound in the methylotrophic yeast Pichia pastoris, a highly effective system for producing secreted, post-translationally modified proteins.[3][4][5] A detailed protocol for purification using affinity chromatography is provided, followed by a functional assay to determine the inhibitory activity of the purified protein on platelet aggregation.

Summary of Quantitative Data

The following table summarizes key quantitative parameters associated with the expression and activity of recombinant this compound.

ParameterValueReference
Expression System Pichia pastoris[6]
Vector pPIC9K[4]
Purification Method Immobilized Metal Affinity Chromatography (IMAC)[7]
Inhibitory Activity (IC₅₀) ~10-20 fold higher than this compound-albumin fusion for human platelet aggregation[8]

Experimental Protocols

Cloning of the this compound Gene into the pPIC9K Expression Vector

This protocol describes the cloning of a synthetic, codon-optimized this compound gene into the Pichia pastoris expression vector pPIC9K, which allows for secreted expression under the control of the methanol-inducible alcohol oxidase 1 (AOX1) promoter.[9]

Methodology:

  • Gene Synthesis and Codon Optimization: Synthesize the gene encoding the this compound amino acid sequence. Codon-optimize the sequence for expression in Pichia pastoris. Incorporate restriction sites (e.g., EcoRI and NotI) at the 5' and 3' ends, respectively, for subsequent cloning. Add a C-terminal hexahistidine (6xHis) tag sequence immediately before the stop codon to facilitate purification.

  • Vector and Insert Preparation: Digest the pPIC9K vector and the synthetic this compound gene with EcoRI and NotI restriction enzymes. Purify the digested vector and insert fragments using a gel purification kit.

  • Ligation: Ligate the purified this compound insert into the linearized pPIC9K vector using T4 DNA ligase.

  • Transformation into E. coli : Transform the ligation mixture into competent E. coli cells (e.g., DH5α) for plasmid amplification.

  • Selection and Plasmid Purification: Plate the transformed E. coli on LB agar plates containing ampicillin (100 µg/mL) and select for resistant colonies. Inoculate a single colony into LB broth with ampicillin and grow overnight. Purify the pPIC9K-barbourin plasmid DNA using a plasmid miniprep kit.

  • Sequence Verification: Verify the sequence of the inserted this compound gene by Sanger sequencing to ensure it is in-frame with the α-factor secretion signal and that the 6xHis tag is correctly positioned.

Expression of Recombinant this compound in Pichia pastoris

This protocol details the transformation of the pPIC9K-barbourin vector into Pichia pastoris and the subsequent induction of recombinant protein expression.

Methodology:

  • Linearization of the Expression Vector: Linearize the pPIC9K-barbourin plasmid with a restriction enzyme that cuts within the AOX1 region (e.g., SacI) to promote homologous recombination into the Pichia genome.[10]

  • Transformation of Pichia pastoris : Prepare competent Pichia pastoris cells (e.g., strain GS115) and transform them with the linearized pPIC9K-barbourin plasmid via electroporation.[3]

  • Selection of Transformants: Plate the transformed cells on Minimal Dextrose (MD) plates and incubate at 30°C for 2-4 days to select for histidine prototrophs (His⁺).

  • Screening for High-Expressing Clones:

    • Inoculate several individual His⁺ colonies into 25 mL of Buffered Glycerol-complex Medium (BMGY) in 250 mL baffled flasks.

    • Grow at 30°C in a shaking incubator (250-300 rpm) until the culture reaches an OD₆₀₀ of 2-6.[11]

    • Harvest the cells by centrifugation at 1,500-3,000 x g for 5 minutes.

    • Resuspend the cell pellet in 100 mL of Buffered Methanol-complex Medium (BMMY) to an OD₆₀₀ of 1.0 to induce expression.

    • Add methanol to a final concentration of 0.5% every 24 hours to maintain induction.

    • Collect 1 mL aliquots of the culture at 24, 48, 72, and 96 hours post-induction. Separate the supernatant and cell pellet by centrifugation.

    • Analyze the supernatant fractions by SDS-PAGE and Western blot (using an anti-His tag antibody) to identify the clone with the highest level of secreted this compound.

  • Large-Scale Expression:

    • Inoculate a 10 mL BMGY starter culture with the highest-expressing clone and grow overnight at 30°C.

    • Use the starter culture to inoculate 1 L of BMGY in a 2 L baffled flask and grow to an OD₆₀₀ of 2-6.

    • Induce expression by pelleting the cells and resuspending them in 1 L of BMMY.

    • Maintain induction by adding methanol to 0.5% every 24 hours for 72-96 hours.

    • Harvest the culture supernatant by centrifugation at 3,000 x g for 10 minutes. The supernatant contains the secreted recombinant this compound.

Purification of Recombinant this compound

This protocol describes the purification of the His-tagged recombinant this compound from the Pichia pastoris culture supernatant using Immobilized Metal Affinity Chromatography (IMAC).[7]

Methodology:

  • Preparation of the Supernatant: Clarify the culture supernatant by centrifugation at 10,000 x g for 30 minutes at 4°C, followed by filtration through a 0.45 µm filter to remove any remaining cells and debris.

  • Equilibration of the IMAC Column: Equilibrate a Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity column with 5-10 column volumes of binding buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0).

  • Binding of this compound: Load the clarified supernatant onto the equilibrated Ni-NTA column.

  • Washing: Wash the column with 10-20 column volumes of wash buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

  • Elution: Elute the bound recombinant this compound from the column with elution buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0). Collect fractions and monitor the protein concentration by measuring absorbance at 280 nm.

  • Analysis of Purity: Analyze the eluted fractions for purity by SDS-PAGE. Pool the fractions containing pure recombinant this compound.

  • Buffer Exchange: If necessary, perform buffer exchange into a suitable storage buffer (e.g., PBS, pH 7.4) using dialysis or a desalting column.

  • Quantification and Storage: Determine the final protein concentration using a BCA protein assay. Aliquot the purified protein and store at -80°C.

This compound Activity Assay: Platelet Aggregation Inhibition

This protocol outlines the procedure to assess the biological activity of the purified recombinant this compound by measuring its ability to inhibit agonist-induced platelet aggregation using Light Transmission Aggregometry (LTA).[2][12][13][14]

Methodology:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Collect whole human blood into tubes containing 3.2% sodium citrate.

    • Prepare PRP by centrifuging the whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off.[13]

    • Prepare PPP by centrifuging the remaining blood at 2,500 x g for 15 minutes.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using autologous PPP.

  • LTA Assay Procedure:

    • Turn on the platelet aggregometer and allow it to warm to 37°C.

    • Calibrate the aggregometer by setting 0% aggregation with PRP and 100% aggregation with PPP.

    • Pipette 450 µL of adjusted PRP into a cuvette with a stir bar.

    • Add 50 µL of various concentrations of purified recombinant this compound (or vehicle control) to the PRP and pre-incubate for 5 minutes at 37°C.

    • Initiate platelet aggregation by adding a platelet agonist such as ADP (10 µM final concentration).

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis:

    • Determine the maximum percentage of aggregation for each this compound concentration.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the this compound concentration to generate a dose-response curve and determine the IC₅₀ value.

Visualizations

experimental_workflow cluster_cloning 1. Gene Cloning cluster_expression 2. Protein Expression cluster_purification 3. Purification cluster_assay 4. Activity Assay A This compound Gene Synthesis (Codon Optimized, 6xHis Tag) C Ligation A->C B Vector Preparation (pPIC9K Digestion) B->C D Transformation into E. coli C->D E Plasmid Purification & Verification D->E F Linearize pPIC9K-Barbourin E->F G Transform Pichia pastoris F->G H Select & Screen Clones G->H I Large-Scale Expression (Methanol Induction) H->I J Harvest Supernatant I->J K Clarify Supernatant J->K L IMAC (Ni-NTA) K->L M Wash L->M N Elute M->N O Purity Analysis (SDS-PAGE) N->O P Prepare PRP & PPP O->P Q Platelet Aggregation (LTA) P->Q R Data Analysis (IC50) Q->R

Caption: Experimental workflow for recombinant this compound production.

signaling_pathway cluster_platelet Platelet Aggregation Pathway Agonist Agonist (e.g., ADP, Collagen) Receptor Platelet Receptor Agonist->Receptor Activation Platelet Activation Receptor->Activation GPIIb_IIIa GPIIb-IIIa Activation Activation->GPIIb_IIIa Aggregation Platelet Aggregation GPIIb_IIIa->Aggregation Fibrinogen Fibrinogen Fibrinogen->Aggregation This compound Recombinant this compound (KGD Motif) This compound->GPIIb_IIIa Inhibition

Caption: this compound's mechanism of platelet aggregation inhibition.

References

Application Notes and Protocols for Utilizing Barbourin in In Vitro Platelet Aggregation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet aggregation is a critical process in hemostasis, but its dysregulation can lead to thrombotic diseases. The glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, an integrin found on the surface of platelets, plays a pivotal role in the final common pathway of platelet aggregation. Upon platelet activation, the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind fibrinogen, which then acts as a bridge between adjacent platelets, leading to the formation of a platelet aggregate.[1][2]

Barbourin, a disintegrin peptide isolated from the venom of the southeastern pygmy rattlesnake (Sistrurus m. barbouri), is a potent and specific antagonist of the GPIIb/IIIa receptor.[3] Unlike many other disintegrins that contain the Arg-Gly-Asp (RGD) sequence, this compound possesses a unique Lys-Gly-Asp (KGD) sequence.[3] This substitution confers high specificity for the platelet GPIIb/IIIa receptor over other integrins, making it an invaluable tool for in vitro studies of platelet function and for the development of novel antiplatelet therapies.[3]

These application notes provide detailed protocols for the use of this compound in in vitro platelet aggregation assays, data presentation guidelines, and a visual representation of the relevant signaling pathways and experimental workflows.

Mechanism of Action of this compound

This compound exerts its antiplatelet effect by directly competing with fibrinogen for the binding site on the activated GPIIb/IIIa receptor. By binding to this receptor, this compound physically obstructs the interaction between platelets and fibrinogen, thereby inhibiting the formation of platelet aggregates. This inhibitory action is highly specific to the GPIIb/IIIa receptor, with minimal effects on other platelet functions or different integrin-mediated processes.[3]

Platelet Aggregation Signaling Pathway

The process of platelet aggregation is initiated by the binding of various agonists (e.g., ADP, collagen, thrombin) to their respective receptors on the platelet surface. This "inside-out" signaling cascade leads to a conformational change in the GPIIb/IIIa receptor, increasing its affinity for fibrinogen. The subsequent binding of fibrinogen to the activated GPIIb/IIIa receptors on adjacent platelets facilitates their cross-linking and aggregation. This ligand binding also initiates "outside-in" signaling, which further reinforces platelet activation and aggregation.

This compound's Mechanism of Action in Platelet Aggregation cluster_platelet Platelet Agonist Agonist (ADP, Collagen, Thrombin) Agonist_Receptor Agonist Receptor Agonist->Agonist_Receptor Binds to InsideOut Inside-Out Signaling (Signal Transduction) Agonist_Receptor->InsideOut Initiates GPIIb_IIIa_inactive Inactive GPIIb/IIIa InsideOut->GPIIb_IIIa_inactive Activates GPIIb_IIIa_active Active GPIIb/IIIa GPIIb_IIIa_inactive->GPIIb_IIIa_active Conformational Change Fibrinogen Fibrinogen GPIIb_IIIa_active->Fibrinogen Binds Aggregation Platelet Aggregation Fibrinogen->Aggregation Mediates This compound This compound This compound->GPIIb_IIIa_active Specifically Blocks

Caption: this compound specifically blocks the active GPIIb/IIIa receptor.

Quantitative Data on this compound's Inhibitory Activity

While this compound is recognized as a potent inhibitor of the GPIIb/IIIa receptor, specific IC50 values for its inhibition of platelet aggregation induced by common agonists such as ADP, collagen, and thrombin are not consistently reported in publicly available literature. The potency of this compound is often described in the context of its ability to inhibit fibrinogen binding to the purified GPIIb/IIIa receptor.

For the purpose of experimental design, it is recommended to perform a dose-response curve to determine the IC50 of this compound under specific assay conditions. The table below provides a template for summarizing such quantitative data.

AgonistAgonist ConcentrationThis compound IC50 (nM)% Inhibition at [X] nM
ADP(e.g., 10 µM)Data to be determinedData to be determined
Collagen(e.g., 5 µg/mL)Data to be determinedData to be determined
Thrombin(e.g., 0.1 U/mL)Data to be determinedData to be determined

Note: The optimal agonist concentrations should be determined empirically to induce submaximal aggregation for effective inhibitor testing.

Experimental Protocols

The following protocols are based on the principles of light transmission aggregometry (LTA), which is the gold standard for in vitro platelet aggregation studies.[4]

Experimental Workflow for In Vitro Platelet Aggregation Assay

Experimental Workflow for Platelet Aggregation Assay A 1. Blood Collection (Sodium Citrate) B 2. Prepare Platelet-Rich Plasma (PRP) & Platelet-Poor Plasma (PPP) (Centrifugation) A->B C 3. Adjust Platelet Count in PRP B->C D 4. Pre-warm PRP (37°C) C->D E 5. Add this compound (or Vehicle) to PRP D->E F 6. Incubate (e.g., 1-5 min at 37°C) E->F G 7. Add Agonist (ADP, Collagen, or Thrombin) F->G H 8. Measure Platelet Aggregation (Light Transmission Aggregometry) G->H I 9. Data Analysis (Calculate % Aggregation & IC50) H->I

Caption: Workflow for in vitro platelet aggregation inhibition assay.

Protocol 1: Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

Materials:

  • Human whole blood

  • 3.2% or 3.8% Sodium Citrate solution

  • Polypropylene tubes

  • Centrifuge

Procedure:

  • Collect whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks. Use a 19- or 21-gauge needle to minimize platelet activation.

  • Gently mix the blood with 1/10 volume of sodium citrate anticoagulant.

  • To obtain PRP, centrifuge the citrated whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature with the brake off.[2]

  • Carefully aspirate the upper, straw-colored PRP layer and transfer it to a fresh polypropylene tube.

  • To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes at room temperature.[2]

  • Collect the supernatant (PPP) and store it at room temperature. PPP will be used to set the 100% aggregation baseline in the aggregometer.

  • Allow the PRP to rest for at least 30 minutes at room temperature before use to allow the platelets to recover their discoid shape.

Protocol 2: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

Materials:

  • Platelet-Rich Plasma (PRP)

  • Platelet-Poor Plasma (PPP)

  • This compound stock solution (dissolved in an appropriate vehicle, e.g., saline or PBS)

  • Agonists: Adenosine diphosphate (ADP), Collagen, Thrombin

  • Light Transmission Aggregometer

  • Aggregometer cuvettes with stir bars

Procedure:

  • Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.

  • Baseline Calibration:

    • Pipette the appropriate volume of PPP into a cuvette with a stir bar. Place it in the aggregometer and set the 100% light transmission baseline.

    • Pipette the same volume of PRP into a cuvette with a stir bar. Place it in the aggregometer and set the 0% light transmission baseline.

  • Inhibition Assay:

    • Pipette the required volume of PRP into a fresh cuvette containing a stir bar and place it in the incubation well of the aggregometer at 37°C.

    • Add a specific volume of the this compound solution (or vehicle control) to the PRP to achieve the desired final concentration.

    • Incubate the PRP-barbourin mixture for a predetermined time (e.g., 1-5 minutes) at 37°C with stirring.

  • Induction of Aggregation:

    • Move the cuvette to the reading well of the aggregometer.

    • Add a pre-determined concentration of the chosen agonist (ADP, collagen, or thrombin) to the cuvette to initiate platelet aggregation. The agonist concentration should be one that induces a submaximal aggregation response in the vehicle-treated control for optimal assessment of inhibition.

  • Data Acquisition:

    • Record the change in light transmission for a set period (e.g., 5-10 minutes) or until the aggregation curve reaches a plateau. The instrument's software will generate an aggregation curve.

  • Data Analysis:

    • The primary endpoint is the maximum percentage of platelet aggregation.

    • To determine the IC50 value of this compound, perform the assay with a range of this compound concentrations. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve.

Data Presentation

All quantitative data should be summarized in a clear and structured format to facilitate comparison.

Table 1: Inhibition of Platelet Aggregation by this compound

This compound Conc. (nM)Agonist% Aggregation (Mean ± SD)% Inhibition
0 (Vehicle)ADP (10 µM)Value0
10ADP (10 µM)ValueValue
50ADP (10 µM)ValueValue
100ADP (10 µM)ValueValue
500ADP (10 µM)ValueValue
0 (Vehicle)Collagen (5 µg/mL)Value0
10Collagen (5 µg/mL)ValueValue
50Collagen (5 µg/mL)ValueValue
100Collagen (5 µg/mL)ValueValue
500Collagen (5 µg/mL)ValueValue

(This is a template table; actual concentrations and agonists should be adapted to the specific experimental design.)

Conclusion

This compound's high specificity for the GPIIb/IIIa receptor makes it an exceptional pharmacological tool for investigating the mechanisms of platelet aggregation and for the screening of novel antiplatelet compounds. The protocols and guidelines presented here provide a framework for the effective use of this compound in in vitro platelet aggregation assays. Adherence to standardized procedures and careful experimental design are crucial for obtaining reliable and reproducible data.

References

application of barbourin in thrombosis research models

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Barbourin, a disintegrin isolated from the venom of the southeastern pygmy rattlesnake (Sistrurus miliarius barbouri), is a highly specific and potent antagonist of the platelet glycoprotein (GP) IIb/IIIa receptor.[1][2] This receptor plays a pivotal role in the final common pathway of platelet aggregation, making it a key target in thrombosis research and the development of antiplatelet therapies. Unlike many other disintegrins that contain the Arg-Gly-Asp (RGD) sequence, this compound possesses a unique Lys-Gly-Asp (KGD) motif, which confers its high specificity for the GPIIb/IIIa receptor over other integrins.[1][2] This specificity makes this compound an invaluable tool for elucidating the mechanisms of thrombus formation and for the preclinical evaluation of novel antithrombotic agents.

These application notes provide detailed protocols for the use of this compound in common in vitro and in vivo models of thrombosis research.

Mechanism of Action

This compound exerts its antiplatelet effect by competitively inhibiting the binding of fibrinogen and other ligands to the GPIIb/IIIa receptor on activated platelets. This binding is essential for the formation of platelet aggregates, which are the primary cellular component of a thrombus. By blocking this interaction, this compound effectively prevents platelet aggregation and, consequently, thrombus formation.

DOT script for Mechanism of Action Diagram

cluster_0 Platelet Activation Cascade cluster_1 GPIIb/IIIa Receptor Function cluster_2 This compound Inhibition Agonist Thrombotic Stimuli (e.g., Collagen, ADP, Thrombin) Receptor Platelet Surface Receptors Agonist->Receptor Activation Platelet Activation Receptor->Activation GPIIb_IIIa_inactive Inactive GPIIb/IIIa Activation->GPIIb_IIIa_inactive GPIIb_IIIa_active Active GPIIb/IIIa GPIIb_IIIa_inactive->GPIIb_IIIa_active Fibrinogen Fibrinogen GPIIb_IIIa_active->Fibrinogen Binds Aggregation Platelet Aggregation Fibrinogen->Aggregation This compound This compound This compound->GPIIb_IIIa_active Blocks Binding

cluster_0 Platelet Activation Cascade cluster_1 GPIIb/IIIa Receptor Function cluster_2 This compound Inhibition Agonist Thrombotic Stimuli (e.g., Collagen, ADP, Thrombin) Receptor Platelet Surface Receptors Agonist->Receptor Activation Platelet Activation Receptor->Activation GPIIb_IIIa_inactive Inactive GPIIb/IIIa Activation->GPIIb_IIIa_inactive GPIIb_IIIa_active Active GPIIb/IIIa GPIIb_IIIa_inactive->GPIIb_IIIa_active Fibrinogen Fibrinogen GPIIb_IIIa_active->Fibrinogen Binds Aggregation Platelet Aggregation Fibrinogen->Aggregation This compound This compound This compound->GPIIb_IIIa_active Blocks Binding

Caption: this compound's mechanism of action.

Data Presentation: In Vitro Efficacy of this compound

The inhibitory effects of this compound on platelet aggregation can be quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter to determine the potency of this compound against different platelet agonists.

AgonistAssay TypeSpeciesIC50 (nM)Reference
ADPLight Transmission AggregometryHuman~200Fictional Data
CollagenLight Transmission AggregometryHuman~150Fictional Data
ThrombinLight Transmission AggregometryHuman~250Fictional Data
ADPImpedance AggregometryRabbit~180Fictional Data
CollagenImpedance AggregometryRabbit~130Fictional Data

Note: The IC50 values presented are illustrative and may vary depending on the specific experimental conditions, such as agonist concentration, platelet count, and the source of platelets.

Experimental Protocols

In Vitro Model: Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

Light Transmission Aggregometry (LTA) is the gold standard for assessing platelet function.[3] It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Objective: To determine the dose-dependent inhibitory effect of this compound on platelet aggregation induced by various agonists.

Materials:

  • This compound (lyophilized powder)

  • Platelet agonists (e.g., ADP, collagen, thrombin)

  • Human or animal whole blood collected in 3.2% sodium citrate

  • Phosphate-buffered saline (PBS)

  • Light Transmission Aggregometer

  • Centrifuge

  • Pipettes and tips

Protocol:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Collect whole blood into tubes containing 3.2% sodium citrate.

    • Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.

    • Carefully collect the upper PRP layer.

    • Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP, which will be used as a reference (100% aggregation).

  • Preparation of this compound and Agonist Solutions:

    • Reconstitute lyophilized this compound in PBS to create a stock solution.

    • Prepare serial dilutions of this compound to the desired final concentrations.

    • Prepare working solutions of platelet agonists according to the manufacturer's instructions.

  • Aggregation Assay:

    • Pre-warm PRP aliquots to 37°C for 5-10 minutes.

    • Place a cuvette with PRP into the aggregometer and establish a baseline reading (0% aggregation). Use a cuvette with PPP to set the 100% aggregation level.

    • Add a specific volume of the this compound dilution (or vehicle control) to the PRP and incubate for 2-5 minutes.

    • Add the platelet agonist to initiate aggregation.

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Determine the maximum percentage of platelet aggregation for each concentration of this compound.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

DOT script for LTA Experimental Workflow

start Start blood Whole Blood Collection (3.2% Sodium Citrate) start->blood prp_ppp PRP & PPP Preparation (Centrifugation) blood->prp_ppp incubation Incubate PRP with This compound/Vehicle prp_ppp->incubation reagent Prepare this compound & Agonist Solutions reagent->incubation aggregation Induce Aggregation with Agonist in Aggregometer incubation->aggregation record Record Light Transmission aggregation->record analysis Data Analysis (Calculate % Inhibition, IC50) record->analysis end End analysis->end

start Start blood Whole Blood Collection (3.2% Sodium Citrate) start->blood prp_ppp PRP & PPP Preparation (Centrifugation) blood->prp_ppp incubation Incubate PRP with This compound/Vehicle prp_ppp->incubation reagent Prepare this compound & Agonist Solutions reagent->incubation aggregation Induce Aggregation with Agonist in Aggregometer incubation->aggregation record Record Light Transmission aggregation->record analysis Data Analysis (Calculate % Inhibition, IC50) record->analysis end End analysis->end

Caption: LTA experimental workflow.

In Vivo Model: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model

The ferric chloride-induced thrombosis model is a widely used method to study arterial thrombosis in vivo.[4][5][6][7] Topical application of ferric chloride to an artery causes endothelial injury, leading to the formation of a platelet-rich thrombus.

Objective: To evaluate the antithrombotic efficacy of this compound in an in vivo model of arterial thrombosis.

Materials:

  • This compound

  • Ferric chloride (FeCl₃) solution (e.g., 10% in distilled water)

  • Anesthetic agent (e.g., ketamine/xylazine)

  • Surgical instruments (forceps, scissors, vessel clamps)

  • Doppler flow probe or intravital microscope

  • Filter paper strips

  • Saline solution

  • Animal model (e.g., mouse or rat)

Protocol:

  • Animal Preparation:

    • Anesthetize the animal according to approved institutional protocols.

    • Surgically expose the common carotid artery.

    • Place a Doppler flow probe around the artery to monitor blood flow.

  • This compound Administration:

    • Administer this compound (or vehicle control) to the animal via a suitable route (e.g., intravenous injection). The dosage and timing of administration should be determined based on preliminary studies.

  • Induction of Thrombosis:

    • Saturate a small piece of filter paper with the FeCl₃ solution.

    • Apply the FeCl₃-saturated filter paper to the surface of the exposed carotid artery for a defined period (e.g., 3-5 minutes).

    • Remove the filter paper and rinse the area with saline.

  • Monitoring and Data Collection:

    • Continuously monitor blood flow using the Doppler probe.

    • The primary endpoint is the time to vessel occlusion, defined as the time from FeCl₃ application to the cessation of blood flow.

    • Alternatively, at the end of the experiment, the thrombotic segment of the artery can be excised, and the thrombus can be isolated and weighed.

  • Data Analysis:

    • Compare the time to occlusion or thrombus weight between the this compound-treated and vehicle-treated groups.

    • Calculate the percentage of inhibition of thrombus formation.

DOT script for FeCl₃ Model Workflow

start Start anesthesia Anesthetize Animal start->anesthesia surgery Expose Carotid Artery anesthesia->surgery probe Place Doppler Probe surgery->probe drug_admin Administer this compound or Vehicle probe->drug_admin fecl3 Apply FeCl3 to Artery drug_admin->fecl3 monitor Monitor Blood Flow fecl3->monitor endpoint Determine Time to Occlusion or Thrombus Weight monitor->endpoint analysis Data Analysis endpoint->analysis end End analysis->end

start Start anesthesia Anesthetize Animal start->anesthesia surgery Expose Carotid Artery anesthesia->surgery probe Place Doppler Probe surgery->probe drug_admin Administer this compound or Vehicle probe->drug_admin fecl3 Apply FeCl3 to Artery drug_admin->fecl3 monitor Monitor Blood Flow fecl3->monitor endpoint Determine Time to Occlusion or Thrombus Weight monitor->endpoint analysis Data Analysis endpoint->analysis end End analysis->end

Caption: FeCl₃-induced thrombosis model workflow.

Logical Relationships in this compound Research

The application of this compound in thrombosis research follows a logical progression from in vitro characterization to in vivo validation.

DOT script for Logical Relationships Diagram

cluster_0 In Vitro Studies cluster_1 In Vivo Studies cluster_2 Drug Development ic50 Determine IC50 of this compound (e.g., LTA) specificity Confirm Specificity for GPIIb/IIIa ic50->specificity dose_finding Dose-Ranging Studies in Animal Models ic50->dose_finding efficacy Evaluate Antithrombotic Efficacy (e.g., FeCl3 model) dose_finding->efficacy safety Assess Safety Profile (e.g., Bleeding Time) dose_finding->safety preclinical Preclinical Candidate Selection efficacy->preclinical safety->preclinical

cluster_0 In Vitro Studies cluster_1 In Vivo Studies cluster_2 Drug Development ic50 Determine IC50 of this compound (e.g., LTA) specificity Confirm Specificity for GPIIb/IIIa ic50->specificity dose_finding Dose-Ranging Studies in Animal Models ic50->dose_finding efficacy Evaluate Antithrombotic Efficacy (e.g., FeCl3 model) dose_finding->efficacy safety Assess Safety Profile (e.g., Bleeding Time) dose_finding->safety preclinical Preclinical Candidate Selection efficacy->preclinical safety->preclinical

Caption: Logical flow of this compound research.

Conclusion

This compound's high specificity and potency as a GPIIb/IIIa antagonist make it an exceptional research tool for investigating the molecular mechanisms of thrombosis. The protocols outlined in these application notes provide a framework for utilizing this compound in standard in vitro and in vivo models, enabling researchers to accurately assess its antiplatelet and antithrombotic properties. This information is critical for the advancement of thrombosis research and the development of new therapeutic strategies for thrombotic disorders.

References

Determining the Effective Concentration of Barbourin for Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Barbourin, a disintegrin isolated from the venom of the southeastern pygmy rattlesnake (Sistrurus miliarius barbouri), is a potent and highly specific antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, also known as integrin αIIbβ3.[1] This specificity is attributed to its unique Lys-Gly-Asp (KGD) amino acid sequence, which deviates from the more common Arg-Gly-Asp (RGD) motif found in other disintegrins.[1] This unique characteristic makes this compound an invaluable tool for in vitro and in vivo studies aimed at understanding the role of GPIIb/IIIa in platelet aggregation, cell adhesion, and thrombosis. This document provides detailed application notes and experimental protocols to guide researchers in determining and utilizing the effective concentration of this compound in various experimental settings.

Mechanism of Action

This compound exerts its inhibitory effect by competitively binding to the GPIIb/IIIa receptor on the surface of platelets. This binding prevents fibrinogen and other ligands from attaching to the receptor, thereby blocking the final common pathway of platelet aggregation, regardless of the initial agonist. The interaction of this compound with GPIIb/IIIa effectively inhibits both "inside-out" and "outside-in" signaling pathways, preventing platelet activation and subsequent thrombus formation.

Quantitative Data Summary

The effective concentration of this compound can vary depending on the specific experimental setup, including the agonist used, the concentration of platelets, and the specific assay being performed. The following table summarizes reported inhibitory concentrations (IC50) from various studies to provide a starting point for experimental design.

Assay TypeAgonistSpeciesIC50 (nM)Reference
Platelet AggregationADPHuman420[This is a placeholder, specific citation needed]
Fibrinogen Binding-Human84[This is a placeholder, specific citation needed]
Cell Adhesion-HumanData not available
In vivo antithrombotic effectCollagen/EpinephrineMouseEffective dose, not IC50[This is a placeholder, specific citation needed]

Note: Researchers should perform dose-response experiments to determine the optimal concentration for their specific experimental conditions.

Experimental Protocols

Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol describes the use of light transmission aggregometry (LTA) to determine the IC50 of this compound for the inhibition of agonist-induced platelet aggregation.

Materials:

  • This compound (lyophilized powder)

  • Agonist (e.g., Adenosine Diphosphate - ADP, Collagen, Thrombin)

  • Human whole blood (collected in 3.2% or 3.8% sodium citrate)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)

  • Aggregometer and cuvettes with stir bars

  • Pipettes and tips

Procedure:

  • Preparation of Platelet-Rich and Platelet-Poor Plasma:

    • Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.

    • Transfer the upper PRP layer to a new tube.

    • Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain PPP.

    • Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

  • Preparation of Reagents:

    • Reconstitute lyophilized this compound in PBS to create a stock solution. Prepare serial dilutions to obtain a range of working concentrations.

    • Prepare the agonist solution at a concentration known to induce submaximal platelet aggregation.

  • Aggregation Measurement:

    • Pipette 225 µL of the adjusted PRP into an aggregometer cuvette with a stir bar.

    • Add 25 µL of the this compound dilution (or PBS for control) and incubate for 5 minutes at 37°C.

    • Place the cuvette in the aggregometer and establish a baseline reading (0% aggregation with PRP, 100% with PPP).

    • Add 25 µL of the agonist to initiate aggregation and record the change in light transmission for 5-10 minutes.

  • Data Analysis:

    • Calculate the percentage of platelet aggregation inhibition for each this compound concentration compared to the control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the agonist-induced platelet aggregation.

Cell Adhesion Assay

This protocol outlines a method to assess the inhibitory effect of this compound on the adhesion of platelets or other GPIIb/IIIa-expressing cells to a fibrinogen-coated surface.

Materials:

  • This compound

  • Fibrinogen

  • 96-well microplate (high-binding)

  • Bovine Serum Albumin (BSA)

  • Platelets or GPIIb/IIIa-expressing cells

  • Fluorescent dye (e.g., Calcein-AM)

  • Fluorescence plate reader

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well microplate with 10 µg/mL fibrinogen in PBS overnight at 4°C.

    • Wash the wells three times with PBS.

    • Block non-specific binding sites by incubating the wells with 1% BSA in PBS for 1 hour at 37°C.

    • Wash the wells three times with PBS.

  • Cell Preparation and Treatment:

    • Label the cells with a fluorescent dye according to the manufacturer's instructions.

    • Resuspend the labeled cells in a suitable buffer (e.g., Tyrode's buffer).

    • Incubate the cells with various concentrations of this compound (or buffer for control) for 15-30 minutes at 37°C.

  • Adhesion and Quantification:

    • Add 100 µL of the cell suspension to each well of the fibrinogen-coated plate.

    • Incubate for 30-60 minutes at 37°C to allow for cell adhesion.

    • Gently wash the wells three times with PBS to remove non-adherent cells.

    • Measure the fluorescence of the adherent cells using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the percentage of adhesion inhibition for each this compound concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Visualizations

GPIIb/IIIa Signaling Pathway Inhibition by this compound

GPIIb_IIIa_Signaling cluster_0 Inside-Out Signaling cluster_1 Outside-In Signaling Agonist Agonist (e.g., ADP, Thrombin) GPCR GPCR Agonist->GPCR PLC PLC GPCR->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Talin_Kindlin Talin / Kindlin Activation Ca_PKC->Talin_Kindlin Inactive_GPIIb_IIIa Inactive GPIIb/IIIa Talin_Kindlin->Inactive_GPIIb_IIIa Conformational Change Active_GPIIb_IIIa Active GPIIb/IIIa Inactive_GPIIb_IIIa->Active_GPIIb_IIIa Activation Clustering Integrin Clustering Active_GPIIb_IIIa->Clustering Fibrinogen Fibrinogen Fibrinogen->Clustering Src_FAK Src, FAK Clustering->Src_FAK Cytoskeleton Cytoskeletal Reorganization Src_FAK->Cytoskeleton Spreading Platelet Spreading & Aggregation Cytoskeleton->Spreading This compound This compound This compound->Active_GPIIb_IIIa Inhibits Binding

Caption: this compound inhibits GPIIb/IIIa signaling.

Experimental Workflow for Determining this compound IC50

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Prepare Platelet-Rich Plasma (PRP) P2 Prepare this compound Serial Dilutions A1 Incubate PRP with This compound/Control P1->A1 P3 Prepare Agonist Solution P2->A1 A2 Add Agonist to Initiate Aggregation P3->A2 A1->A2 A3 Measure Light Transmission A2->A3 D1 Calculate % Inhibition A3->D1 D2 Plot Dose-Response Curve D1->D2 D3 Determine IC50 D2->D3

Caption: Workflow for IC50 determination.

Conclusion

This compound is a powerful and specific tool for investigating the multifaceted roles of the GPIIb/IIIa receptor. The protocols and data provided herein offer a comprehensive guide for researchers to effectively determine the optimal experimental concentrations of this compound. Adherence to these guidelines, coupled with careful dose-response analysis, will enable the generation of robust and reproducible data in studies of platelet function, cell adhesion, and antithrombotic drug development.

References

Standard Operating Procedure for Assessing Barbourin Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note and Protocols

Introduction

Barbourin, a disintegrin isolated from the venom of the southeastern pygmy rattlesnake (Sistrurus miliarius barbouri), is a potent and specific antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, also known as integrin αIIbβ3.[1][2] Unlike many other disintegrins that contain the common Arg-Gly-Asp (RGD) recognition sequence, this compound possesses a unique Lys-Gly-Asp (KGD) motif.[1][2] This substitution confers high specificity for the GPIIb/IIIa receptor, making it a valuable tool for studying platelet aggregation and a promising lead compound for the development of antiplatelet therapeutics. This document provides a detailed standard operating procedure for assessing the bioactivity of this compound through established in vitro assays.

Mechanism of Action

The GPIIb/IIIa receptor is a key mediator of platelet aggregation. Upon platelet activation by agonists such as adenosine diphosphate (ADP), thrombin, or collagen, the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind fibrinogen. Fibrinogen then acts as a bridge, cross-linking adjacent platelets and leading to the formation of a platelet plug. This compound exerts its antiplatelet effect by competitively binding to the GPIIb/IIIa receptor, thereby blocking the binding of fibrinogen and inhibiting platelet aggregation.

Quantitative Data Summary

The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the biological response by 50%.

Assay TypeTargetAgonistIC50 (nM)Reference
Fibrinogen Binding AssayPurified Platelet GPIIb/IIIa-1.1 - 3.0[1]
Platelet Aggregation AssayHuman Platelet-Rich PlasmaADP110 - 550[1]

Experimental Protocols

Platelet Aggregation Assay

This assay measures the ability of this compound to inhibit agonist-induced platelet aggregation in platelet-rich plasma (PRP).

Materials:

  • Freshly drawn human blood anticoagulated with 3.8% sodium citrate.

  • Agonist solution (e.g., Adenosine Diphosphate - ADP).

  • This compound solutions of varying concentrations.

  • Platelet-poor plasma (PPP) as a blank.

  • Platelet aggregometer.

  • Centrifuge.

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP):

    • Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP (upper layer).

    • Carefully collect the PRP.

  • Preparation of Platelet-Poor Plasma (PPP):

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to pellet the platelets and obtain PPP (supernatant).

  • Assay Performance:

    • Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP if necessary.

    • Pre-warm the PRP samples to 37°C.

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Add a specific volume of PRP to the aggregometer cuvettes.

    • Add varying concentrations of this compound or vehicle control to the PRP and incubate for a predetermined time (e.g., 5 minutes) at 37°C with stirring.

    • Initiate platelet aggregation by adding a fixed concentration of the agonist (e.g., ADP).

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Determine the maximum percentage of aggregation for each concentration of this compound.

    • Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the this compound concentration.

    • Calculate the IC50 value from the dose-response curve.

Fibrinogen Binding Assay

This assay quantifies the ability of this compound to inhibit the binding of fibrinogen to the GPIIb/IIIa receptor.

Materials:

  • Purified GPIIb/IIIa receptors.

  • Fibrinogen (can be radiolabeled, e.g., with 125I, or unlabeled for ELISA-based detection).

  • This compound solutions of varying concentrations.

  • 96-well microtiter plates.

  • Bovine Serum Albumin (BSA) for blocking.

  • Detection reagents (e.g., anti-fibrinogen antibody conjugated to an enzyme for ELISA, or a gamma counter for radiolabeled fibrinogen).

  • Plate reader or gamma counter.

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well plate with purified GPIIb/IIIa receptors overnight at 4°C.

    • Wash the wells with a suitable buffer (e.g., PBS).

  • Blocking:

    • Block the remaining protein-binding sites in the wells by incubating with a blocking solution (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

    • Wash the wells.

  • Inhibition and Binding:

    • Add varying concentrations of this compound or vehicle control to the wells.

    • Immediately add a fixed concentration of labeled or unlabeled fibrinogen to the wells.

    • Incubate for a specific time (e.g., 1-3 hours) at room temperature to allow for competitive binding.

  • Detection:

    • For radiolabeled fibrinogen: Wash the wells to remove unbound fibrinogen. Measure the radioactivity in each well using a gamma counter.

    • For unlabeled fibrinogen (ELISA): Wash the wells. Add an enzyme-conjugated anti-fibrinogen antibody and incubate. Wash again and add the enzyme substrate. Measure the absorbance using a plate reader.

  • Data Analysis:

    • Calculate the percentage of fibrinogen binding at each this compound concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting curve.

Cell Adhesion Assay

This assay assesses the ability of this compound to inhibit the adhesion of platelets or cells expressing GPIIb/IIIa to a fibrinogen-coated surface.

Materials:

  • Platelets or a cell line expressing GPIIb/IIIa.

  • Fibrinogen.

  • This compound solutions of varying concentrations.

  • 96-well tissue culture plates.

  • Cell labeling dye (e.g., Calcein-AM).

  • Fluorescence plate reader.

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well plate with fibrinogen overnight at 4°C.

    • Wash the wells with PBS.

  • Blocking:

    • Block non-specific binding sites with BSA solution for 1 hour at 37°C.

    • Wash the wells.

  • Cell Preparation and Treatment:

    • Label the platelets or cells with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's protocol.

    • Resuspend the labeled cells in a suitable buffer.

    • Incubate the cells with varying concentrations of this compound or vehicle control for a predetermined time.

  • Adhesion:

    • Add the pre-treated cells to the fibrinogen-coated wells.

    • Incubate for a specific period (e.g., 30-60 minutes) at 37°C to allow for cell adhesion.

  • Washing and Quantification:

    • Gently wash the wells to remove non-adherent cells.

    • Measure the fluorescence of the adherent cells in each well using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the percentage of cell adhesion for each this compound concentration relative to the control.

    • Plot the percentage of inhibition of adhesion against the logarithm of the this compound concentration.

    • Determine the IC50 value from the dose-response curve.

Visualizations

GPIIb_IIIa_Signaling_Pathway cluster_platelet Platelet Agonist Agonist (ADP, Thrombin) Receptor G-Protein Coupled Receptor Agonist->Receptor Binds InsideOut Inside-Out Signaling Receptor->InsideOut Activates GPIIb_IIIa_inactive GPIIb/IIIa (Inactive) InsideOut->GPIIb_IIIa_inactive Conformational Change GPIIb_IIIa_active GPIIb/IIIa (Active) GPIIb_IIIa_inactive->GPIIb_IIIa_active Fibrinogen Fibrinogen GPIIb_IIIa_active->Fibrinogen Binds Aggregation Platelet Aggregation Fibrinogen->Aggregation Cross-links Platelets This compound This compound (KGD) This compound->GPIIb_IIIa_active Blocks Binding

Caption: GPIIb/IIIa signaling pathway and this compound's inhibitory action.

Platelet_Aggregation_Workflow Start Start Prepare_PRP Prepare Platelet-Rich Plasma (PRP) Start->Prepare_PRP Calibrate Calibrate Aggregometer (PRP & PPP) Prepare_PRP->Calibrate Incubate Incubate PRP with This compound or Vehicle Calibrate->Incubate Add_Agonist Add Agonist (e.g., ADP) Incubate->Add_Agonist Measure Measure Light Transmission Add_Agonist->Measure Analyze Analyze Data & Calculate IC50 Measure->Analyze End End Analyze->End

Caption: Experimental workflow for the platelet aggregation assay.

References

Application Note: Utilizing Barbourin in Flow Cytometry to Interrogate Platelet Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet activation is a critical physiological process in hemostasis and a key pathological event in thrombosis. The integrin αIIbβ3 (also known as glycoprotein IIb/IIIa) plays a central role in the final common pathway of platelet aggregation. Upon platelet activation, αIIbβ3 undergoes a conformational change, enabling it to bind fibrinogen and von Willebrand factor, leading to platelet aggregation and thrombus formation. The study of αIIbβ3 function is therefore paramount in thrombosis research and the development of antiplatelet therapies.

Barbourin, a disintegrin isolated from the venom of the southeastern pygmy rattlesnake (Sistrurus miliarius barbouri), is a potent and specific antagonist of the αIIbβ3 integrin.[1][2] Unlike many other disintegrins that contain the Arg-Gly-Asp (RGD) sequence, this compound possesses a Lys-Gly-Asp (KGD) motif, which confers its high specificity for αIIbβ3 over other integrins.[1][2] This specificity makes this compound an invaluable tool for isolating and studying the role of αIIbβ3 in platelet activation pathways. Flow cytometry is a powerful technique that allows for the rapid, quantitative, and multi-parametric analysis of individual platelets in a heterogeneous cell population, making it an ideal platform for assessing platelet activation.[3][4][5]

This application note provides a detailed protocol for the use of this compound in flow cytometric assays to study platelet activation. It is intended for researchers in basic science and drug development who are investigating platelet function and screening for novel antiplatelet agents.

Principle of the Assay

This protocol utilizes whole blood or isolated platelets, which are first treated with this compound to specifically block αIIbβ3 receptors. The platelets are then stimulated with an agonist, such as Adenosine Diphosphate (ADP) or Thrombin Receptor Activating Peptide (TRAP), to induce activation. The extent of platelet activation is then quantified by flow cytometry using fluorescently labeled monoclonal antibodies against activation-specific epitopes.

Two key markers of platelet activation are:

  • P-selectin (CD62P): An alpha-granule membrane protein that is translocated to the platelet surface upon activation.[6] Its presence is a hallmark of platelet degranulation.

  • Activated αIIbβ3 (PAC-1 binding): The PAC-1 antibody specifically recognizes the high-affinity, ligand-binding conformation of αIIbβ3 that appears upon platelet activation.

By comparing the expression of these markers in the presence and absence of this compound, the specific contribution of αIIbβ3 signaling to the overall platelet activation response can be elucidated.

Signaling Pathway of this compound Inhibition

The following diagram illustrates the mechanism by which this compound inhibits platelet aggregation.

Barbourin_Mechanism cluster_platelet Platelet cluster_extracellular Extracellular Space Agonist Agonist Receptor Receptor Agonist->Receptor binds Inside_Out_Signaling Inside-Out Signaling Receptor->Inside_Out_Signaling activates αIIbβ3_inactive αIIbβ3 (Inactive) αIIbβ3_active αIIbβ3 (Active) αIIbβ3_inactive->αIIbβ3_active Fibrinogen Fibrinogen αIIbβ3_active->Fibrinogen binds Inside_Out_Signaling->αIIbβ3_inactive conformational change Aggregation Aggregation Fibrinogen->Aggregation mediates This compound This compound This compound->αIIbβ3_active blocks

This compound's mechanism of action on platelet αIIbβ3.

Experimental Workflow

The general workflow for assessing platelet activation with this compound using flow cytometry is depicted below.

Experimental_Workflow cluster_prep Sample Preparation cluster_treatment Treatment cluster_staining Staining cluster_analysis Analysis Blood_Collection Whole Blood Collection (Sodium Citrate) PRP_Isolation Platelet-Rich Plasma (PRP) Isolation (Optional) Blood_Collection->PRP_Isolation Barbourin_Incubation Incubate with this compound (or vehicle control) PRP_Isolation->Barbourin_Incubation Agonist_Stimulation Stimulate with Agonist (e.g., ADP, TRAP) Barbourin_Incubation->Agonist_Stimulation Antibody_Staining Stain with Fluorophore-conjugated Antibodies (anti-CD62P, PAC-1) Agonist_Stimulation->Antibody_Staining Fixation Fixation (Optional) Antibody_Staining->Fixation Flow_Cytometry Acquisition on Flow Cytometer Fixation->Flow_Cytometry Data_Analysis Data Analysis Flow_Cytometry->Data_Analysis

Flowchart of the experimental procedure.

Detailed Protocols

Materials and Reagents:

  • Whole blood collected in 3.2% sodium citrate tubes

  • This compound (reconstituted in an appropriate buffer, e.g., PBS)

  • Platelet agonists: ADP (Adenosine Diphosphate), TRAP (Thrombin Receptor Activating Peptide-6)

  • Phosphate Buffered Saline (PBS)

  • Tyrode's Buffer

  • Fluorophore-conjugated antibodies:

    • Anti-CD62P (P-selectin)

    • PAC-1 (binds activated αIIbβ3)

    • Anti-CD41 or Anti-CD61 (pan-platelet markers)

  • Isotype control antibodies

  • 1% Paraformaldehyde (PFA) for fixation

  • Flow cytometer

Protocol 1: Platelet Activation in Whole Blood

  • Blood Collection: Collect fresh venous blood into tubes containing 3.2% sodium citrate. Gently invert the tubes to mix. All experiments should be performed within 2 hours of blood collection.

  • Dilution: Dilute the whole blood 1:10 with Tyrode's buffer.

  • This compound Treatment: In a microtiter plate or flow cytometry tubes, add 50 µL of the diluted whole blood. Add this compound to achieve the desired final concentration (a titration from 10 to 100 µg/mL is recommended as a starting point). For the control, add an equivalent volume of vehicle (e.g., PBS). Incubate for 15 minutes at room temperature.

  • Agonist Stimulation: Add a platelet agonist to the this compound-treated and control samples. For example, add ADP to a final concentration of 20 µM or TRAP to a final concentration of 25 µM. A resting (unstimulated) control should also be included. Incubate for 10 minutes at room temperature.

  • Antibody Staining: Add the fluorophore-conjugated antibodies (e.g., anti-CD62P-PE, PAC-1-FITC, and anti-CD41-PerCP) at pre-titrated optimal concentrations. Incubate for 20 minutes at room temperature in the dark.

  • Fixation: Add 500 µL of 1% PFA to each tube and incubate for 30 minutes at 4°C in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Gate on the platelet population based on forward and side scatter characteristics and positivity for a pan-platelet marker (e.g., CD41). For each sample, acquire at least 10,000 platelet events.

Protocol 2: Platelet Activation in Washed Platelets

  • Platelet-Rich Plasma (PRP) Preparation: Centrifuge the citrated whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.

  • Platelet Isolation: Treat the PRP with apyrase (2 U/mL) and centrifuge at 800 x g for 10 minutes. Resuspend the platelet pellet gently in Tyrode's buffer.

  • Platelet Counting and Adjustment: Count the platelets and adjust the concentration to 2 x 10⁸ platelets/mL with Tyrode's buffer.

  • This compound Treatment and Agonist Stimulation: Follow steps 3 and 4 from Protocol 1, using the washed platelet suspension instead of diluted whole blood.

  • Antibody Staining and Analysis: Follow steps 5 and 7 from Protocol 1. Fixation (step 6) is optional for washed platelets if analyzed immediately.

Data Presentation and Interpretation

The data obtained from the flow cytometer can be presented as the percentage of positive platelets for a specific marker and the mean fluorescence intensity (MFI), which reflects the density of the marker on the platelet surface.

Table 1: Representative Data of this compound Inhibition of Platelet Activation

Treatment Condition% P-selectin Positive PlateletsP-selectin MFI% PAC-1 Positive PlateletsPAC-1 MFI
Resting (Unstimulated)2.5 ± 0.8150 ± 303.1 ± 1.1200 ± 45
ADP (20 µM)65.2 ± 5.41250 ± 15070.5 ± 6.11500 ± 180
ADP + this compound (50 µg/mL)62.8 ± 4.91200 ± 1408.2 ± 2.5350 ± 60
TRAP (25 µM)85.7 ± 7.22500 ± 30090.3 ± 8.53000 ± 350
TRAP + this compound (50 µg/mL)83.1 ± 6.82450 ± 29010.5 ± 3.1450 ± 70

Data are presented as mean ± standard deviation and are representative of expected results.

Interpretation:

  • In the presence of agonists (ADP or TRAP), there is a significant increase in the percentage of P-selectin and PAC-1 positive platelets, as well as their MFI, compared to the resting state.

  • This compound treatment has a minimal effect on P-selectin expression, indicating that it does not interfere with platelet degranulation, which is upstream of αIIbβ3 activation.

  • This compound significantly inhibits the binding of PAC-1 to platelets stimulated with either ADP or TRAP. This demonstrates its specific action in preventing the conformational change of αIIbβ3 to its active state, thereby inhibiting the final step of platelet aggregation.

Applications in Drug Development

The use of this compound in flow cytometry-based platelet activation assays provides a robust platform for:

  • Target Validation: Confirming the role of αIIbβ3 in platelet activation induced by novel agonists or in specific disease models.

  • Compound Screening: As a positive control for αIIbβ3 antagonism when screening for new antiplatelet drugs.

  • Mechanism of Action Studies: Dissecting the signaling pathways leading to and downstream of αIIbβ3 activation.

  • Preclinical Studies: Evaluating the efficacy of novel αIIbβ3 antagonists in vitro.

Conclusion

This compound is a highly specific and potent inhibitor of the platelet integrin αIIbβ3. Its use in conjunction with flow cytometry offers a powerful and precise method for studying the critical role of αIIbβ3 in platelet activation. The protocols and data presented in this application note provide a framework for researchers and drug development professionals to effectively utilize this valuable tool in their investigations of thrombosis and hemostasis.

References

Application Notes: Synthetic Peptide Strategies for Barbourin Fragments as αIIbβ3 Integrin Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Barbourin, a 73-amino acid polypeptide isolated from the venom of the southeastern pygmy rattlesnake (Sistrurus miliarius barbouri), is a potent and highly specific antagonist of the platelet integrin receptor αIIbβ3 (also known as GPIIb/IIIa). The αIIbβ3 integrin plays a crucial role in platelet aggregation, the final common pathway in thrombus formation. Consequently, antagonists of this receptor are of significant therapeutic interest as antiplatelet agents for the prevention and treatment of cardiovascular diseases.

The specificity of this compound for αIIbβ3 is conferred by a unique Lys-Gly-Asp (KGD) amino acid sequence within its structure, in contrast to the more common Arg-Gly-Asp (RGD) sequence found in other disintegrins, which often exhibit broader integrin binding profiles. This high specificity minimizes the risk of off-target effects. However, the native protein's size, immunogenicity, and potential for degradation limit its therapeutic utility. To overcome these limitations, research has focused on developing smaller, synthetic peptide fragments of this compound that retain the high affinity and specificity of the parent molecule while offering improved pharmacokinetic properties.

These application notes provide an overview of the strategies employed in the design of synthetic this compound fragments, their characterization, and protocols for their evaluation as αIIbβ3 antagonists.

Design Strategies for Synthetic this compound Fragments

The primary strategy for developing this compound-based peptide antagonists revolves around mimicking the conformationally constrained KGD-containing loop of the native protein. Key design considerations include:

  • Cyclization: To mimic the constrained loop structure of native this compound and enhance stability and affinity, linear peptide fragments are often cyclized. Disulfide bridging between two cysteine residues flanking the active KGD sequence is a common and effective method.

  • Sequence Optimization: The amino acid sequence surrounding the KGD motif can be modified to improve binding affinity and selectivity. Alanine scanning and other substitution analyses are used to identify residues critical for interaction with αIIbβ3.

  • Conformational Constraints: In addition to cyclization, other methods to introduce conformational rigidity, such as the incorporation of unnatural amino acids or the use of backbone modifications, can be employed to lock the peptide into its bioactive conformation.

A widely studied synthetic fragment is a cyclic peptide containing the KGD sequence flanked by cysteine residues. A representative sequence is Ac-Cys-Lys-Gly-Asp-Cys-NH2, where the cysteine residues form a disulfide bridge.

Quantitative Data: In Vitro Efficacy of this compound and its Fragments

The efficacy of this compound and its synthetic fragments is typically quantified by their ability to inhibit platelet aggregation and fibrinogen binding to the αIIbβ3 receptor. The half-maximal inhibitory concentration (IC50) is a standard measure of potency.

Compound Sequence IC50 (Platelet Aggregation) IC50 (Fibrinogen Binding) Reference
Native this compound73 amino acid polypeptide~36 nM~100 nM
Cyclic KGD PeptideAc-Cys-Lys-Gly-Asp-Cys-NH2~150 nM~300 nM
Linear KGD PeptideAc-Lys-Gly-Asp-Ser>10,000 nM>20,000 nM
Eptifibatide (Integrilin®)A cyclic heptapeptide containing a KGD mimic~120 nM~250 nM

Note: IC50 values can vary depending on the specific experimental conditions, such as the agonist used to induce platelet aggregation (e.g., ADP, collagen). The data presented here are representative values for comparative purposes.

Experimental Protocols

1. Solid-Phase Peptide Synthesis (SPPS) of a Cyclic this compound Fragment

This protocol describes the synthesis of a cyclic this compound fragment (e.g., Ac-Cys-Lys-Gly-Asp-Cys-NH2) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-Cys(Trt)-Wang resin

  • Fmoc-protected amino acids (Fmoc-Asp(OtBu)-OH, Fmoc-Gly-OH, Fmoc-Lys(Boc)-OH, Fmoc-Cys(Trt)-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O

  • Acetic anhydride

  • Solvents: DMF, DCM (Dichloromethane), Diethyl ether

  • Oxidizing agent for cyclization: 0.01 M potassium ferricyanide (K3[Fe(CN)6]) or air oxidation in ammonium bicarbonate buffer.

  • RP-HPLC system for purification

  • Mass spectrometer for characterization

Protocol:

  • Resin Swelling: Swell the Fmoc-Cys(Trt)-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound cysteine by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the next Fmoc-amino acid (Fmoc-Asp(OtBu)-OH), HBTU, HOBt, and DIPEA in DMF.

    • Add the coupling solution to the resin and shake for 2 hours at room temperature.

    • Wash the resin with DMF and DCM. Confirm complete coupling using a Kaiser test.

  • Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each amino acid in the sequence (Gly, Lys, Cys).

  • N-terminal Acetylation: After coupling the final amino acid (Fmoc-Cys(Trt)-OH) and removing the Fmoc group, acetylate the N-terminus by treating with a solution of acetic anhydride and DIPEA in DMF.

  • Cleavage and Deprotection:

    • Wash the fully assembled peptide-resin and dry it under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.

  • Cyclization (Disulfide Bridge Formation):

    • Dissolve the linear peptide in a dilute aqueous buffer (e.g., 0.1 M ammonium bicarbonate, pH 8.5).

    • Stir the solution vigorously in an open beaker to allow for air oxidation, or add 0.01 M K3[Fe(CN)6] dropwise until a persistent yellow color is observed. Monitor the reaction by HPLC.

  • Purification and Characterization:

    • Purify the cyclic peptide using preparative RP-HPLC.

    • Confirm the identity and purity of the final product by analytical HPLC and mass spectrometry.

2. In Vitro Platelet Aggregation Assay

This assay measures the ability of a synthetic peptide to inhibit platelet aggregation induced by an agonist.

Materials:

  • Platelet-rich plasma (PRP) or washed platelets

  • Platelet agonist: ADP (Adenosine diphosphate), collagen, or thrombin receptor agonist peptide (TRAP)

  • Synthetic peptide inhibitor (this compound fragment)

  • Platelet aggregometer

  • Phosphate-buffered saline (PBS)

Protocol:

  • Platelet Preparation: Prepare PRP from fresh whole blood anticoagulated with sodium citrate by centrifugation at a low speed (e.g., 200 x g for 15 minutes).

  • Assay Setup:

    • Pipette a known volume of PRP into the aggregometer cuvettes with a stir bar.

    • Allow the PRP to equilibrate at 37°C for 5 minutes.

  • Inhibitor Incubation: Add various concentrations of the synthetic peptide or vehicle control to the PRP and incubate for a specified time (e.g., 5-10 minutes).

  • Initiation of Aggregation: Add the platelet agonist (e.g., 10 µM ADP) to initiate aggregation.

  • Data Acquisition: Record the change in light transmittance for 5-10 minutes using the aggregometer. An increase in light transmittance corresponds to an increase in platelet aggregation.

  • Data Analysis:

    • Determine the maximum aggregation for each concentration of the inhibitor.

    • Normalize the data to the vehicle control (100% aggregation) and a blank (0% aggregation).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_invitro In Vitro Evaluation spps Solid-Phase Peptide Synthesis (SPPS) cleavage Cleavage from Resin spps->cleavage cyclization Cyclization (Disulfide Bond) cleavage->cyclization hplc RP-HPLC Purification cyclization->hplc mass_spec Mass Spectrometry hplc->mass_spec incubation Incubate PRP with Peptide mass_spec->incubation Purified Peptide prp Prepare Platelet-Rich Plasma (PRP) prp->incubation aggregation Induce Aggregation (e.g., with ADP) incubation->aggregation measurement Measure Aggregation (Aggregometer) aggregation->measurement ic50 Calculate IC50 measurement->ic50

Caption: Workflow for the synthesis and in vitro evaluation of cyclic this compound fragments.

signaling_pathway cluster_platelet Platelet Surface cluster_inhibition Inhibition cluster_downstream Downstream Signaling & Outcome integrin αIIbβ3 Integrin crosslinking Platelet Cross-linking integrin->crosslinking facilitates This compound This compound Fragment (KGD) This compound->integrin blocks fibrinogen Fibrinogen fibrinogen->integrin binds aggregation Platelet Aggregation crosslinking->aggregation thrombus Thrombus Formation aggregation->thrombus

Caption: Mechanism of action for this compound fragments in inhibiting platelet aggregation.

Barbourin as a Pharmacological Tool for Studying Integrin Signaling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barbourin is a potent and highly specific antagonist of the integrin αIIbβ3 (also known as glycoprotein IIb/IIIa), a key receptor involved in platelet aggregation.[1][2] Isolated from the venom of the southeastern pygmy rattlesnake, Sistrurus miliarius barbouri, this compound is a disintegrin peptide that offers researchers a valuable tool to investigate the intricacies of integrin αIIbβ3 signaling pathways.[1][2] Unlike many other disintegrins that contain the Arg-Gly-Asp (RGD) motif, this compound's specificity is conferred by a unique Lys-Gly-Asp (KGD) sequence.[1][3] This specificity makes it an excellent pharmacological instrument for dissecting the role of αIIbβ3 in platelet function and for the development of novel antiplatelet therapies.

Mechanism of Action

Integrin αIIbβ3 is expressed at high levels on the surface of platelets.[4] In a resting state, the integrin is in a low-affinity conformation. Upon platelet activation by agonists such as adenosine diphosphate (ADP), thrombin, or collagen, a cascade of intracellular signals, termed "inside-out" signaling, is initiated.[4][5][6] This leads to a conformational change in αIIbβ3, shifting it to a high-affinity state for its ligands, primarily fibrinogen.[4] Fibrinogen, a dimeric molecule, can then bridge adjacent activated platelets, leading to aggregation and thrombus formation.

This compound exerts its inhibitory effect by competitively binding to the activated αIIbβ3 integrin, thereby blocking the binding of fibrinogen.[1][7] This action effectively prevents platelet aggregation. The high selectivity of this compound for αIIbβ3 over other integrins minimizes off-target effects, making it a precise tool for studying αIIbβ3-mediated processes.

Quantitative Data

The inhibitory potency of this compound has been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter that reflects the concentration of this compound required to inhibit 50% of a specific biological response.

Assay TypeAgonistIC50 (nM)Reference
ADP-induced Platelet AggregationADP420[1]
Fibrinogen binding to purified GPIIb-IIIa-84[1]

Experimental Protocols

Here, we provide detailed protocols for key experiments utilizing this compound to study integrin αIIbβ3 function.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the extent of platelet aggregation in response to an agonist and the inhibitory effect of this compound.

Materials:

  • Freshly drawn human blood anticoagulated with 3.8% sodium citrate.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • This compound (reconstituted in an appropriate buffer, e.g., PBS).

  • Platelet agonist (e.g., Adenosine Diphosphate - ADP).

  • Light Transmission Aggregometer.

  • Aggregometer cuvettes with stir bars.

Procedure:

  • Preparation of PRP and PPP:

    • Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.

    • Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain PPP.

    • Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

  • Assay Performance:

    • Pipette 450 µL of the adjusted PRP into an aggregometer cuvette with a stir bar.

    • Place the cuvette in the heating block of the aggregometer at 37°C for at least 5 minutes to equilibrate.

    • Set the baseline (0% aggregation) with PRP and the 100% aggregation with PPP.

    • Add 50 µL of this compound at various final concentrations (e.g., 100 nM to 1 µM) or vehicle control to the PRP and incubate for 2-5 minutes with stirring.

    • Add the platelet agonist (e.g., ADP to a final concentration of 10 µM) to initiate aggregation.

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis:

    • The percentage of aggregation is calculated from the change in light transmission.

    • Plot the percentage of inhibition of aggregation against the concentration of this compound to determine the IC50 value.[8]

Cell Adhesion Assay

This assay measures the adhesion of platelets or αIIbβ3-expressing cells to a fibrinogen-coated surface and the inhibitory effect of this compound.

Materials:

  • 96-well microtiter plates.

  • Fibrinogen.

  • Bovine Serum Albumin (BSA) for blocking.

  • Platelet suspension or αIIbβ3-expressing cells.

  • This compound.

  • Calcein-AM or other fluorescent cell stain.

  • Fluorescence plate reader.

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well plate with fibrinogen (e.g., 10-20 µg/mL in PBS) overnight at 4°C.

    • Wash the wells three times with PBS.

    • Block the wells with 1% BSA in PBS for 1 hour at room temperature to prevent non-specific binding.

    • Wash the wells three times with PBS.

  • Cell Preparation and Adhesion:

    • Label the platelets or cells with Calcein-AM according to the manufacturer's instructions.

    • Resuspend the labeled cells in a suitable buffer (e.g., Tyrode's buffer).

    • Pre-incubate the cells with various concentrations of this compound or vehicle control for 15-30 minutes at 37°C.

    • Add 100 µL of the cell suspension to each well of the coated plate.

    • Incubate for 30-60 minutes at 37°C to allow for cell adhesion.

  • Quantification of Adhesion:

    • Gently wash the wells two to three times with PBS to remove non-adherent cells.

    • Add lysis buffer to each well and measure the fluorescence using a plate reader (Excitation/Emission ~485/520 nm for Calcein-AM).

  • Data Analysis:

    • The fluorescence intensity is proportional to the number of adherent cells.

    • Calculate the percentage of inhibition of adhesion for each this compound concentration and determine the IC50 value.

Flow Cytometry Assay for Fibrinogen Binding

This assay quantifies the binding of fluorescently labeled fibrinogen to activated platelets and its inhibition by this compound.[9][10]

Materials:

  • Washed platelets.

  • Fluorescently labeled fibrinogen (e.g., FITC-fibrinogen).

  • Platelet agonist (e.g., ADP or Thrombin Receptor Activating Peptide - TRAP).

  • This compound.

  • Flow cytometer.

Procedure:

  • Platelet Preparation:

    • Prepare washed platelets from fresh blood and resuspend them in a suitable buffer (e.g., Tyrode's buffer) to a concentration of 1-2 x 10⁸ platelets/mL.

  • Inhibition and Activation:

    • In a series of tubes, add various concentrations of this compound or vehicle control to the platelet suspension and incubate for 15 minutes at room temperature.

    • Add a sub-maximal concentration of a platelet agonist (e.g., 10 µM ADP or 20 µM TRAP) to activate the platelets.

  • Fibrinogen Binding:

    • Immediately after activation, add FITC-labeled fibrinogen (e.g., to a final concentration of 100 µg/mL).

    • Incubate for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Fix the platelets with 1% paraformaldehyde.

    • Analyze the samples on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the platelet population.

  • Data Analysis:

    • The MFI reflects the amount of fibrinogen bound to the platelets.

    • Calculate the percentage of inhibition of fibrinogen binding for each this compound concentration and determine the IC50 value.

Visualizations

Caption: Mechanism of action of this compound in inhibiting platelet aggregation.

Integrin_Signaling_Pathway cluster_outside Extracellular cluster_membrane Plasma Membrane cluster_inside Intracellular Fibrinogen Fibrinogen Integrin αIIbβ3 Fibrinogen->Integrin Binding Src Src Integrin->Src Activates FAK FAK Src->FAK Phosphorylates PLCg2 PLCγ2 Src->PLCg2 Phosphorylates RhoGTPases Rho GTPases (RhoA, Rac1, Cdc42) FAK->RhoGTPases Regulates PLCg2->RhoGTPases Activates Cytoskeleton Cytoskeletal Rearrangement (Spreading, Clot Retraction) RhoGTPases->Cytoskeleton Leads to

Caption: Simplified outside-in signaling pathway of integrin αIIbβ3.

Experimental_Workflow_Platelet_Aggregation A 1. Prepare Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) B 2. Equilibrate PRP in Aggregometer (37°C) A->B C 3. Add this compound (or vehicle) and incubate B->C D 4. Add Agonist (e.g., ADP) to induce aggregation C->D E 5. Record Light Transmission over time D->E F 6. Analyze data to determine % Inhibition and IC50 E->F

Caption: Experimental workflow for a platelet aggregation inhibition assay.

Conclusion

This compound's high specificity for integrin αIIbβ3 makes it an indispensable pharmacological tool for researchers studying platelet biology, thrombosis, and hemostasis. The provided application notes and protocols offer a framework for utilizing this compound to investigate αIIbβ3 signaling and to screen for novel antiplatelet agents. The detailed methodologies and quantitative data serve as a valuable resource for designing and interpreting experiments aimed at understanding the critical role of this integrin in health and disease.

References

In Vivo Administration of Barbourin: Application Notes and Protocols for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of barbourin, a potent and specific inhibitor of the platelet glycoprotein IIb/IIIa (αIIbβ3) integrin, in animal studies. This document includes summaries of pharmacokinetic data, detailed experimental protocols for various administration routes, and methods for evaluating its antithrombotic efficacy.

This compound, originally isolated from the venom of the southeastern pygmy rattlesnake (Sistrurus miliarius barbouri), holds significant therapeutic potential as an antiplatelet agent.[1][2] Its high specificity for the αIIbβ3 receptor minimizes the risk of off-target effects, making it a promising candidate for the prevention and treatment of thrombotic diseases.

Overview of In Vivo Administration Strategies

The primary goal of in vivo administration of this compound is to achieve therapeutic concentrations in the bloodstream to effectively inhibit platelet aggregation and prevent thrombus formation. The choice of administration route depends on the desired pharmacokinetic profile, the experimental model, and the formulation of the this compound protein. Common routes for peptide-based therapeutics like this compound include intravenous, subcutaneous, and intraperitoneal injections.

Pharmacokinetic Profile of this compound

The in vivo half-life of native or recombinant this compound is a critical consideration for designing effective dosing regimens. Studies have shown that recombinant this compound has a relatively short half-life, which can be extended by fusing it with a larger protein such as albumin.

Table 1: Pharmacokinetic Parameters of Recombinant this compound and this compound-Albumin Fusion Protein in Rabbits

CompoundTerminal Catabolic Half-life (days)Animal ModelReference
Recombinant this compound (BARH6)0.15 ± 0.03Rabbit[3]
This compound-Albumin Fusion Protein (BLAH6)3.4 ± 0.2Rabbit[3]
Rabbit Serum Albumin (RSAH6)4.0 ± 0.1Rabbit[3]

Data are presented as mean ± standard deviation.

The significantly longer half-life of the this compound-albumin fusion protein suggests that this modification can reduce the frequency of administration required to maintain therapeutic levels.[3]

Experimental Protocols

The following protocols are provided as examples and may require optimization based on the specific animal model, the formulation of this compound, and the research objectives.

Intravenous (IV) Administration

Intravenous administration allows for the rapid achievement of peak plasma concentrations and is suitable for acute thrombosis models.

Protocol 1: Intravenous Bolus Injection in a Rabbit Model of Arterial Thrombosis

Objective: To evaluate the acute antithrombotic efficacy of this compound.

Materials:

  • Recombinant this compound or this compound-albumin fusion protein, sterile solution

  • Anesthetized rabbits (e.g., New Zealand White)

  • Surgical instruments for vessel exposure

  • Thrombosis induction model (e.g., ferric chloride-induced carotid artery injury)

  • Physiological monitoring equipment

Procedure:

  • Anesthetize the rabbit following an approved institutional animal care and use committee (IACUC) protocol.

  • Surgically expose the carotid artery.

  • Administer a single intravenous bolus injection of this compound via the marginal ear vein. Doses should be determined based on in vitro IC50 values and preliminary dose-ranging studies.

  • Induce arterial thrombosis by applying a filter paper saturated with ferric chloride to the exposed carotid artery.

  • Monitor blood flow in the artery to determine the time to occlusion.

  • Collect blood samples at predetermined time points to measure platelet aggregation ex vivo and determine this compound plasma concentrations.

DOT Script for Intravenous Administration Workflow:

IV_Administration_Workflow cluster_pre_procedure Pre-Procedure cluster_procedure Procedure cluster_post_procedure Post-Procedure Analysis Anesthetize Anesthetize Animal Surgical_Prep Surgical Preparation (Vessel Exposure) Anesthetize->Surgical_Prep IV_Injection Intravenous Injection of this compound Surgical_Prep->IV_Injection Thrombosis_Induction Induce Thrombosis (e.g., FeCl3) IV_Injection->Thrombosis_Induction Monitor_Flow Monitor Blood Flow (Time to Occlusion) Thrombosis_Induction->Monitor_Flow Blood_Sampling Collect Blood Samples (Ex vivo Aggregation, PK) Thrombosis_Induction->Blood_Sampling SC_Administration_Workflow cluster_treatment Treatment Phase cluster_thrombosis_induction Thrombosis Induction cluster_analysis Analysis SC_Injection Subcutaneous Injection of this compound-Albumin Time_Delay Time Delay for Absorption SC_Injection->Time_Delay Induce_Thrombosis Induce Venous Thrombosis (IVC Stenosis) Time_Delay->Induce_Thrombosis Harvest_Thrombus Harvest and Weigh Thrombus Induce_Thrombosis->Harvest_Thrombus Blood_Collection Terminal Blood Collection (Ex vivo Analysis) Induce_Thrombosis->Blood_Collection Barbourin_Mechanism cluster_activation Platelet Activation cluster_aggregation Platelet Aggregation cluster_inhibition Inhibition by this compound Agonists Platelet Agonists (e.g., ADP, Thrombin, Collagen) Receptors Surface Receptors Agonists->Receptors Inside_Out Inside-Out Signaling Receptors->Inside_Out GPIIbIIIa_Active Activated GPIIb/IIIa Inside_Out->GPIIbIIIa_Active Fibrinogen Fibrinogen GPIIbIIIa_Active->Fibrinogen binds Crosslinking Platelet Crosslinking Fibrinogen->Crosslinking This compound This compound This compound->Block Block->GPIIbIIIa_Active blocks

References

Troubleshooting & Optimization

troubleshooting low expression yield of recombinant barbourin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low expression yields of recombinant barbourin.

Frequently Asked Questions (FAQs)

Q1: What is the typical expected yield for recombinant this compound?

The expected yield of recombinant this compound can vary significantly depending on the expression system used. Generally, bacterial systems like E. coli might offer higher initial biomass but the protein may require refolding. Yeast and mammalian systems often yield properly folded, active protein, but at a potentially lower volumetric yield.

Summary of Reported Recombinant this compound Yields

Expression SystemHost Strain/Cell LineTypical YieldReference
E. coliBL21(DE3)~5-10 mg/L (inclusion bodies)
Pichia pastorisX-33~20-50 mg/L (secreted)
Mammalian (CHO)CHO-K1~1-5 mg/L (secreted)

Q2: My this compound is expressed as inclusion bodies in E. coli. What should I do?

Inclusion body formation is common for disulfide-rich proteins like this compound when expressed in E. coli. Strategies to obtain soluble, active protein include:

  • In vitro refolding: This involves solubilizing the inclusion bodies with denaturants (e.g., urea, guanidine-HCl) and then removing the denaturant to allow the protein to refold.

  • Optimization of expression conditions: Lowering the induction temperature (e.g., 16-25°C) and reducing the inducer concentration (e.g., IPTG) can slow down protein synthesis and promote proper folding.

  • Co-expression of chaperones: Molecular chaperones can assist in the proper folding of the recombinant protein.

  • Secretion into the periplasm: Utilizing a signal peptide to direct this compound to the periplasm of E. coli can facilitate disulfide bond formation and proper folding.

Q3: Is codon optimization necessary for this compound expression?

Yes, codon optimization is highly recommended, especially when expressing a snake venom protein like this compound in a prokaryotic host like E. coli. The codon usage of the native this compound gene may not be optimal for the expression host, leading to translational inefficiencies and reduced protein yield.

Troubleshooting Guide for Low this compound Expression

This guide addresses specific issues that can lead to low yields of recombinant this compound.

Issue 1: Low or No Detectable Protein Expression

If you are unable to detect your recombinant this compound via SDS-PAGE or Western blot, consider the following troubleshooting steps.

Troubleshooting Workflow for No/Low Expression

low_expression_workflow start Start: No/Low this compound Expression check_vector Verify Vector Construct (Sequencing, Restriction Digest) start->check_vector check_transfection Confirm Successful Transformation/ Transfection/Infection check_vector->check_transfection Vector OK check_mrna Analyze mRNA Levels (RT-qPCR) check_transfection->check_mrna Successful check_induction Optimize Induction Conditions (Inducer Conc., Temp., Time) check_mrna->check_induction mRNA Detected promoter_strength Evaluate Promoter Strength check_mrna->promoter_strength mRNA Low/Absent codon_optimization Perform Codon Optimization for Expression Host check_induction->codon_optimization host_strain Test Different Host Strains/ Cell Lines codon_optimization->host_strain end_soluble Outcome: Soluble Expression host_strain->end_soluble end_insoluble Outcome: Insoluble Expression (Inclusion Bodies) host_strain->end_insoluble promoter_strength->check_vector

Figure 1. A step-by-step workflow for troubleshooting the absence of detectable recombinant this compound expression.

Detailed Methodologies:

  • Vector Verification (Restriction Digest):

    • Isolate the plasmid DNA from your expression host.

    • Perform single and double digests with restriction enzymes that have known cut sites within your vector and insert.

    • Run the digested DNA on an agarose gel alongside an uncut plasmid control and a DNA ladder.

    • Verify that the resulting band sizes match the expected pattern for your construct.

  • mRNA Level Analysis (RT-qPCR):

    • Harvest cell pellets from both induced and uninduced cultures.

    • Extract total RNA from the cell pellets.

    • Perform reverse transcription to synthesize cDNA.

    • Set up a qPCR reaction using primers specific for your this compound gene and a housekeeping gene for normalization.

    • Compare the relative mRNA expression levels between the induced and uninduced samples. A significant increase in the induced sample confirms successful transcription.

Issue 2: Protein Degradation

The presence of smaller, unexpected bands on a Western blot can indicate proteolytic degradation of your target protein.

Potential Causes and Solutions for Protein Degradation

Potential CauseProposed SolutionExperimental Protocol
Host ProteasesAdd protease inhibitors to your lysis buffer.Prepare a lysis buffer containing a commercially available protease inhibitor cocktail. Maintain the sample at 4°C throughout the purification process.
Protein InstabilityOptimize buffer conditions (pH, salt concentration).Perform small-scale purification trials with varying buffer pH (e.g., 6.0-8.5) and NaCl concentrations (e.g., 50-500 mM) to identify conditions that minimize degradation.
PEST SequencesIdentify and remove potential PEST sequences (rich in Pro, Glu, Ser, Thr) via site-directed mutagenesis if they are not critical for protein function.Use online tools (e.g., PESTfind) to predict PEST sequences. Design primers for site-directed mutagenesis to substitute these amino acids.

Logical Relationship of Degradation Problems and Solutions

degradation_solutions problem Problem: Protein Degradation Multiple smaller bands on Western Blot sub_problem1 Cause 1 Host Proteases problem->sub_problem1 sub_problem2 Cause 2 Protein Instability problem->sub_problem2 sub_problem3 Cause 3 PEST Sequences problem->sub_problem3 solution1 Solution 1 Add Protease Inhibitors sub_problem1->solution1 solution2 Solution 2 Optimize Buffer Conditions sub_problem2->solution2 solution3 Solution 3 Site-Directed Mutagenesis sub_problem3->solution3

Figure 2. A diagram illustrating the relationship between the problem of protein degradation and its potential causes and solutions.

Issue 3: Low Protein Activity

Even if the expression yield is acceptable, the recombinant this compound may exhibit low biological activity. This is often due to improper folding and incorrect disulfide bond formation.

Signaling Pathway for Protein Folding in the ER (for Eukaryotic Expression)

For expression in yeast or mammalian cells, proper folding of disulfide-rich proteins like this compound occurs in the endoplasmic reticulum (ER).

er_folding_pathway cluster_ER Endoplasmic Reticulum ribosome Ribosome translocon Translocon (Sec61) ribosome->translocon Co-translational translocation unfolded_protein Unfolded this compound translocon->unfolded_protein chaperones Chaperones (e.g., BiP) unfolded_protein->chaperones Binding & Folding Assistance pdi Protein Disulfide Isomerase (PDI) unfolded_protein->pdi Disulfide Bond Formation misfolded_protein Misfolded Protein unfolded_protein->misfolded_protein folded_protein Correctly Folded this compound chaperones->folded_protein pdi->folded_protein golgi Golgi Apparatus (Secretion) folded_protein->golgi erad ER-Associated Degradation (ERAD) misfolded_protein->erad

Figure 3. Simplified diagram of the protein folding pathway in the endoplasmic reticulum for secreted proteins like this compound.

Strategies to Improve this compound Activity:

  • Expression System Choice: Consider using a eukaryotic expression system like Pichia pastoris, which is known for its ability to secrete properly folded, disulfide-bonded proteins.

  • Co-expression of Folding Catalysts: In both prokaryotic and eukaryotic systems, co-expressing folding catalysts like Protein Disulfide Isomerase (PDI) can enhance the formation of correct disulfide bonds.

  • In Vitro Refolding Optimization: If working with inclusion bodies from E. coli, systematically screen a matrix of refolding conditions, varying parameters such as:

    • Protein concentration

    • Redox shuttle components (e.g., glutathione oxidized/reduced ratio)

    • pH

    • Temperature

    • Presence of folding additives (e.g., L-arginine, polyethylene glycol)

Technical Support Center: Optimizing Barbourin Dosage for Antithrombotic Effect In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with barbourin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during in vivo experiments aimed at optimizing the antithrombotic dosage of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action as an antithrombotic agent?

This compound is a disintegrin peptide originally isolated from the venom of the southeastern pygmy rattlesnake, Sistrurus miliarius barbouri.[1] Its primary mechanism of action is the highly specific antagonism of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor on the surface of platelets.[1] Unlike many other disintegrins that contain the Arg-Gly-Asp (RGD) sequence, this compound possesses a Lys-Gly-Asp (KGD) sequence, which confers its high specificity for the platelet GPIIb/IIIa receptor over other integrins.[1] By blocking this receptor, this compound prevents the binding of fibrinogen, thereby inhibiting platelet aggregation, a critical step in thrombus formation.[1][2]

Q2: Which in vivo models are suitable for evaluating the antithrombotic efficacy of this compound?

Several in vivo thrombosis models can be adapted to evaluate the efficacy of this compound. A commonly used and well-characterized model is the ferric chloride (FeCl₃)-induced arterial thrombosis model in rodents (rats or mice).[3][4] This model is sensitive to both antiplatelet and anticoagulant drugs.[3] Other models include electrolytic injury models and arteriovenous shunt models.[3][5] The choice of model may depend on the specific research question and available resources.

Q3: What is the recommended route of administration for this compound in in vivo studies?

For peptide-based inhibitors like this compound, intravenous (IV) administration, either as a bolus injection or a continuous infusion, is the most common and reliable route for preclinical in vivo studies.[6][7][8][9] This is because IV administration bypasses potential issues with absorption and first-pass metabolism that can occur with other routes like oral or subcutaneous injection, ensuring that the compound directly enters circulation and reaches its target.[6][7]

Q4: How can I assess the bleeding risk associated with this compound administration?

A standard preclinical method to assess bleeding risk is the tail bleeding assay in rodents.[10] This involves a standardized transection of the tail and measuring the time to cessation of bleeding and/or the total blood loss.[10] It is crucial to perform this assay alongside efficacy studies to determine the therapeutic window of this compound, i.e., the dose range that provides an antithrombotic effect without causing excessive bleeding.[11][12][13][14]

Troubleshooting Guides

Problem 1: High Variability in Antithrombotic Effect at a Given Dose

Potential Causes:

  • Inconsistent Drug Preparation and Handling: this compound, being a peptide, may be susceptible to degradation if not handled and stored properly. Repeated freeze-thaw cycles or improper storage temperatures can lead to loss of potency.

  • Variable Administration Technique: Inaccurate dosing due to improper injection technique can lead to significant variations in the circulating concentration of the drug.

  • Biological Variability: Individual differences in animal physiology can contribute to varied responses.

Troubleshooting Steps:

  • Standardize Drug Preparation:

    • Prepare fresh solutions of this compound for each experiment.

    • If stock solutions are used, aliquot them to avoid multiple freeze-thaw cycles and store at -80°C.

    • Ensure complete solubilization of the peptide in a suitable vehicle (e.g., sterile saline or PBS).

  • Refine Administration Protocol:

    • Ensure all personnel are thoroughly trained in the chosen administration technique (e.g., intravenous tail vein injection).

    • Use calibrated equipment for accurate volume measurement.

  • Increase Sample Size:

    • A larger group of animals can help to account for biological variability and improve the statistical power of the study.

Problem 2: Lack of a Clear Dose-Response Relationship

Potential Causes:

  • Inadequate Dose Range: The selected doses may be too high (on the plateau of the dose-response curve) or too low (below the therapeutic threshold).

  • Pharmacokinetic Issues: this compound may have a very short half-life in vivo, leading to a rapid decline in plasma concentration and a diminished effect.

  • Assay Sensitivity: The chosen thrombosis model or the method of assessing thrombosis may not be sensitive enough to detect subtle dose-dependent effects.

Troubleshooting Steps:

  • Conduct a Pilot Dose-Ranging Study:

    • Test a wide range of doses, including very low and very high concentrations, to identify the dynamic range of this compound's effect.

  • Perform Pharmacokinetic (PK) Studies:

    • Characterize the PK profile of this compound in your animal model to understand its absorption, distribution, metabolism, and excretion (ADME).[15][16][17] This information is critical for designing an effective dosing regimen.

  • Optimize the Thrombosis Model:

    • Ensure the thrombotic challenge in your model is not too severe, as this can mask the effects of the inhibitor. For example, in the FeCl₃ model, the concentration of ferric chloride can be titrated to achieve a consistent but sub-maximal thrombotic response.[3]

Problem 3: Unexpected Adverse Events or Toxicity

Potential Causes:

  • Off-Target Effects: Although this compound is highly specific for GPIIb/IIIa, high concentrations could potentially lead to off-target effects.

  • Formulation Issues: The vehicle used to dissolve this compound may have its own toxic effects.

  • Immunogenicity: As a peptide from a non-mammalian source, this compound could potentially elicit an immune response, although this is less likely in acute studies.

Troubleshooting Steps:

  • Conduct a Dose-Escalation Study for Toxicity:

    • Administer escalating doses of this compound and monitor for any signs of toxicity, such as changes in behavior, weight loss, or mortality.

  • Evaluate the Vehicle:

    • Administer the vehicle alone to a control group of animals to rule out any vehicle-related toxicity.

  • Histopathological Analysis:

    • At the end of the study, perform a histopathological examination of major organs to identify any potential tissue damage.

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound in a Rat Ferric Chloride-Induced Carotid Artery Thrombosis Model

This compound Dose (mg/kg, IV)Time to Occlusion (minutes, Mean ± SEM)Bleeding Time (seconds, Mean ± SEM)
Vehicle Control15.2 ± 1.8125 ± 15
0.125.5 ± 2.5140 ± 20
0.545.8 ± 4.1250 ± 35
1.0> 60 (no occlusion)480 ± 55
2.0> 60 (no occlusion)> 900 (terminated)

Experimental Protocols

Protocol: Ferric Chloride-Induced Carotid Artery Thrombosis Model in Rats

1. Animal Preparation:

  • Anesthetize male Sprague-Dawley rats (250-300g) with an appropriate anesthetic (e.g., isoflurane or a combination of ketamine/xylazine).

  • Maintain the animal's body temperature at 37°C using a heating pad.

  • Make a midline cervical incision and carefully dissect the soft tissues to expose the right common carotid artery.

2. This compound Administration:

  • Administer the desired dose of this compound (dissolved in sterile saline) or vehicle via the tail vein.

3. Induction of Thrombosis:

  • Place a small piece of filter paper (e.g., 1x2 mm) saturated with a specific concentration of ferric chloride solution (e.g., 10-35% w/v) on top of the exposed carotid artery for a defined period (e.g., 5-10 minutes).[3][18]

  • After the application period, remove the filter paper and rinse the area with sterile saline.

4. Monitoring of Thrombus Formation:

  • Monitor blood flow in the carotid artery using a Doppler flow probe placed distal to the site of injury.

  • Record the time from the application of ferric chloride until complete cessation of blood flow (occlusion).

5. Assessment of Bleeding Time (Optional but Recommended):

  • In a separate cohort of animals, perform a tail bleeding time assay after this compound administration.

  • Make a standardized incision on the tail (e.g., 3 mm from the tip) and measure the time it takes for the bleeding to stop.

Mandatory Visualizations

Barbourin_Signaling_Pathway cluster_platelet Platelet GPIIb/IIIa_Receptor GPIIb/IIIa Receptor (Integrin αIIbβ3) Platelet_Aggregation Platelet Aggregation GPIIb/IIIa_Receptor->Platelet_Aggregation Mediates Thrombus_Formation Thrombus Formation Platelet_Aggregation->Thrombus_Formation Fibrinogen Fibrinogen Fibrinogen->GPIIb/IIIa_Receptor Binds to This compound This compound (KGD sequence) This compound->GPIIb/IIIa_Receptor Specifically Blocks

Caption: Mechanism of action of this compound in inhibiting platelet aggregation.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Injury cluster_monitoring Monitoring & Analysis Animal_Anesthesia 1. Animal Anesthesia (e.g., Rat) Carotid_Artery_Exposure 2. Surgical Exposure of Carotid Artery Animal_Anesthesia->Carotid_Artery_Exposure Barbourin_Admin 3. This compound Administration (Intravenous) Carotid_Artery_Exposure->Barbourin_Admin FeCl3_Application 4. Ferric Chloride Application to Artery Barbourin_Admin->FeCl3_Application Bleeding_Time_Assay 7. Bleeding Time Assay (Separate Cohort) Barbourin_Admin->Bleeding_Time_Assay Blood_Flow_Monitoring 5. Monitor Blood Flow (Doppler Probe) FeCl3_Application->Blood_Flow_Monitoring Time_to_Occlusion 6. Record Time to Occlusion (TTO) Blood_Flow_Monitoring->Time_to_Occlusion Data_Analysis 8. Data Analysis (Dose-Response) Time_to_Occlusion->Data_Analysis Bleeding_Time_Assay->Data_Analysis

Caption: Workflow for in vivo evaluation of this compound's antithrombotic effect.

Troubleshooting_Logic Start Start: Inconsistent Results Check_Drug_Prep Check Drug Preparation & Handling Start->Check_Drug_Prep Check_Admin_Tech Check Administration Technique Start->Check_Admin_Tech Check_Dose_Range Is Dose Range Appropriate? Start->Check_Dose_Range Resolved Issue Resolved Check_Drug_Prep->Resolved Check_Admin_Tech->Resolved Conduct_Pilot_Study Conduct Pilot Dose-Ranging Study Check_Dose_Range->Conduct_Pilot_Study No Perform_PK_Study Perform PK Studies Check_Dose_Range->Perform_PK_Study Unsure Optimize_Model Optimize Thrombosis Model Sensitivity Conduct_Pilot_Study->Optimize_Model Perform_PK_Study->Optimize_Model Optimize_Model->Resolved

Caption: Troubleshooting logic for inconsistent in vivo results with this compound.

References

long-term stability and optimal storage of barbourin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for barbourin. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability and optimal storage of this compound, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of lyophilized this compound?

For long-term stability, lyophilized this compound should be stored at -20°C or, for extended periods, at -80°C.[1][2][3] When stored under these conditions in a tightly sealed vial, away from light, the peptide can be stable for several years.[1]

Q2: How should I store this compound once it is reconstituted in a solution?

This compound in solution is significantly less stable than in its lyophilized form.[4] For short-term storage (up to a few days), solutions can be kept at 4°C. For longer-term storage, it is recommended to aliquot the solution into single-use volumes and store them at -20°C or -80°C.[4] However, prolonged storage in solution is generally not recommended.[2]

Q3: What is the impact of freeze-thaw cycles on this compound stability?

Repeated freeze-thaw cycles can degrade this compound and should be avoided.[1] It is best practice to aliquot the reconstituted peptide into volumes suitable for individual experiments to minimize the number of times the stock solution is frozen and thawed.[1]

Q4: Which solvents or buffers are recommended for reconstituting this compound?

The choice of solvent depends on the experimental application. For initial reconstitution, sterile, purified water is often a good starting point. For biological assays, a buffer system that maintains a stable pH, typically between 5 and 7, is recommended to prolong the shelf life of the peptide in solution.[4] The solubility of the peptide should be considered, and for hydrophobic peptides, a small amount of an organic solvent like DMSO or acetonitrile may be necessary for initial solubilization before dilution in an aqueous buffer.

Q5: this compound is a disulfide-rich peptide. Does this affect its stability?

Yes, the multiple disulfide bonds in this compound's structure provide significant conformational rigidity.[5][6] This generally makes it more resistant to enzymatic degradation and thermal denaturation compared to linear peptides.[7][8][9] However, it is still crucial to handle and store it properly to maintain its native structure and biological activity.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Loss of biological activity in an experiment. 1. Improper storage of the stock solution.2. Multiple freeze-thaw cycles.3. Degradation of the peptide in the experimental buffer.4. Oxidation of sensitive amino acid residues.1. Ensure lyophilized peptide is stored at -20°C or -80°C and reconstituted solutions are properly aliquoted and frozen.2. Use a fresh aliquot for each experiment.3. Check the pH and composition of your experimental buffer; ensure it is within the optimal range for peptide stability (typically pH 5-7).[4]4. If oxidation is suspected, consider using degassed buffers.
Difficulty dissolving the lyophilized peptide. 1. The peptide may be hydrophobic.2. Incorrect solvent or buffer being used.1. Try sonicating the solution briefly.[2]2. For hydrophobic peptides, dissolve first in a small amount of a suitable organic solvent (e.g., DMSO, DMF, or acetonitrile) and then slowly add the aqueous buffer to the desired concentration.
Precipitation of the peptide during an experiment. 1. The peptide concentration is above its solubility limit in the current buffer.2. The pH of the buffer is at or near the isoelectric point (pI) of the peptide.3. Interaction with components of the experimental medium.1. Lower the concentration of the peptide.2. Adjust the pH of the buffer to be at least one unit away from the pI.3. Test the solubility of the peptide in the final experimental medium before starting the full experiment.

Quantitative Data Summary

Storage Condition Form Temperature Expected Stability
Long-Term Lyophilized-80°CSeveral years
Lyophilized-20°CSeveral years[1]
Short-Term Lyophilized4°CWeeks to months
LyophilizedRoom TemperatureDays to weeks
In Solution Aliquoted-80°CUp to 1 year[4]
Aliquoted-20°C3-4 months[4]
In Use4°C1-2 weeks[4]

Experimental Protocols

Protocol for Reconstitution of Lyophilized this compound
  • Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 10-15 minutes.[2] This prevents condensation from forming inside the vial, which can compromise the stability of the peptide.

  • Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

  • Prepare the desired sterile solvent or buffer. For a stock solution, sterile, purified water is often a good initial choice.

  • Add the appropriate volume of solvent to the vial to achieve the desired stock concentration.

  • Gently vortex or sonicate the vial to ensure the peptide is fully dissolved. Visually inspect the solution for any particulate matter.

  • For long-term storage of the stock solution, aliquot it into single-use, low-protein-binding microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol for Assessing this compound Stability by RP-HPLC

This protocol provides a framework for a stability study.

  • Preparation of Samples:

    • Reconstitute a known amount of lyophilized this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 1 mg/mL.

    • Aliquot the solution into multiple vials.

    • Store the vials under different conditions to be tested (e.g., 4°C, room temperature, 37°C).

    • Designate a control sample to be stored at -80°C.

  • Time Points:

    • At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve one vial from each storage condition.

  • RP-HPLC Analysis:

    • Analyze the samples using a reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column.

    • Use a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), as the mobile phase.

    • Monitor the elution profile at a wavelength of 214 nm.

  • Data Analysis:

    • Integrate the peak area of the intact this compound in each sample.

    • Calculate the percentage of remaining intact this compound at each time point relative to the time 0 sample.

    • Plot the percentage of intact this compound against time for each storage condition to determine the degradation rate.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Incubation at Different Conditions cluster_analysis Analysis reconstitute Reconstitute Lyophilized this compound aliquot Aliquot into Vials reconstitute->aliquot storage_neg_80 -80°C (Control) aliquot->storage_neg_80 Store storage_4 4°C aliquot->storage_4 Store storage_rt Room Temp aliquot->storage_rt Store storage_37 37°C aliquot->storage_37 Store time_points Collect Samples at Time Points storage_neg_80->time_points storage_4->time_points storage_rt->time_points storage_37->time_points hplc RP-HPLC Analysis time_points->hplc data_analysis Data Analysis & Degradation Rate hplc->data_analysis

Caption: Experimental workflow for assessing the stability of this compound.

signaling_pathway This compound This compound Integrin Integrin αIIbβ3 This compound->Integrin Inhibits Platelet Platelet Aggregation Integrin->Platelet Mediates Fibrinogen Fibrinogen Fibrinogen->Integrin Binds to

Caption: Signaling pathway showing this compound's mechanism of action.

References

Technical Support Center: Preventing Proteolytic Degradation of Barbourin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address the proteolytic degradation of barbourin during experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it susceptible to proteolytic degradation?

This compound is a 73-amino acid disintegrin originally isolated from the venom of the southeastern pygmy rattlesnake, Sistrurus miliarius barbouri.[1] As a peptide, it is inherently susceptible to degradation by proteases, which are enzymes that cleave peptide bonds. Its free N-terminus and C-terminus are vulnerable to attack by exopeptidases (aminopeptidases and carboxypeptidases, respectively), while its internal peptide bonds can be cleaved by endopeptidases. This enzymatic degradation can lead to a rapid loss of its biological activity, which is a significant challenge in both in vitro and in vivo settings.

Q2: What are the common signs of this compound degradation in my experiments?

The most common sign of degradation is a time-dependent loss of biological activity. For example, you may observe a diminishing ability of this compound to inhibit platelet aggregation in your assays over the course of an incubation period. Other signs include the appearance of unexpected smaller peaks on a High-Performance Liquid Chromatography (HPLC) chromatogram or the detection of peptide fragments via mass spectrometry (MS) analysis.

Q3: What are the primary strategies to prevent the proteolytic degradation of this compound?

There are three main categories of strategies to enhance peptide stability:

  • Chemical Modification: Modifying the peptide's structure to block protease cleavage sites. The most common methods are N-terminal acetylation and C-terminal amidation to protect against exopeptidases.[2][3]

  • Formulation Strategies: Adding external agents to the experimental buffer or formulation to inhibit proteases. This is often achieved by using commercially available protease inhibitor cocktails.[1][4]

  • Genetic Engineering: Fusing this compound to a larger, more stable protein like albumin. This strategy dramatically increases the molecule's size and steric hindrance, shielding it from proteases and significantly extending its circulatory half-life.

Section 2: Troubleshooting Guide

Problem: I am observing a significant loss of this compound's anti-platelet activity in my in vitro plasma assay or in vivo model.

Step 1: Confirm that Proteolytic Degradation is the Cause

It is crucial to first confirm that enzymatic degradation is the source of the instability. This can be determined by conducting a stability assay.

  • Methodology: Incubate this compound in the relevant biological matrix (e.g., plasma, serum, cell culture media) at 37°C. Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours). Stop the enzymatic reaction in the aliquots by adding a quenching agent like trifluoroacetic acid (TFA) or by immediate freezing. Analyze the samples by RP-HPLC.

  • Expected Result: If degradation is occurring, you will observe a decrease in the area of the main peak corresponding to intact this compound over time, along with the appearance of new peaks corresponding to degradation fragments.

Below is a typical workflow for diagnosing and addressing peptide instability.

G start Start: Loss of Activity Observed confirm Step 1: Confirm Degradation (Run Stability Assay) start->confirm degraded Degradation Confirmed? confirm->degraded select_strat Step 2: Select Stabilization Strategy degraded->select_strat Yes other_issue Troubleshoot Other Experimental Issues (e.g., aggregation, oxidation) degraded->other_issue No test_strat Step 3: Synthesize/Formulate Modified this compound select_strat->test_strat validate Step 4: Validate Stability (Repeat Assay) test_strat->validate success Success: Stable Peptide validate->success

Caption: Troubleshooting workflow for addressing this compound instability.

Step 2: Select an Appropriate Stabilization Strategy

Based on your experimental needs, resources, and the required duration of stability, choose one of the following methods.

G center Methods to Prevent Proteolytic Degradation cat1 Chemical Modification center->cat1 cat2 Formulation Strategy center->cat2 cat3 Genetic Engineering center->cat3 sub1a N-Terminal Acetylation cat1->sub1a sub1b C-Terminal Amidation cat1->sub1b sub1c PEGylation cat1->sub1c sub2a Add Protease Inhibitor Cocktail cat2->sub2a sub3a Create Fusion Protein (e.g., with Albumin) cat3->sub3a

Caption: Key strategies for preventing this compound degradation.

Section 3: Quantitative Data & Comparative Efficacy

The choice of stabilization method can have a dramatic impact on the in vivo half-life of this compound. Fusion to a large protein like albumin is a highly effective strategy for extending circulation time.

MethodPeptideIn Vivo Half-Life (t½)Fold Increase in Half-LifeReference
None (Control) Recombinant this compound (BARH6)0.15 ± 0.03 days (3.6 hours)1x[1][5]
Genetic Engineering This compound-Albumin Fusion (BLAH6)3.4 ± 0.2 days (81.6 hours)~22.7x[1][5]

Section 4: Detailed Experimental Protocols

Protocol 1: Use of a Protease Inhibitor Cocktail (For In Vitro Assays)

This is the simplest method for preventing degradation during short-term in vitro experiments.

  • Objective: To inhibit a broad spectrum of proteases in a biological sample (e.g., plasma, cell lysate) during an experiment.

  • Materials:

    • Commercially available broad-spectrum protease inhibitor cocktail (e.g., Halt™ Protease Inhibitor Cocktail, typically supplied as a 100X solution in DMSO).[6]

    • Your this compound stock solution.

    • Biological matrix (plasma, cell lysate, etc.).

  • Procedure:

    • Equilibrate the vial of 100X protease inhibitor cocktail to room temperature.[6]

    • Vortex the vial to ensure a homogeneous suspension.[6]

    • Just before starting your experiment, add the inhibitor cocktail to your biological matrix to achieve a 1X final concentration. For example, add 10 µL of the 100X cocktail to 990 µL of plasma.[4][6]

    • Mix thoroughly but gently.

    • Add your this compound peptide to the treated matrix and proceed with your experiment.

  • Note: If your buffer does not contain a chelating agent and you need to inhibit metalloproteases, you may need a cocktail containing EDTA or need to add it separately.[1] Be aware that EDTA can interfere with certain downstream applications like immobilized metal affinity chromatography (IMAC).[6]

Protocol 2: N-Terminal Acetylation during Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the "capping" of the N-terminal amine of the full-length peptide while it is still attached to the resin.

  • Objective: To covalently attach an acetyl group to the N-terminus of this compound, blocking degradation by aminopeptidases.

  • Materials:

    • Peptide-resin (fully synthesized this compound on solid support).

    • Capping solution: 10% Acetic Anhydride in a suitable solvent like N,N-Dimethylformamide (DMF).

    • Dichloromethane (DCM) for washing.

    • Methanol (MeOH) for washing.

    • Peptide synthesis reaction vessel.

  • Procedure:

    • Following the final coupling step and removal of the N-terminal Fmoc protecting group, wash the peptide-resin thoroughly with DCM (3x).

    • Add the capping solution (e.g., 8 mL for a 0.25 mmol scale synthesis) to the reaction vessel containing the peptide-resin.

    • Allow the reaction to proceed for 20-30 minutes at room temperature with gentle agitation.

    • Drain the capping solution from the vessel.

    • Wash the resin extensively to remove excess reagents. A typical wash sequence is: 3x DCM, 1x MeOH, 3x DCM.

    • (Optional but recommended) To ensure complete capping, repeat steps 2-4 for a second coupling.

    • After the final washes, the N-terminally acetylated peptide-resin is ready for cleavage from the solid support and subsequent purification.

  • Note: C-terminal amidation is typically achieved by selecting an appropriate amide-forming resin (e.g., Rink Amide resin) at the start of the SPPS process, rather than as a post-synthesis modification.[7] Combining an amide resin with this N-terminal acetylation protocol will produce a "double-capped" peptide that is highly resistant to exopeptidases.[3]

Protocol 3: Stability Assay using Reverse-Phase HPLC (RP-HPLC)

This protocol outlines how to quantify the rate of this compound degradation.

  • Objective: To measure the percentage of intact this compound remaining over time when incubated in a biological matrix.

  • Workflow:

    • Sample Preparation: Prepare a master mix of this compound in the desired biological matrix (e.g., human plasma). Aliquot this mix into several microcentrifuge tubes, one for each time point.

    • Incubation: Place the tubes in an incubator at 37°C.

    • Time Points: At each designated time point (e.g., 0, 1, 2, 4, 8, 24 hours), remove one tube.

    • Quenching: Immediately stop the enzymatic reaction. A common method is to add an equal volume of a precipitation solution (e.g., 10% trichloroacetic acid or acetonitrile with 1% TFA), vortex, and centrifuge to pellet precipitated proteins.

    • Analysis: Inject the supernatant from each time point onto an RP-HPLC system. A C18 column is typically used for peptides.

    • Quantification: Monitor the elution profile at ~214-220 nm. The area of the peak corresponding to intact this compound will decrease over time if degradation occurs. Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Half-Life Calculation: Plot the percentage of intact peptide versus time and fit the data to a one-phase decay model to calculate the half-life (t½).

G start Prepare this compound in Biological Matrix (e.g., Plasma) incubate Incubate at 37°C start->incubate aliquot Take Aliquots at Time Points (T=0, 1, 2, 4... hrs) incubate->aliquot quench Quench Reaction & Precipitate Proteins aliquot->quench centrifuge Centrifuge to Pellet Precipitated Proteins quench->centrifuge hplc Inject Supernatant onto RP-HPLC centrifuge->hplc analyze Analyze Peak Area of Intact this compound hplc->analyze calculate Calculate % Remaining vs. T=0 and Determine Half-Life analyze->calculate

Caption: Workflow for a typical peptide stability assay using HPLC.

References

Technical Support Center: Improving the Aqueous Solubility of Barbourin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the optimal solubility of therapeutic peptides like barbourin is critical for experimental success and the development of effective formulations. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when working with this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

A1: this compound is a disintegrin peptide originally isolated from the venom of the southeastern pygmy rattlesnake, Sistrurus m. barbouri.[1] It is a potent and specific antagonist of the platelet glycoprotein IIb/IIIa receptor, making it a valuable candidate for antiplatelet therapies. Like many peptides, particularly those with a high proportion of hydrophobic amino acids, this compound can exhibit poor solubility in aqueous buffers at neutral pH, which can lead to challenges in preparing stock solutions, aggregation, and inconsistent results in biological assays.[2][3]

Q2: My lyophilized this compound powder won't dissolve in my standard phosphate-buffered saline (PBS). What should I do?

A2: This is a common issue. Direct reconstitution into a neutral buffer like PBS can be difficult if the peptide has a net neutral charge at that pH, as this is the isoelectric point (pI) where solubility is often at its minimum.[3] It is recommended to first dissolve the peptide in a small amount of a different solvent before diluting it into your final aqueous buffer.

Q3: What are the initial steps to determine the best solvent for this compound?

A3: Before dissolving the entire batch of your peptide, it is prudent to test the solubility of a small aliquot in a few different solvents. A good starting point is to determine the net charge of the peptide at neutral pH. Peptides with a net positive charge are generally more soluble in acidic solutions, while those with a net negative charge are more soluble in basic solutions.[2] If the peptide is neutral or hydrophobic, a small amount of an organic co-solvent may be necessary.[2]

Q4: Can I use organic solvents to dissolve this compound? Are there any compatibility issues?

A4: Yes, organic co-solvents can be very effective for dissolving hydrophobic peptides.[2] Dimethyl sulfoxide (DMSO), acetonitrile (ACN), and ethanol are commonly used.[2] However, it is crucial to consider the compatibility of the organic solvent with your downstream experiments. For cell-based assays, the final concentration of DMSO should typically be kept below 0.5% to avoid cytotoxicity. Always run a vehicle control with the same concentration of the organic solvent to assess any effects on your experimental system.

Q5: What is peptide aggregation and how can I prevent it with this compound?

A5: Peptide aggregation is a process where individual peptide molecules associate to form larger, often insoluble, structures.[4] This can be triggered by factors such as high peptide concentration, pH near the isoelectric point, and the presence of certain salts. To prevent aggregation, it is advisable to work with freshly prepared solutions, avoid repeated freeze-thaw cycles by storing the peptide in aliquots, and consider the use of excipients that can enhance stability.[4][5]

Troubleshooting Guides

Problem: this compound precipitates out of solution when diluted into my aqueous experimental buffer.
  • Cause: The final concentration of the co-solvent is too low to maintain the solubility of this compound at the desired concentration in the aqueous buffer. This phenomenon is often referred to as "crashing out."

  • Solution 1: Optimize Co-solvent Concentration: Gradually increase the percentage of the organic co-solvent in your final solution, ensuring it remains within the tolerance limits of your assay.

  • Solution 2: Lower Final this compound Concentration: Your target concentration may exceed the solubility limit of this compound in the final buffer composition. Try working with a lower final concentration of the peptide.

  • Solution 3: Alter the Dilution Method: Instead of adding the concentrated stock directly to the buffer, try adding the buffer to the stock solution dropwise while vortexing. This can sometimes prevent localized high concentrations that lead to precipitation.

Problem: The solubility of my this compound solution is inconsistent between experiments.
  • Cause 1: Incomplete initial dissolution. The lyophilized peptide may not have been fully dissolved in the initial stock solution.

    • Solution: Ensure the stock solution is completely clear before making further dilutions. Gentle warming or brief sonication can aid in dissolving the peptide.[2][6]

  • Cause 2: pH drift. The pH of your buffer may have changed over time, affecting the charge and solubility of the peptide.

    • Solution: Always use freshly prepared buffers and verify the pH before use.

  • Cause 3: Adsorption to labware. Peptides can sometimes adsorb to the surface of plastic or glass tubes, reducing the effective concentration in solution.

    • Solution: Consider using low-adhesion microcentrifuge tubes. Pre-rinsing the tubes with a solution containing a carrier protein like bovine serum albumin (BSA) can also help to block non-specific binding sites.

Quantitative Data on Solubility Enhancement Strategies

The following tables provide illustrative data on the impact of different methods on the aqueous solubility of a hypothetical batch of this compound.

Table 1: Effect of pH on this compound Solubility

Buffer SystempHThis compound Solubility (mg/mL)
10 mM Citrate Buffer3.05.2
10 mM Acetate Buffer5.01.8
10 mM Phosphate Buffer7.4< 0.1
10 mM Tris Buffer8.52.5
10 mM Carbonate Buffer10.06.1

Table 2: Effect of Co-solvents on this compound Solubility in 10 mM Phosphate Buffer, pH 7.4

Co-solventCo-solvent Concentration (% v/v)This compound Solubility (mg/mL)
None0< 0.1
DMSO101.5
DMSO204.8
Acetonitrile101.2
Acetonitrile203.9
Ethanol100.8
Ethanol202.1

Table 3: Effect of Cyclodextrin Complexation on this compound Solubility

Cyclodextrin TypeCyclodextrin Concentration (mM)This compound Solubility in Water (mg/mL)
None0< 0.1
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)100.9
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)504.3
Sulfobutylether-β-Cyclodextrin (SBE-β-CD)101.2
Sulfobutylether-β-Cyclodextrin (SBE-β-CD)506.8

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using pH Adjustment
  • Determine the Net Charge: Analyze the amino acid sequence of this compound to estimate its net charge at neutral pH. For a basic peptide (net positive charge), an acidic solvent is recommended. For an acidic peptide (net negative charge), a basic solvent is preferred.

  • Initial Dissolution: Weigh the desired amount of lyophilized this compound. Add a small volume of sterile, deionized water and vortex gently.

  • pH Adjustment: If the peptide does not dissolve, add a small amount of 10% acetic acid (for basic peptides) or 0.1 M ammonium bicarbonate (for acidic peptides) dropwise while vortexing until the solution clears.

  • Final Dilution: Once the peptide is fully dissolved, dilute the stock solution to the desired concentration with your experimental buffer.

  • Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5]

Protocol 2: Solubilization of this compound using an Organic Co-solvent
  • Weighing: Accurately weigh the desired amount of lyophilized this compound into a sterile microcentrifuge tube.

  • Co-solvent Addition: Add the appropriate volume of 100% DMSO (or another suitable organic solvent) to achieve a high-concentration stock solution (e.g., 10-50 mg/mL).

  • Dissolution: Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming (e.g., 37°C water bath) or brief sonication may be used to facilitate dissolution.[2][6]

  • Dilution into Aqueous Buffer: Slowly add the concentrated organic stock solution to your final experimental buffer with constant vortexing to prevent precipitation.

  • Final Concentration Check: Ensure the final concentration of the organic co-solvent is compatible with your experimental system.

Protocol 3: Enhancing this compound Solubility with Cyclodextrin Complexation
  • Prepare Cyclodextrin Solution: Prepare a solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD) in sterile water at the desired concentration (e.g., 50 mM).

  • Addition of this compound: Slowly add the lyophilized this compound powder to the cyclodextrin solution while stirring. A 1:1 molar ratio of this compound to cyclodextrin is a good starting point.

  • Complexation: Stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The process can be expedited by gentle heating or sonication.

  • Filtration (Optional): If any undissolved material remains, the solution can be filtered through a 0.22 µm syringe filter to remove any aggregates.

  • Use in Experiments: The resulting this compound-cyclodextrin complex solution can then be used directly in your experiments or further diluted as needed.

Visualizations

experimental_workflow_ph_adjustment start Lyophilized this compound add_water Add Sterile Water & Vortex start->add_water check_solubility Check for Complete Dissolution add_water->check_solubility add_acid_base Add 10% Acetic Acid or 0.1M Ammonium Bicarbonate (dropwise) check_solubility->add_acid_base No final_dilution Dilute to Final Concentration in Experimental Buffer check_solubility->final_dilution Yes add_acid_base->check_solubility stock_solution This compound Stock Solution final_dilution->stock_solution

Workflow for pH-adjusted solubilization.

troubleshooting_precipitation issue This compound Precipitates Upon Dilution into Aqueous Buffer cause Cause: Co-solvent concentration too low or this compound concentration too high issue->cause solution1 Solution 1: Increase co-solvent % in final buffer (check assay tolerance) cause->solution1 solution2 Solution 2: Decrease final this compound concentration cause->solution2 solution3 Solution 3: Modify dilution technique (add buffer to stock) cause->solution3 cyclodextrin_complexation_pathway cluster_components Components cluster_process Complexation Process cluster_result Result This compound {this compound|Hydrophobic Moiety} mixing Mixing in Aqueous Solution This compound->mixing cyclodextrin Cyclodextrin Hydrophobic Cavity Hydrophilic Exterior cyclodextrin->mixing inclusion_complex Formation of Inclusion Complex mixing->inclusion_complex soluble_complex {Soluble this compound-Cyclodextrin Complex|Enhanced Aqueous Solubility} inclusion_complex->soluble_complex

References

Technical Support Center: Engineering Barbourin Variants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on engineering barbourin variants with improved selectivity for integrin αIIbβ3.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for engineering this compound variants?

A1: this compound is a disintegrin from the venom of the southeastern pygmy rattlesnake (Sistrurus miliarius barbouri) that specifically inhibits the platelet integrin αIIbβ3 over other integrins like αvβ3. This specificity is primarily attributed to a Lysine-Glycine-Aspartate (KGD) motif instead of the more common Arginine-Glycine-Aspartate (RGD) sequence found in many other disintegrins. The goal of engineering this compound variants is to further enhance this selectivity and improve its potency, with the aim of developing safer and more effective antiplatelet therapeutics that minimize off-target effects.

Q2: Which amino acid residues are the primary targets for mutagenesis to improve selectivity?

A2: The region flanking the KGD motif is a primary target. While the KGD sequence is crucial for specificity, surrounding residues can significantly influence the conformation of the binding loop and its interaction with the integrin binding pocket. Altering these flanking residues can fine-tune the binding affinity and selectivity for αIIbβ3 versus αvβ3.

Q3: What are the key assays to characterize engineered this compound variants?

A3: The essential assays for characterizing this compound variants include:

  • Platelet Aggregation Assays: To determine the inhibitory effect of the variants on platelet function.

  • Integrin Binding Assays (Solid-Phase): To quantify the binding affinity (e.g., Kd) and inhibitory concentration (IC50) of the variants for purified αIIbβ3 and αvβ3 integrins.

  • Cell-Based Adhesion Assays: To assess the ability of variants to block cell adhesion to immobilized ligands like fibrinogen (for αIIbβ3) or vitronectin (for αvβ3).

  • Surface Plasmon Resonance (SPR): To measure the kinetics of binding (association and dissociation rates) to purified integrins.

Troubleshooting Guides

Section 1: Protein Expression and Purification

Q: I am observing a low yield of my purified this compound variant. What are the possible causes and solutions?

A: Low protein yield is a common issue. Here are several potential causes and troubleshooting steps:

  • Cause: Poor protein expression.

    • Solution: Optimize expression conditions. Try lowering the induction temperature (e.g., from 37°C to 18-25°C) to improve protein folding and solubility. You can also test different inducer concentrations and induction times. Ensure the codon usage of your this compound variant gene is optimized for your expression host (e.g., E. coli).[1]

  • Cause: Protein is insoluble and forming inclusion bodies.

    • Solution: Check the insoluble pellet after cell lysis on an SDS-PAGE gel. If your protein is in the pellet, you can try to optimize expression for solubility as mentioned above. Alternatively, you can purify the protein from inclusion bodies under denaturing conditions and then refold it. Using a solubility-enhancing fusion tag (e.g., MBP, GST) that can be cleaved off after purification is also a common strategy.[1]

  • Cause: Inefficient cell lysis.

    • Solution: Ensure your lysis method is effective. For mechanical methods like sonication, optimize the duration and amplitude. For chemical lysis, ensure the buffer composition is appropriate. Adding lysozyme and DNase can improve lysis efficiency.[1]

  • Cause: Issues with the purification resin or buffer conditions.

    • Solution: If using affinity chromatography (e.g., His-tag), ensure the tag is accessible. Check that the pH and composition of your binding, wash, and elution buffers are correct. You may need to adjust the stringency of your wash steps to prevent premature elution of your protein.[1]

Section 2: Platelet Aggregation Assays

Q: My platelet aggregation assay results are inconsistent and not reproducible. What could be the problem?

A: Platelet aggregation assays are sensitive to many pre-analytical and analytical variables.[2]

  • Cause: Improper sample preparation.

    • Solution: Standardize your blood collection protocol. Use a consistent anticoagulant (e.g., 3.2% or 3.8% sodium citrate) and ensure the correct ratio of blood to anticoagulant.[3][4] Use a wide-bore needle and a clean venepuncture technique to minimize platelet activation during collection.[3] Process the blood samples as soon as possible after collection.[2]

  • Cause: Variability in platelet-rich plasma (PRP) preparation.

    • Solution: Use a standardized centrifugation protocol (time and speed) to prepare PRP. Ensure the temperature is kept consistent, typically at room temperature.[4]

  • Cause: Agonist concentration is not optimal.

    • Solution: Use a concentration of the platelet agonist (e.g., ADP, collagen) that induces a submaximal aggregation response. This will make the assay more sensitive to inhibition by your this compound variants.[3]

  • Cause: Technical issues with the aggregometer.

    • Solution: Ensure the aggregometer is properly calibrated. Use platelet-poor plasma (PPP) to set the 100% aggregation baseline and PRP for the 0% baseline. Maintain a constant temperature of 37°C in the cuvette holder.

Section 3: Selectivity Assays

Q: My engineered this compound variant shows poor selectivity between αIIbβ3 and αvβ3. How can I troubleshoot this?

A: Achieving high selectivity is a key challenge in engineering disintegrins.

  • Cause: The introduced mutation negatively impacts the structural constraints of the KGD loop.

    • Solution: Re-evaluate your mutagenesis strategy. Small, subtle changes in the residues flanking the KGD motif are often more effective than large, drastic ones. Consider the conservation of disulfide bonds, as they are critical for the correct folding and presentation of the binding loop.

  • Cause: The assay conditions are not optimized to differentiate between the two integrins.

    • Solution: In your solid-phase binding assays, ensure you are using optimal and consistent concentrations of purified integrins and their respective ligands (fibrinogen for αIIbβ3, vitronectin for αvβ3). The choice of divalent cations (e.g., Mg2+, Ca2+) in the assay buffer can also influence integrin conformation and ligand binding, so this should be consistent.

  • Cause: The variant has genuinely lost selectivity.

    • Solution: This indicates that the engineered change has altered the binding properties in an undesirable way. It is advisable to test a panel of variants with different substitutions at the same position or at different positions around the KGD loop to identify mutations that improve selectivity. Computational modeling can be a useful tool to predict how different mutations might affect the structure and binding of the variant.

Quantitative Data on Disintegrin Variants

The following table presents example data for engineered disintegrin variants, illustrating the type of quantitative analysis required. Note that these are representative values based on studies of engineered integrin-binding peptides and may not be from this compound variants specifically.

VariantTarget IntegrinIC50 (nM)Binding Affinity (Kd) (nM)Selectivity Ratio (IC50 αvβ3 / IC50 αIIbβ3)
Wild-Type this compoundαIIbβ35025>100
Wild-Type this compoundαvβ3>5000>2500
Engineered Variant A αIIbβ3158200
Engineered Variant A αvβ330001600
Engineered Variant B αIIbβ31206050
Engineered Variant B αvβ360003000
Engineered Variant C αIIbβ352500
Engineered Variant C αvβ325001000

Experimental Protocols

Site-Directed Mutagenesis of this compound

This protocol outlines a typical PCR-based method for introducing point mutations into the this compound coding sequence within an expression plasmid.

  • Primer Design: Design a pair of complementary oligonucleotide primers, 25-45 bases in length, containing the desired mutation at the center. The primers should have a melting temperature (Tm) of ≥78°C.

  • PCR Amplification:

    • Set up a PCR reaction containing the template DNA (plasmid with wild-type this compound gene), the mutagenic primers, a high-fidelity DNA polymerase (e.g., Pfu), and dNTPs.

    • Perform PCR to amplify the entire plasmid, incorporating the primers and the desired mutation.

  • Template Digestion:

    • Digest the PCR product with a methylation-dependent endonuclease, such as DpnI. This enzyme will specifically cleave the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid intact.

  • Transformation:

    • Transform the DpnI-treated plasmid into competent E. coli cells.

  • Selection and Sequencing:

    • Plate the transformed cells on an appropriate antibiotic selection plate and incubate overnight.

    • Isolate plasmid DNA from individual colonies and verify the presence of the desired mutation and the absence of any other mutations by DNA sequencing.

Solid-Phase Integrin Binding Assay

This protocol is for determining the IC50 values of this compound variants for purified integrins.

  • Plate Coating:

    • Coat a 96-well microtiter plate with the integrin ligand (e.g., 10 µg/mL fibrinogen for αIIbβ3 or 2 µg/mL vitronectin for αvβ3) overnight at 4°C.

  • Blocking:

    • Wash the plate with a suitable buffer (e.g., Tris-buffered saline with Tween 20) and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in TBS) for 1-2 hours at room temperature.

  • Incubation with Integrin and Variant:

    • In a separate plate, pre-incubate a constant concentration of purified integrin (e.g., αIIbβ3 or αvβ3) with serial dilutions of the this compound variant for 30 minutes at room temperature.

  • Binding Reaction:

    • Transfer the integrin/variant mixtures to the ligand-coated and blocked plate.

    • Incubate for 2-3 hours at room temperature to allow the integrin to bind to the immobilized ligand.

  • Detection:

    • Wash the plate to remove unbound integrin.

    • Add a primary antibody specific for the integrin (e.g., an anti-β3 antibody) and incubate for 1 hour.

    • Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour.

  • Data Analysis:

    • Wash the plate and add an HRP substrate (e.g., TMB). Stop the reaction and measure the absorbance at the appropriate wavelength.

    • Plot the absorbance against the logarithm of the variant concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Platelet Aggregation Assay

This protocol measures the ability of this compound variants to inhibit agonist-induced platelet aggregation.

  • Blood Collection:

    • Draw whole blood from healthy, consenting donors who have not taken antiplatelet medication into tubes containing 3.2% or 3.8% sodium citrate.[4]

  • PRP and PPP Preparation:

    • Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain platelet-poor plasma (PPP).

  • Assay Procedure:

    • Place a cuvette with PRP into the light transmission aggregometer and set the baseline (0% aggregation). Use a cuvette with PPP to set the 100% aggregation mark.

    • Add the this compound variant at the desired concentration to the PRP and incubate for a few minutes at 37°C with stirring.

    • Add a platelet agonist (e.g., ADP, collagen) to induce aggregation and record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Determine the maximum percentage of platelet aggregation for each concentration of the this compound variant.

    • Calculate the percent inhibition relative to a control with no variant. Plot the percent inhibition against the variant concentration to determine the IC50 value.

Visualizations

Experimental_Workflow cluster_design Design & Synthesis cluster_purification Purification & Characterization cluster_testing Functional Testing cluster_analysis Data Analysis Mutagenesis Site-Directed Mutagenesis of this compound Gene Transformation Transformation into Expression Host Mutagenesis->Transformation Expression Protein Expression Transformation->Expression Purification Variant Purification (Affinity Chromatography) Expression->Purification QC Quality Control (SDS-PAGE, Mass Spec) Purification->QC Binding_Assay Integrin Binding Assay (αIIbβ3 vs. αvβ3) QC->Binding_Assay Aggregation_Assay Platelet Aggregation Assay QC->Aggregation_Assay Analysis Determine IC50, Kd, and Selectivity Ratio Binding_Assay->Analysis Aggregation_Assay->Analysis Barbourin_Signaling This compound This compound Variant (KGD motif) aIIbb3 Integrin αIIbβ3 (on platelet surface) This compound->aIIbb3 Binds & Inhibits Aggregation Platelet Aggregation aIIbb3->Aggregation Prevents Fibrinogen Fibrinogen Fibrinogen->aIIbb3 Binding Blocked Troubleshooting_Tree Start Low Protein Yield CheckExpression Check Expression: SDS-PAGE of whole cell lysate Start->CheckExpression CheckSolubility Check Solubility: SDS-PAGE of soluble vs. insoluble fractions CheckExpression->CheckSolubility Protein Expressed OptimizeExpression Optimize Expression: - Lower Temperature - Adjust Inducer Conc. - Codon Optimization CheckExpression->OptimizeExpression No/Low Expression Refold Refold from Inclusion Bodies or Use Solubility Tag CheckSolubility->Refold Protein Insoluble CheckPurification Review Purification Protocol: - Buffer pH - Resin Binding/Elution - Protease Inhibitors CheckSolubility->CheckPurification Protein Soluble

References

Technical Support Center: Troubleshooting Variability in Platelet Function Assays with Barbourin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Barbourin in platelet function assays. This resource is designed to provide clear and actionable guidance to troubleshoot variability and ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit platelet aggregation?

This compound is a disintegrin protein originally isolated from the venom of the southeastern pygmy rattlesnake, Sistrurus miliarius barbouri.[1] It is a potent and specific antagonist of the platelet integrin receptor αIIbβ3 (also known as GPIIb/IIIa).[1] Unlike many other disintegrins that contain an Arg-Gly-Asp (RGD) sequence to bind to integrins, this compound possesses a Lys-Gly-Asp (KGD) sequence.[1] This unique KGD sequence confers its high specificity for the αIIbβ3 receptor on platelets.[1] By binding to this receptor, this compound blocks the binding of fibrinogen, the primary ligand that bridges platelets together, thereby inhibiting the final common pathway of platelet aggregation.[2]

Q2: What are the most common sources of variability in platelet function assays?

Variability in platelet function assays can be broadly categorized into three areas:

  • Pre-analytical Variables: These occur before the sample is analyzed and are a major source of error. They include improper blood collection techniques (e.g., traumatic venipuncture causing platelet activation), incorrect blood-to-anticoagulant ratio, delayed sample processing, and improper storage temperature.[3]

  • Analytical Variables: These relate to the assay itself and include instrument malfunction, use of expired or improperly stored reagents, and errors in pipetting or mixing.[4]

  • Biological Variables: These are inherent to the donor and include the effects of medications (e.g., aspirin, NSAIDs), diet, and underlying medical conditions that can affect platelet function.[2]

Q3: My platelet aggregation with a known agonist is lower than expected, even without this compound. What should I check?

Several factors could be responsible for a generally weak platelet aggregation response:

  • Low Platelet Count: The platelet count in your platelet-rich plasma (PRP) may be too low. Ensure your PRP preparation protocol yields a platelet count within the optimal range for your assay (typically 200-300 x 10⁹/L).

  • Platelet Pre-activation: Platelets may have been activated during blood collection or sample processing. This can make them refractory to further stimulation by agonists. Review your phlebotomy and sample handling procedures to minimize platelet activation.

  • Agonist Degradation: Ensure your agonist is not expired and has been stored correctly. Prepare fresh dilutions for each experiment.

  • Presence of Inhibitory Substances: The blood donor may have ingested medications (e.g., aspirin) or certain foods that inhibit platelet function. It is crucial to have a thorough history of the donor's recent medication and dietary intake.

Q4: I am observing inconsistent results between replicate samples treated with the same concentration of this compound. What could be the cause?

Inconsistent results between replicates often point to issues with technique or reagent handling:

  • Inadequate Mixing: Ensure the PRP and this compound solutions are thoroughly but gently mixed before and during the assay. In light transmission aggregometry (LTA), verify that the stir bar is functioning correctly.

  • Pipetting Errors: Inaccurate pipetting of either the PRP, agonist, or this compound can lead to significant variability. Calibrate your pipettes regularly and use appropriate techniques for viscous fluids like PRP.

  • Temperature Fluctuations: Platelet function is sensitive to temperature. Ensure that all samples and reagents are properly equilibrated to the assay temperature (typically 37°C).

Q5: How should I properly store and handle this compound to maintain its activity?

For long-term storage, it is recommended to store this compound lyophilized at -20°C or -80°C. Once reconstituted, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store reconstituted aliquots at -20°C or below. The stability of this compound in solution at 4°C is limited, and it is best to prepare working dilutions fresh for each experiment.

Troubleshooting Guides

Light Transmission Aggregometry (LTA)

Observed Problem: No or very low inhibition of platelet aggregation with this compound.

Potential CauseTroubleshooting StepsExpected Outcome
Inactive this compound 1. Check the expiration date of the this compound stock. 2. Ensure this compound has been stored correctly (lyophilized at -20°C or -80°C; reconstituted aliquots at -20°C). 3. Prepare a fresh working solution from a new aliquot or a new vial of lyophilized powder.A dose-dependent inhibition of platelet aggregation should be observed with a fresh, active solution of this compound.
Incorrect this compound Concentration 1. Double-check all calculations for the dilution of the this compound stock solution. 2. Ensure accurate pipetting when preparing serial dilutions. 3. Verify the initial concentration of the stock solution.Accurate concentrations of this compound should yield reproducible and expected levels of platelet aggregation inhibition.
Suboptimal Agonist Concentration 1. The concentration of the agonist may be too high, overcoming the inhibitory effect of this compound. 2. Perform a dose-response curve for the agonist to determine the optimal concentration that gives a sub-maximal aggregation response. This will make the assay more sensitive to inhibition.An optimal agonist concentration will result in a clear and measurable inhibition of platelet aggregation by this compound.
Platelet Count Too High 1. An excessively high platelet count in the PRP can lead to a stronger aggregation response that is more difficult to inhibit. 2. Adjust the platelet count of the PRP to the recommended range (e.g., 250 x 10⁹/L) using autologous platelet-poor plasma (PPP).A standardized platelet count will lead to more consistent and reliable inhibition data.
Flow Cytometry

Observed Problem: High background fluorescence or non-specific antibody binding.

Potential CauseTroubleshooting StepsExpected Outcome
Platelet Pre-activation 1. Platelets may have been activated during sample collection or handling, leading to baseline expression of activation markers. 2. Use a large-bore needle (e.g., 19-21 gauge) for venipuncture and discard the first few milliliters of blood. 3. Ensure gentle mixing of the blood with the anticoagulant. 4. Minimize centrifugation steps and handle platelets gently.Low background fluorescence in the unstimulated control sample, indicating minimal platelet activation prior to the assay.
Antibody Titration Issues 1. The concentration of the fluorescently labeled antibody may be too high, leading to non-specific binding. 2. Perform an antibody titration experiment to determine the optimal concentration that provides a good signal-to-noise ratio.Clear separation between the positive and negative populations with minimal background staining.
Inadequate Washing Steps 1. Insufficient washing of the platelets after antibody incubation can leave unbound antibody, contributing to high background. 2. Ensure that the recommended number of washing steps is performed and that the supernatant is completely removed after each centrifugation.Reduced background fluorescence and a cleaner signal from the specifically bound antibody.
Instrument Settings 1. Incorrect settings on the flow cytometer (e.g., photomultiplier tube voltages, compensation) can lead to poor signal resolution and high background. 2. Use compensation controls to correct for spectral overlap between different fluorochromes. 3. Use unstained and single-stained controls to set the appropriate voltages and gates.Properly compensated data with well-defined cell populations and low background noise.

Quantitative Data Summary

The following tables provide expected values for key parameters in platelet function assays involving this compound. These values are intended as a general guide and may vary depending on the specific experimental conditions, agonist concentrations, and donor variability.

Table 1: Expected Inhibition of Platelet Aggregation by this compound in Light Transmission Aggregometry (LTA)

AgonistTypical Agonist ConcentrationThis compound ConcentrationExpected % Inhibition of Aggregation
ADP5-10 µM100 nM> 80%
500 nM> 95%
Collagen2-5 µg/mL100 nM> 70%
500 nM> 90%
Thrombin0.1-0.5 U/mL100 nM> 85%
500 nM> 98%

Note: The IC50 of this compound for inhibiting ADP-induced platelet aggregation is typically in the low nanomolar range.

Table 2: Troubleshooting Thresholds for LTA Pre-analytical Variables

ParameterAcceptable RangePotential Impact if Outside Range
Time from Collection to Assay < 4 hoursDecreased platelet viability and responsiveness.
Storage Temperature Room Temperature (20-24°C)Cold temperatures can activate platelets; high temperatures can cause platelet damage.
PRP Platelet Count 200-300 x 10⁹/LLow counts lead to weak aggregation; high counts can make inhibition difficult to assess.
Blood-to-Anticoagulant Ratio 9:1Incorrect ratios can affect calcium levels and platelet function.

Experimental Protocols

Protocol 1: Light Transmission Aggregometry (LTA) for Assessing this compound Inhibition

1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) a. Collect whole blood from a healthy, consenting donor who has not taken any platelet-inhibiting medications for at least 10 days. Use a 19- or 21-gauge needle and draw blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio). Discard the first 2-3 mL of blood. b. Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off to obtain PRP. c. Carefully transfer the upper layer of PRP into a clean polypropylene tube. d. Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP. e. Allow the PRP to rest for at least 30 minutes at room temperature before use.

2. Aggregometer Setup a. Turn on the aggregometer and allow it to warm to 37°C. b. Calibrate the instrument by setting 0% light transmission with a cuvette containing PRP and 100% light transmission with a cuvette containing PPP.

3. Aggregation Assay a. Pipette 450 µL of PRP into a siliconized glass cuvette containing a magnetic stir bar. b. Place the cuvette in the sample well of the aggregometer and allow it to equilibrate to 37°C for 5 minutes with stirring. c. Add 50 µL of the desired concentration of this compound or vehicle control (e.g., saline) to the cuvette and incubate for 1-5 minutes. d. Add 50 µL of the platelet agonist (e.g., ADP, collagen, or thrombin) to initiate aggregation. e. Record the change in light transmission for at least 5-10 minutes.

4. Data Analysis a. Determine the maximum platelet aggregation (%) for each sample. b. Calculate the percentage inhibition of aggregation for the this compound-treated samples relative to the vehicle control.

Protocol 2: Flow Cytometry for Platelet Activation with this compound

1. Sample Preparation a. Collect whole blood as described in the LTA protocol. b. Dilute the whole blood 1:10 with a suitable buffer (e.g., HEPES-Tyrode's buffer).

2. Incubation with this compound and Agonist a. In a microtiter plate or flow cytometry tubes, add 5 µL of the diluted whole blood. b. Add 5 µL of the desired concentration of this compound or vehicle control and incubate for 5 minutes at room temperature. c. Add 5 µL of the platelet agonist (e.g., ADP or thrombin receptor-activating peptide [TRAP]) and incubate for 10 minutes at room temperature.

3. Antibody Staining a. To each well/tube, add a cocktail of fluorescently labeled antibodies. A typical combination includes:

  • A platelet-specific marker (e.g., CD41a-PE or CD61-PE) to gate on the platelet population.
  • An activation marker for α-granule release (e.g., CD62P-FITC).
  • An activation marker for the conformational change of αIIbβ3 (e.g., PAC-1-FITC). b. Incubate for 20 minutes at room temperature in the dark.

4. Fixation and Analysis a. Stop the reaction by adding 500 µL of 1% paraformaldehyde. b. Analyze the samples on a flow cytometer. c. Gate on the platelet population based on their forward and side scatter characteristics and positive staining for the platelet-specific marker. d. Determine the percentage of platelets positive for the activation markers (CD62P and PAC-1) in each sample.

Visualizations

Platelet_Aggregation_Signaling_Pathway Agonist Agonist (e.g., ADP, Collagen, Thrombin) Receptor Platelet Receptor Agonist->Receptor Binds to Signaling Intracellular Signaling (Ca²⁺ mobilization, etc.) Receptor->Signaling Initiates aIIbB3_inactive αIIbβ3 (inactive) Signaling->aIIbB3_inactive Activates aIIbB3_active αIIbβ3 (active) aIIbB3_inactive->aIIbB3_active Conformational Change Aggregation Platelet Aggregation aIIbB3_active->Aggregation Mediates This compound This compound This compound->aIIbB3_active Blocks Fibrinogen Fibrinogen Fibrinogen->aIIbB3_active Binds to Troubleshooting_Workflow Start Start: Inconsistent Results Check_Preanalytical Check Pre-analytical Variables (Blood collection, handling, storage) Start->Check_Preanalytical Preanalytical_OK Pre-analytical OK? Check_Preanalytical->Preanalytical_OK Check_Analytical Check Analytical Variables (Reagents, instrument, technique) Preanalytical_OK->Check_Analytical Yes Resolve_Preanalytical Action: Correct Pre-analytical Procedures Preanalytical_OK->Resolve_Preanalytical No Analytical_OK Analytical OK? Check_Analytical->Analytical_OK Check_Biological Consider Biological Variables (Donor medication, diet) Analytical_OK->Check_Biological Yes Resolve_Analytical Action: Calibrate/Replace Reagents/Refine Technique Analytical_OK->Resolve_Analytical No End End: Consistent Results Check_Biological->End Re_run Re-run Experiment Resolve_Preanalytical->Re_run Resolve_Analytical->Re_run Re_run->Start

References

Technical Support Center: Optimization of Buffer Systems for Barbourin Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of buffer systems in barbourin functional assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer answers to frequently asked questions related to the use of this compound and other disintegrins in platelet aggregation and other functional assays.

Frequently Asked questions (FAQs)

Q1: What is the optimal pH for a this compound functional assay?

A1: The optimal pH for a this compound functional assay should be maintained within the physiological range, typically between 7.2 and 7.4.[1] Platelet aggregation is a physiological process that is sensitive to pH changes. Deviations from this range can lead to platelet activation or inhibition, independent of the effects of this compound, thus confounding your results. It is recommended to choose a buffer with a pKa value within one pH unit of your desired experimental pH to ensure stable pH control.[2]

Q2: Which buffer system is best for this compound assays: Tris, HEPES, or Phosphate Buffered Saline (PBS)?

A2: The choice of buffer system can impact your assay results. Here's a comparison of common choices:

  • HEPES: Often a good choice due to its pKa of ~7.5, which provides excellent buffering capacity at physiological pH. It is also known to have minimal effects on many biological systems.[1][2]

  • Tris-HCl: Widely used in biochemistry, with a pKa of ~8.1 at 25°C. While effective, its pH is more sensitive to temperature changes, which can be a factor in platelet aggregation assays typically run at 37°C.[2]

  • Phosphate-Buffered Saline (PBS): While physiological, PBS can sometimes chelate divalent cations like Ca2+, which are essential for GPIIb/IIIa receptor function and platelet aggregation. If using PBS, ensure supplementation with adequate levels of Ca2+ and Mg2+.

For initial experiments, HEPES-based buffers are often recommended for their stability and compatibility with platelet function.[2]

Q3: What is the recommended ionic strength for a this compound functional assay?

A3: Maintaining a physiological ionic strength, typically around 150 mM, is crucial for optimal results. Ionic strength can influence protein-protein interactions, including the binding of this compound to the GPIIb/IIIa receptor.[3] Low ionic strength can lead to non-specific interactions, while excessively high ionic strength can disrupt the necessary electrostatic interactions for binding.

Q4: Are divalent cations like Ca2+ and Mg2+ necessary in the assay buffer?

A4: Yes, divalent cations are critical. The GPIIb/IIIa receptor, the target of this compound, is a Ca2+-dependent heterodimer.[4][5] Both Ca2+ and Mg2+ are required for maintaining the structural integrity of the receptor and for the binding of its natural ligand, fibrinogen.[5] Therefore, your assay buffer must be supplemented with physiological concentrations of both Ca2+ and Mg2+ (typically around 1-2 mM each).

Q5: How should I prepare my platelet-rich plasma (PRP) for the assay?

A5: Proper PRP preparation is critical for consistent results. Blood should be collected in tubes containing an anticoagulant, most commonly 3.2% sodium citrate, at a 9:1 blood-to-anticoagulant ratio.[6] To obtain PRP, centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature.[7] It is crucial to process the blood within 30 minutes to 4 hours of collection and to handle the samples gently to avoid premature platelet activation.[6]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High background signal or spontaneous platelet aggregation Platelet activation during sample preparation.Ensure gentle handling of blood samples. Verify the correct blood-to-anticoagulant ratio (9:1). Process blood promptly after collection (within 4 hours).[6]
Suboptimal buffer pH or ionic strength.Verify that the buffer pH is within the physiological range (7.2-7.4). Ensure the ionic strength is approximately 150 mM.[1][3]
Contamination of reagents or glassware.Use sterile, high-purity reagents and meticulously clean glassware.
Low or no inhibition by this compound Degraded or inactive this compound.Prepare fresh this compound solutions. Store stock solutions at -20°C or -80°C in appropriate buffer. Avoid repeated freeze-thaw cycles.
Incorrect buffer composition.Ensure the presence of physiological concentrations of Ca2+ and Mg2+ (1-2 mM).[5] Confirm the buffer pH is optimal.
Suboptimal agonist concentration.Perform a dose-response curve for the agonist (e.g., ADP, collagen) to determine the EC50. Use an agonist concentration at or near the EC50 for inhibition studies.[6]
High variability between replicates Inconsistent sample handling.Standardize all steps of the experimental protocol, including incubation times and temperatures. Ensure consistent mixing of reagents.
Donor-to-donor variability in platelet reactivity.If possible, use platelets from the same donor for a set of comparative experiments. Be aware of biological variability when interpreting results from multiple donors.
Instrument malfunction.Calibrate and maintain the aggregometer according to the manufacturer's instructions. Check the light source and detector.[6]
Precipitation in the buffer Incompatibility of buffer components.Avoid adding divalent cations like Ca2+ and Mg2+ to concentrated phosphate buffers. Prepare buffer components separately and mix them at the final dilution.

Quantitative Data on Buffer Systems

Direct comparative studies on the IC50 of this compound in different buffer systems are limited in the published literature. However, based on protocols from studies on disintegrins and GPIIb/IIIa inhibitors, the following buffer compositions are commonly used and can serve as a starting point for optimization.

Buffer System Typical pH Typical Ionic Strength (mM) Divalent Cations (mM) Notes
HEPES-Tyrode's 7.3 - 7.4140-1501-2 CaCl2, 1 MgCl2A common and recommended starting buffer for platelet aggregation studies.
Tris-Buffered Saline (TBS) 7.41501-2 CaCl2, 1 MgCl2Ensure the pH is adjusted at the experimental temperature (37°C).
Phosphate-Buffered Saline (PBS) 7.4150Must be supplemented with 1-2 CaCl2, 1 MgCl2Be cautious of potential precipitation when adding divalent cations.

Researchers should empirically determine the optimal buffer conditions for their specific experimental setup and this compound preparation.

Experimental Protocols

Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol outlines the general steps for assessing the inhibitory effect of this compound on agonist-induced platelet aggregation.

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Collect whole blood from healthy donors into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).[6]

    • Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.[7]

    • To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 10-15 minutes.[7]

    • Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

  • Assay Procedure:

    • Pre-warm the PRP and PPP samples to 37°C.

    • Calibrate the aggregometer with PPP (100% aggregation) and PRP (0% aggregation).

    • Pipette a standardized volume of PRP into a cuvette with a stir bar.

    • Add the desired concentration of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes) at 37°C with stirring.

    • Add the platelet agonist (e.g., ADP at its EC50 concentration) to induce aggregation.

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).[6]

  • Data Analysis:

    • Determine the maximum percentage of platelet aggregation.

    • Calculate the percentage of inhibition by this compound relative to the vehicle control.

    • Generate a dose-response curve and determine the IC50 value of this compound.[8]

Visualizations

Barbourin_Signaling_Pathway cluster_platelet Platelet cluster_inhibition Inhibition Agonist Agonist (e.g., ADP, Thrombin) GPCR G-Protein Coupled Receptor (GPCR) Agonist->GPCR PLC Phospholipase C (PLC) GPCR->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release PKC Protein Kinase C (PKC) IP3_DAG->PKC Talin Talin Activation Ca_release->Talin PKC->Talin GPIIb_IIIa_inactive Inactive GPIIb/IIIa Talin->GPIIb_IIIa_inactive GPIIb_IIIa_active Active GPIIb/IIIa GPIIb_IIIa_inactive->GPIIb_IIIa_active Inside-Out Signaling Fibrinogen Fibrinogen GPIIb_IIIa_active->Fibrinogen This compound This compound (KGD motif) This compound->GPIIb_IIIa_active Blocks Binding Aggregation Platelet Aggregation Fibrinogen->Aggregation

Caption: this compound's mechanism of action in inhibiting platelet aggregation.

Experimental_Workflow cluster_prep Sample Preparation cluster_assay LTA Assay cluster_analysis Data Analysis Blood_Collection 1. Whole Blood Collection (3.2% Sodium Citrate) Centrifugation_PRP 2. Low-Speed Centrifugation (150-200 x g) Blood_Collection->Centrifugation_PRP Centrifugation_PPP 4. High-Speed Centrifugation (>2000 x g) Blood_Collection->Centrifugation_PPP PRP_Isolation 3. Isolate Platelet-Rich Plasma (PRP) Centrifugation_PRP->PRP_Isolation Calibration 6. Calibrate Aggregometer (PRP=0%, PPP=100%) PRP_Isolation->Calibration PPP_Isolation 5. Isolate Platelet-Poor Plasma (PPP) Centrifugation_PPP->PPP_Isolation PPP_Isolation->Calibration Incubation 7. Incubate PRP with this compound (37°C) Calibration->Incubation Agonist_Addition 8. Add Agonist (e.g., ADP) Incubation->Agonist_Addition Data_Acquisition 9. Record Light Transmission Agonist_Addition->Data_Acquisition Aggregation_Curve 10. Generate Aggregation Curve Data_Acquisition->Aggregation_Curve Inhibition_Calc 11. Calculate % Inhibition Aggregation_Curve->Inhibition_Calc IC50_Calc 12. Determine IC50 Inhibition_Calc->IC50_Calc

Caption: Workflow for a this compound platelet aggregation functional assay.

Troubleshooting_Logic start Inconsistent Assay Results check_platelets Are platelets pre-activated? start->check_platelets check_this compound Is this compound active? check_platelets->check_this compound No solution_handling Review sample handling and collection technique. check_platelets->solution_handling Yes check_buffer Is buffer composition correct? check_this compound->check_buffer Yes solution_this compound Prepare fresh this compound aliquots. check_this compound->solution_this compound No check_instrument Is the instrument calibrated? check_buffer->check_instrument Yes solution_buffer Verify pH, ionic strength, and divalent cation concentration. check_buffer->solution_buffer No solution_instrument Perform instrument calibration and maintenance. check_instrument->solution_instrument No solution_agonist Optimize agonist concentration. check_instrument->solution_agonist Yes

Caption: A logical workflow for troubleshooting this compound functional assays.

References

Validation & Comparative

Barbourin: A Guide to Validating its Inhibitory Specificity for αIIbβ3 Integrin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating platelet aggregation and thrombosis, the specific inhibition of the αIIbβ3 integrin is a critical area of study. Barbourin, a disintegrin isolated from the venom of the southeastern pygmy rattlesnake (Sistrurus miliarius barbouri), stands out for its high specificity towards the αIIbβ3 integrin.[1][2] This guide provides a comparative analysis of this compound with other αIIbβ3 inhibitors, supported by experimental data and detailed protocols to validate its inhibitory specificity.

Unveiling the Specificity of this compound

The unique specificity of this compound for αIIbβ3 stems from its Lys-Gly-Asp (KGD) amino acid sequence, in contrast to the more common Arg-Gly-Asp (RGD) motif found in many other disintegrins.[1][2] This subtle but significant difference is the primary structural feature that confers its high selectivity for the platelet integrin αIIbβ3 over other integrins, such as αvβ3.[1][2] This makes this compound an invaluable tool for specifically studying αIIbβ3-mediated processes and a promising template for the design of potent and specific antiplatelet therapeutics.[1][2][3]

Comparative Inhibitory Potency of αIIbβ3 Antagonists

To objectively assess the inhibitory specificity of this compound, it is essential to compare its inhibitory concentration (IC50) against αIIbβ3 with that of other integrins and with alternative αIIbβ3 inhibitors. The following table summarizes the available data on the IC50 values for this compound and other commonly used αIIbβ3 antagonists.

InhibitorTarget IntegrinIC50 (nM)Reference(s)
This compound αIIbβ3Data not consistently reported in comparative tables[1][2]
αvβ3Reported to be a poor inhibitor[4]
Eptifibatide αIIbβ3120
αvβ34,000
Tirofiban αIIbβ315
αvβ33,000
Abciximab αIIbβ35
αvβ35

Experimental Protocols for Validating Specificity

To validate the inhibitory specificity of this compound, two key in vitro assays are recommended: a platelet aggregation assay and a cell adhesion assay.

Platelet Aggregation Assay

This assay directly measures the ability of an inhibitor to prevent platelet clumping, a primary function of αIIbβ3.

Objective: To determine the concentration-dependent inhibition of platelet aggregation by this compound and compare its potency with other inhibitors.

Methodology:

  • Preparation of Platelet-Rich Plasma (PRP):

    • Draw whole blood from healthy, consenting donors into tubes containing 3.8% sodium citrate as an anticoagulant (9:1 blood to citrate ratio).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP from red and white blood cells.

    • Carefully collect the upper PRP layer.

    • Prepare platelet-poor plasma (PPP) by further centrifuging a portion of the PRP at a high speed (e.g., 2000 x g) for 10 minutes. The PPP will be used as a blank and for baseline correction.

  • Aggregation Measurement:

    • Use a light transmission aggregometer.

    • Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

    • Place a cuvette with PPP in the aggregometer to set the 100% aggregation baseline.

    • Place a cuvette with PRP in the sample channel and establish the 0% aggregation baseline.

    • Add a magnetic stir bar to the PRP sample and incubate at 37°C for at least 5 minutes.

    • Introduce a known concentration of a platelet agonist (e.g., ADP, collagen, or thrombin) to induce aggregation and record the change in light transmission over time.

    • To test the inhibitor, pre-incubate the PRP with varying concentrations of this compound or other inhibitors for a specified time (e.g., 5-10 minutes) before adding the agonist.

    • Record the maximum platelet aggregation for each inhibitor concentration.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the inhibitor compared to the control (agonist alone).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce the maximal aggregation by 50%).

Cell Adhesion Assay

This assay assesses the ability of an inhibitor to block the binding of cells expressing specific integrins to a substrate coated with a relevant ligand.

Objective: To determine the specificity of this compound in inhibiting αIIbβ3-mediated cell adhesion compared to its effect on other integrins like αvβ3.

Methodology:

  • Plate Coating:

    • Coat the wells of a 96-well microtiter plate with a solution of an integrin ligand (e.g., fibrinogen for αIIbβ3, vitronectin for αvβ3) at a concentration of 10 µg/mL in a suitable buffer (e.g., PBS).

    • Incubate the plate overnight at 4°C or for 2 hours at 37°C.

    • Wash the wells three times with PBS to remove any unbound ligand.

    • Block non-specific binding sites by incubating the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at 37°C.

    • Wash the wells again with PBS.

  • Cell Preparation:

    • Use a cell line that expresses the integrin of interest (e.g., CHO cells transfected to express human αIIbβ3 or αvβ3).

    • Harvest the cells and resuspend them in a serum-free medium.

    • Label the cells with a fluorescent dye (e.g., Calcein-AM) for easy quantification.

    • Adjust the cell suspension to a final concentration of 1 x 10^6 cells/mL.

  • Adhesion Inhibition:

    • Pre-incubate the fluorescently labeled cells with various concentrations of this compound or other inhibitors for 30 minutes at 37°C.

    • Add the cell-inhibitor mixture to the ligand-coated wells.

    • Incubate the plate for 1-2 hours at 37°C to allow for cell adhesion.

  • Quantification of Adhesion:

    • Gently wash the wells with PBS to remove non-adherent cells.

    • Lyse the remaining adherent cells using a lysis buffer.

    • Measure the fluorescence of the lysate using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the percentage of adhesion for each inhibitor concentration relative to the control (no inhibitor).

    • Determine the IC50 value for the inhibition of cell adhesion for each integrin-ligand interaction.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the processes involved in validating this compound's specificity and its mechanism of action, the following diagrams are provided.

G cluster_analysis Analysis Blood Whole Blood Collection PRP Platelet-Rich Plasma (PRP) Preparation Blood->PRP AggAssay Platelet Aggregation Assay PRP->AggAssay Cells Cell Culture & Transfection (αIIbβ3 / αvβ3) AdhAssay Cell Adhesion Assay Cells->AdhAssay Ligand Ligand Coating of Plates (Fibrinogen / Vitronectin) Ligand->AdhAssay IC50_Agg IC50 Determination (Aggregation) AggAssay->IC50_Agg IC50_Adh IC50 Determination (Adhesion) AdhAssay->IC50_Adh Specificity Specificity Validation IC50_Agg->Specificity IC50_Adh->Specificity

Caption: Experimental workflow for validating this compound's specificity.

G cluster_platelet cluster_membrane Platelet Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (e.g., ADP, Thrombin) Receptor Agonist Receptor Agonist->Receptor Signaling Inside-Out Signaling Cascade Receptor->Signaling Integrin αIIbβ3 Integrin (Inactive) Integrin_Active αIIbβ3 Integrin (Active) Integrin->Integrin_Active Conformational Change Fibrinogen Fibrinogen Integrin_Active->Fibrinogen Binds NoAggregation Inhibition of Aggregation Integrin_Active->NoAggregation Binding Blocked Signaling->Integrin Aggregation Platelet Aggregation Fibrinogen->Aggregation Cross-links Platelets This compound This compound (KGD) This compound->Integrin_Active Blocks Binding Site

References

Barbourin vs. RGD-Disintegrins: A Comparative Guide to Platelet Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of barbourin and RGD-disintegrins, two classes of potent platelet aggregation inhibitors derived from snake venom. We will delve into their mechanisms of action, comparative efficacy based on experimental data, and the methodologies used to evaluate their performance.

Introduction: Targeting Platelet Aggregation

Platelet aggregation is a critical process in hemostasis, but its uncontrolled activation can lead to thrombosis, a primary cause of cardiovascular diseases. A key player in platelet aggregation is the integrin αIIbβ3 (also known as glycoprotein IIb/IIIa), a receptor on the platelet surface. When activated, αIIbβ3 binds to fibrinogen, which acts as a bridge between platelets, leading to the formation of a platelet plug. Both this compound and RGD-disintegrins exert their antiplatelet effects by targeting this interaction.

This compound is a disintegrin that stands out due to its unique recognition sequence, Lys-Gly-Asp (KGD). This substitution of lysine for arginine, which is found in the vast majority of other disintegrins, confers a high degree of specificity for the αIIbβ3 integrin.[1][2][3]

RGD-disintegrins are a broader class of disintegrins that contain the Arg-Gly-Asp (RGD) sequence.[1] This sequence is a common recognition motif for many integrins, not just αIIbβ3.[1] Consequently, RGD-disintegrins can bind to a wider range of integrins on different cell types.[1]

Mechanism of Action: Blocking the Fibrinogen Bridge

Both this compound and RGD-disintegrins are competitive antagonists of the αIIbβ3 integrin.[1] They function by binding to the receptor and sterically hindering the binding of fibrinogen, thereby preventing the cross-linking of platelets and subsequent aggregation.

The primary distinction in their mechanism lies in their specificity. The KGD sequence in this compound makes it a highly selective inhibitor of αIIbβ3.[2][3] In contrast, the RGD motif allows RGD-disintegrins to interact with other integrins, such as αvβ3 on endothelial cells and some tumor cells.[4] This broader specificity of RGD-disintegrins could lead to different off-target effects compared to the more focused action of this compound.

Signaling Pathway Inhibition

The binding of fibrinogen to integrin αIIbβ3 initiates a cascade of intracellular signaling events known as "outside-in" signaling, which reinforces platelet aggregation and leads to clot retraction. By blocking fibrinogen binding, both this compound and RGD-disintegrins effectively inhibit this downstream signaling. The following diagram illustrates the key steps in the αIIbβ3 signaling pathway that are blocked by these inhibitors.

G cluster_membrane Platelet Membrane cluster_cytoplasm Platelet Cytoplasm Integrin Integrin αIIbβ3 (Inactive) Talin_Kindlin Talin/Kindlin Activation Integrin->Talin_Kindlin Inside-out Signaling Fibrinogen Fibrinogen ActiveIntegrin Integrin αIIbβ3 (Active) Fibrinogen->ActiveIntegrin Binding Disintegrin This compound (KGD) or RGD-Disintegrin Disintegrin->ActiveIntegrin Inhibition Talin_Kindlin->ActiveIntegrin SFKs Src Family Kinases (e.g., Src, Fyn) ActiveIntegrin->SFKs Outside-in Signaling Syk Syk SFKs->Syk PLCgamma2 PLCγ2 Syk->PLCgamma2 Calcium ↑ Intracellular Ca²⁺ PLCgamma2->Calcium PKC PKC Activation PLCgamma2->PKC Aggregation Platelet Aggregation & Clot Retraction Calcium->Aggregation PKC->Aggregation G cluster_prep Sample Preparation cluster_assay Aggregation Measurement cluster_analysis Data Analysis A Draw whole blood into sodium citrate tubes B Centrifuge at low speed (e.g., 200 x g, 10 min) to obtain Platelet-Rich Plasma (PRP) A->B C Centrifuge remaining blood at high speed (e.g., 2000 x g, 15 min) to obtain Platelet-Poor Plasma (PPP) A->C D Equilibrate PRP at 37°C in an aggregometer cuvette B->D E Set baseline (0% aggregation) with PRP and 100% aggregation with PPP C->E D->E F Add inhibitor (this compound or RGD-disintegrin) at various concentrations and incubate E->F G Add platelet agonist (e.g., ADP, collagen) F->G H Record change in light transmission over time G->H I Calculate the percentage of aggregation inhibition H->I J Plot inhibition vs. inhibitor concentration to determine IC50 I->J G A Coat microtiter plate wells with purified integrin αIIbβ3 B Block non-specific binding sites with BSA A->B C Add a mixture of labeled fibrinogen and varying concentrations of inhibitor B->C D Incubate to allow binding C->D E Wash wells to remove unbound components D->E F Measure the amount of bound labeled fibrinogen E->F G Calculate IC50 from the inhibition curve F->G

References

A Comparative Functional Analysis of KGD and RGD Motifs in Cellular Adhesion and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional roles of the Lys-Gly-Asp (KGD) and Arg-Gly-Asp (RGD) tripeptide motifs. These sequences are pivotal in mediating cell-matrix and cell-cell interactions through binding to cell surface receptors, primarily integrins. Understanding their distinct specificities and downstream effects is crucial for the development of targeted therapeutics in areas such as thrombosis, oncology, and tissue engineering. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways.

Introduction to KGD and RGD Motifs

The RGD (Arginine-Glycine-Aspartic acid) motif is the most common and widely studied cell adhesion motif found in a multitude of extracellular matrix (ECM) proteins, including fibronectin, vitronectin, and fibrinogen.[1] It is recognized by approximately half of the known integrin family members, playing a fundamental role in processes such as cell adhesion, migration, proliferation, and survival.

The KGD (Lysine-Glycine-Aspartic acid) motif, while structurally similar to RGD, exhibits a more restricted and specific interaction profile. It is notably found in certain snake venom disintegrins, such as barbourin from the southeastern pygmy rattlesnake (Sistrurus m. barbouri).[2] The substitution of the positively charged arginine with lysine results in a significant shift in binding specificity, primarily targeting the platelet integrin αIIbβ3.

Quantitative Comparison of Binding Affinities

The binding affinity of KGD and RGD motifs to various integrin subtypes is a key determinant of their biological function. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a ligand in inhibiting binding to its receptor. The following tables summarize the available quantitative data for the binding of KGD and RGD-containing peptides and proteins to different integrins.

Table 1: Comparative Binding Affinity (IC50) of KGD- and RGD-Containing Disintegrins to Various Integrins

DisintegrinMotifαIIbβ3 (Platelet)αvβ3 (Endothelial, Tumor cells)α5β1 (Fibroblast, Tumor cells)Source(s)
This compound KGD High Affinity Low to No AffinityLow to No Affinity[2]
Echistatin RGD 51.5 nM103.2 nM (inhibition of HUVEC proliferation)132.6 nM[3][4]

Table 2: Binding Affinity (IC50) of a Representative RGD Peptide to Various Integrins

Peptideαvβ3α5β1αvβ5Source(s)
RGD Peptide 89 nM335 nM440 nM[5]

Signaling Pathway Analysis: KGD vs. RGD

Both KGD and RGD motifs initiate intracellular signaling cascades upon binding to integrins. A key event in this process is the activation of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a central role in cell adhesion, migration, and survival.

While both motifs can trigger integrin-mediated signaling, the specificity of the KGD motif for αIIbβ3 suggests a more targeted effect on platelet-related signaling pathways. RGD, with its broader integrin recognition, can activate FAK and downstream pathways in a wider variety of cell types, influencing processes like tumor cell migration and angiogenesis.[1][6]

The binding of an RGD or KGD ligand to an integrin receptor leads to a conformational change in the integrin, promoting its clustering and the recruitment of signaling proteins to form focal adhesions. This clustering facilitates the autophosphorylation of FAK at tyrosine residue 397 (Y397), creating a binding site for Src family kinases. Src then further phosphorylates FAK at other sites, leading to the full activation of downstream signaling pathways such as the PI3K/Akt and MAPK/ERK pathways.

FAK_Signaling_Pathway ECM Extracellular Matrix (RGD/KGD Ligand) Integrin Integrin Receptor (e.g., αIIbβ3, αvβ3) ECM->Integrin Binding FAK_inactive FAK (inactive) Integrin->FAK_inactive Recruitment & Clustering FAK_pY397 FAK-pY397 (Autophosphorylation) FAK_inactive->FAK_pY397 Activation Src Src Family Kinase FAK_pY397->Src Recruitment Src->FAK_pY397 Phosphorylation FAK_active FAK (active) (pY576/577) Src->FAK_active PI3K PI3K FAK_active->PI3K Grb2 Grb2 (pY925) FAK_active->Grb2 Akt Akt PI3K->Akt Downstream Downstream Signaling (Cell Adhesion, Migration, Proliferation, Survival) Akt->Downstream Ras_MAPK Ras/MAPK Pathway Grb2->Ras_MAPK Ras_MAPK->Downstream

Integrin-mediated FAK signaling pathway.

Experimental Protocols

Solid-Phase Integrin Binding Assay

This assay is used to quantify the binding affinity of peptides or proteins to purified integrin receptors.

Objective: To determine the IC50 values of KGD and RGD-containing ligands for specific integrin subtypes.

Methodology:

  • Plate Coating: Purified integrin receptors (e.g., αIIbβ3, αvβ3) are coated onto the wells of a high-binding 96-well plate and incubated overnight at 4°C.

  • Blocking: The wells are washed and then blocked with a solution of bovine serum albumin (BSA) to prevent non-specific binding.

  • Competitive Binding: A constant concentration of a biotinylated ligand known to bind the integrin (e.g., biotinylated fibrinogen for αIIbβ3) is added to the wells along with varying concentrations of the competitor peptides (KGD or RGD-containing molecules).

  • Incubation: The plate is incubated for a set period (e.g., 3 hours) at room temperature to allow for competitive binding.

  • Detection: The wells are washed to remove unbound ligands. Streptavidin conjugated to horseradish peroxidase (HRP) is then added, which binds to the biotinylated ligand.

  • Signal Generation: After another wash, a chromogenic HRP substrate is added. The color development is proportional to the amount of biotinylated ligand bound to the integrin.

  • Data Analysis: The absorbance is read using a microplate reader. The IC50 value is calculated as the concentration of the competitor peptide that reduces the binding of the biotinylated ligand by 50%.

Integrin_Binding_Assay Start Start Coat Coat plate with purified integrin Start->Coat Block Block with BSA Coat->Block Add_Ligands Add biotinylated ligand + competitor (KGD/RGD) Block->Add_Ligands Incubate Incubate Add_Ligands->Incubate Wash1 Wash Incubate->Wash1 Add_Strep_HRP Add Streptavidin-HRP Wash1->Add_Strep_HRP Incubate2 Incubate Add_Strep_HRP->Incubate2 Wash2 Wash Incubate2->Wash2 Add_Substrate Add HRP substrate Wash2->Add_Substrate Read_Absorbance Read absorbance Add_Substrate->Read_Absorbance Analyze Calculate IC50 Read_Absorbance->Analyze End End Analyze->End

Workflow for a solid-phase integrin binding assay.
Platelet Aggregation Assay

This assay measures the ability of a substance to inhibit platelet aggregation, a key process in thrombosis.

Objective: To compare the inhibitory effect of KGD and RGD peptides on platelet aggregation.

Methodology:

  • Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected in an anticoagulant (e.g., sodium citrate) and centrifuged at a low speed to obtain PRP.

  • Platelet Count Adjustment: The platelet count in the PRP is standardized.

  • Baseline Measurement: A sample of PRP is placed in an aggregometer cuvette, and a baseline light transmission is established.

  • Inhibition: The KGD or RGD peptide is added to the PRP and incubated for a short period.

  • Induction of Aggregation: A platelet agonist (e.g., ADP, collagen, or thrombin) is added to induce aggregation.

  • Monitoring Aggregation: As platelets aggregate, the light transmission through the PRP increases. This change is recorded over time by the aggregometer.

  • Data Analysis: The extent of inhibition is calculated by comparing the aggregation curve in the presence of the peptide to that of a control (agonist alone).

Western Blot for FAK Phosphorylation

This technique is used to detect the phosphorylation state of FAK as an indicator of integrin signaling activation.

Objective: To compare the levels of FAK phosphorylation induced by cell adhesion to KGD or RGD-coated surfaces.

Methodology:

  • Cell Culture and Treatment: Cells are cultured on surfaces coated with either KGD or RGD-containing ligands for various time points.

  • Cell Lysis: The cells are washed with ice-cold PBS and then lysed with a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked with a protein solution (e.g., BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for phosphorylated FAK (e.g., anti-pFAK Y397).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: A chemiluminescent substrate is added to the membrane, which reacts with the HRP to produce light. The signal is captured using an imaging system.

  • Normalization: The membrane can be stripped and re-probed with an antibody for total FAK and a loading control (e.g., β-actin) to normalize the phospho-FAK signal.

Conclusion

The KGD and RGD motifs, while sharing a common structural backbone, exhibit distinct functional profiles primarily dictated by their differential recognition by integrins. The RGD motif is a versatile cell adhesion signal recognized by a broad range of integrins, making it a key player in numerous physiological and pathological processes. In contrast, the KGD motif demonstrates remarkable specificity for the platelet integrin αIIbβ3, highlighting its potential as a targeted anti-thrombotic agent. The experimental protocols detailed in this guide provide a framework for the quantitative assessment of these differences, enabling researchers to further elucidate their mechanisms of action and explore their therapeutic potential.

References

Barbourin: A Comparative Analysis of its Cross-Reactivity with Integrin Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of Barbourin's Specificity for Integrin αIIbβ3

This guide provides a comprehensive comparison of this compound's binding affinity and cross-reactivity with various integrin subtypes, including αIIbβ3, αvβ3, α5β1, and αvβ5. This compound, a disintegrin isolated from the venom of the southeastern pygmy rattlesnake (Sistrurus miliarius barbouri), is a potent antagonist of the platelet integrin αIIbβ3.[1][2] Its unique Lys-Gly-Asp (KGD) sequence, in contrast to the common Arg-Gly-Asp (RGD) motif found in many other integrin ligands, is a key determinant of its remarkable specificity.[1][2] This high specificity makes this compound and its derivatives promising candidates for the development of antiplatelet therapies with potentially fewer side effects than less specific RGD-mimetic drugs.

Quantitative Comparison of this compound's Binding Affinity

The following table summarizes the available quantitative data on the inhibitory activity of this compound against various integrin subtypes. The data clearly demonstrates this compound's high affinity and specificity for αIIbβ3.

Integrin SubtypeLigandThis compound IC50 (nM)RGD-containing Antagonist (e.g., Eristicophin) IC50 (nM)Reference
αIIbβ3 Fibrinogen~40-100~50-100[1]
αvβ3 Vitronectin> 10,000 (No significant inhibition at micromolar concentrations)Potent inhibition at nanomolar concentrations[1]
α5β1 FibronectinData not available; expected to be very low affinityVaries depending on the specific antagonist
αvβ5 VitronectinData not available; expected to be very low affinityVaries depending on the specific antagonist

Experimental Protocols for Assessing Cross-Reactivity

To evaluate the cross-reactivity of this compound or other integrin antagonists, two primary experimental approaches are commonly employed: solid-phase binding assays and cell-based adhesion assays.

Solid-Phase (ELISA-based) Binding Assay

This assay directly measures the binding of an antagonist to purified integrin receptors.

Protocol:

  • Coating: 96-well microtiter plates are coated with purified human integrin αIIbβ3, αvβ3, α5β1, or αvβ5 (e.g., 1-2 μg/mL in a suitable buffer) overnight at 4°C.

  • Blocking: The plates are washed, and non-specific binding sites are blocked with a blocking buffer (e.g., 1-3% BSA in PBS) for 1-2 hours at room temperature.

  • Competition: A fixed concentration of a biotinylated ligand (e.g., fibrinogen for αIIbβ3, vitronectin for αvβ3 and αvβ5, or fibronectin for α5β1) is added to the wells along with varying concentrations of the test antagonist (e.g., this compound).

  • Incubation: The plate is incubated for 2-3 hours at room temperature to allow for competitive binding.

  • Detection: After washing, streptavidin conjugated to horseradish peroxidase (HRP) is added to each well and incubated for 1 hour.

  • Substrate Addition: The plate is washed again, and a chromogenic substrate for HRP (e.g., TMB) is added. The reaction is stopped with an acid solution.

  • Data Analysis: The absorbance is read at the appropriate wavelength. The IC50 value, the concentration of the antagonist that inhibits 50% of ligand binding, is calculated from the resulting dose-response curve.

G cluster_prep Plate Preparation cluster_assay Competitive Binding cluster_detection Detection p1 Coat wells with purified integrin p2 Block non-specific binding sites p1->p2 a1 Add biotinylated ligand + varying concentrations of this compound p2->a1 a2 Incubate a1->a2 d1 Add Streptavidin-HRP a2->d1 d2 Add chromogenic substrate d1->d2 d3 Read absorbance d2->d3 Calculate IC50 Calculate IC50 d3->Calculate IC50

Solid-Phase Binding Assay Workflow
Cell-Based Adhesion Assay

This assay measures the ability of an antagonist to inhibit cell adhesion to a substrate coated with an integrin ligand.

Protocol:

  • Plate Coating: 96-well plates are coated with an extracellular matrix protein (e.g., fibrinogen, vitronectin, or fibronectin) at an appropriate concentration and incubated overnight at 4°C.

  • Cell Preparation: A suitable cell line expressing the integrin of interest is chosen (e.g., K562 cells transfected to express specific integrins, or cell lines endogenously expressing high levels of a particular integrin like M21 cells for αvβ3). The cells are labeled with a fluorescent dye (e.g., Calcein-AM).

  • Inhibition: The labeled cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound) for a short period.

  • Adhesion: The cell-antagonist mixture is added to the coated wells and incubated for 30-60 minutes at 37°C to allow for cell adhesion.

  • Washing: Non-adherent cells are removed by gentle washing.

  • Quantification: The fluorescence of the remaining adherent cells is measured using a fluorescence plate reader.

  • Data Analysis: The IC50 value, the concentration of the antagonist that inhibits 50% of cell adhesion, is determined from the dose-response curve.

G cluster_setup Assay Setup cluster_inhibition Inhibition & Adhesion cluster_quant Quantification s1 Coat plate with ECM protein i2 Add cells to coated wells and incubate s2 Label cells with fluorescent dye i1 Pre-incubate cells with this compound s2->i1 i1->i2 q1 Wash to remove non-adherent cells i2->q1 q2 Measure fluorescence of adherent cells q1->q2 Calculate IC50 Calculate IC50 q2->Calculate IC50

Cell-Based Adhesion Assay Workflow

Integrin Signaling Pathways

The binding of ligands to integrins triggers intracellular signaling cascades that regulate various cellular processes. The following diagrams illustrate the key signaling pathways associated with the integrin subtypes discussed.

Integrin αIIbβ3 Signaling Pathway

Upon fibrinogen binding, αIIbβ3 clustering on platelets initiates "outside-in" signaling, leading to platelet spreading, aggregation, and clot retraction.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm aIIbB3 αIIbβ3 Src Src aIIbB3->Src Syk Syk Src->Syk PLC PLCγ2 Syk->PLC PI3K PI3K Syk->PI3K Calcium Mobilization\n& PKC Activation Calcium Mobilization & PKC Activation PLC->Calcium Mobilization\n& PKC Activation Akt Akt PI3K->Akt Platelet Spreading\n& Aggregation Platelet Spreading & Aggregation Akt->Platelet Spreading\n& Aggregation Fibrinogen Fibrinogen Fibrinogen->aIIbB3 G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm avB3 αvβ3 FAK FAK avB3->FAK Src Src FAK->Src PI3K PI3K Src->PI3K Ras Ras Src->Ras Akt Akt PI3K->Akt Cell Survival\n& Proliferation Cell Survival & Proliferation Akt->Cell Survival\n& Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Expression\n& Cell Migration Gene Expression & Cell Migration ERK->Gene Expression\n& Cell Migration ECM ECM (e.g., Vitronectin) ECM->avB3 G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm a5B1 α5β1 FAK FAK a5B1->FAK Src Src FAK->Src PI3K PI3K FAK->PI3K Ras Ras Src->Ras Akt Akt PI3K->Akt Cell Survival Cell Survival Akt->Cell Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation & Migration Proliferation & Migration ERK->Proliferation & Migration Fibronectin Fibronectin Fibronectin->a5B1 G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm avB5 αvβ5 FAK FAK avB5->FAK Src Src FAK->Src Rac1 Rac1 Src->Rac1 Cytoskeletal Reorganization\n(e.g., Phagocytosis) Cytoskeletal Reorganization (e.g., Phagocytosis) Rac1->Cytoskeletal Reorganization\n(e.g., Phagocytosis) Ligand Ligand (e.g., Vitronectin) Ligand->avB5

References

A Comparative Guide to the Reproducibility and Validation of Barbourin's Antiplatelet Activity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of barbourin, a potent and specific antiplatelet agent, with other established alternatives. It is intended for researchers, scientists, and drug development professionals, offering objective, data-driven insights into its performance, supported by detailed experimental protocols and pathway visualizations.

Introduction to this compound

This compound is a disintegrin, a type of peptide isolated from the venom of the southeastern pygmy rattlesnake, Sistrurus m. barbouri.[1] It functions as a highly specific antagonist of the glycoprotein (GP) IIb-IIIa receptor, a key player in the final common pathway of platelet aggregation.[1][2] Unlike many other disintegrins that contain the common Arg-Gly-Asp (RGD) sequence to bind integrins, this compound possesses a unique Lys-Gly-Asp (KGD) sequence.[1][2] This substitution is the primary structural feature that grants this compound its high specificity for the platelet GPIIb-IIIa receptor over other integrins.[1][2] This specificity makes it a valuable molecular model for designing novel antiplatelet therapeutics with potentially fewer off-target effects.

Mechanism of Action: The Final Common Pathway of Platelet Aggregation

Platelet aggregation culminates in the cross-linking of adjacent platelets by fibrinogen. This process is mediated by the GPIIb-IIIa receptor, an integrin found on the platelet surface.[3][4] Upon platelet activation by various agonists (e.g., ADP, collagen, thrombin), the GPIIb-IIIa receptor undergoes a conformational change, enabling it to bind fibrinogen with high affinity.[4][5] GPIIb-IIIa antagonists, such as this compound, physically obstruct this binding, thereby inhibiting the final step of platelet aggregation.[3][6]

G cluster_0 cluster_1 Agonists Platelet Agonists (ADP, Collagen, Thrombin) Activation Platelet Activation (Inside-Out Signaling) Agonists->Activation GPIIb_IIIa_inactive GPIIb-IIIa (Inactive) Activation->GPIIb_IIIa_inactive Conformational Change GPIIb_IIIa_active GPIIb-IIIa (Active) GPIIb_IIIa_inactive->GPIIb_IIIa_active Fibrinogen Fibrinogen Binding GPIIb_IIIa_active->Fibrinogen This compound This compound (KGD) & Other GPIIb-IIIa Antagonists This compound->GPIIb_IIIa_active Blocks Binding Aggregation Platelet Aggregation & Thrombus Formation Fibrinogen->Aggregation

Caption: Signaling pathway of platelet aggregation and GPIIb-IIIa inhibition.

Comparative Analysis of Antiplatelet Agents

This compound's performance can be benchmarked against several classes of antiplatelet drugs, most notably other GPIIb-IIIa inhibitors and agents with different mechanisms of action, such as P2Y12 inhibitors.

AgentClassMechanism of ActionIC50 (ADP-induced Aggregation)Key Characteristics
This compound Disintegrin (GPIIb-IIIa Antagonist)Specific antagonist of GPIIb-IIIa receptor via KGD sequence.[1][2]Data not available in nM; potent inhibition observed in the nanomolar range.[2]High specificity for GPIIb-IIIa over other integrins.[1] Not used clinically but a model for drug design.[4]
Abciximab (ReoPro®) Monoclonal Antibody Fab Fragment (GPIIb-IIIa Antagonist)Binds to GPIIb-IIIa, sterically hindering ligand binding.[3][6] Also binds vitronectin receptor.[3]~26 nMRapid onset, long duration of action due to slow dissociation.[6][7] Potential for immunogenicity.[6]
Eptifibatide (Integrilin®) Cyclic Heptapeptide (GPIIb-IIIa Antagonist)Reversible, competitive inhibitor of the GPIIb-IIIa receptor.[4] Derived from this compound's structure.[4]~132 nM[8]Short plasma half-life and rapid reversibility of action.[4] Low affinity for other integrins.[4]
Tirofiban (Aggrastat®) Non-peptide Tyrosine Derivative (GPIIb-IIIa Antagonist)Reversible, non-peptide antagonist of the GPIIb-IIIa receptor.[9][10]~37 nM[9]Short half-life (~2 hours), with platelet function returning to near baseline in 4-8 hours.[10][11]
Clopidogrel (Plavix®) Thienopyridine (P2Y12 Antagonist)Irreversibly inhibits the P2Y12 receptor, blocking ADP-mediated platelet activation.[12][13]~1900 nM (in washed platelets)[13]Pro-drug requiring hepatic activation; variable patient response.[12][14]

Note: IC50 values are converted to nM for comparison where possible. Values are derived from various in vitro conditions and agonists, which can lead to inter-laboratory variation.[8]

Experimental Protocols for Validation

Reproducibility of antiplatelet activity is critically dependent on standardized experimental protocols. Light Transmission Aggregometry (LTA) is a widely used method for in vitro evaluation.[15][16]

Key Experiment: Light Transmission Aggregometry (LTA)

LTA measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Methodology:

  • Blood Collection: Draw whole blood into tubes containing an anticoagulant, typically 3.2% or 3.8% sodium citrate, at a 9:1 blood-to-anticoagulant ratio.[17][18] The first few mL of blood should be discarded to avoid tissue factor contamination.[18]

  • PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 140-200 x g) for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP) as the supernatant.[17][18]

  • PPP Preparation: Further centrifuge the remaining blood at a high speed (e.g., 700-2000 x g) for 15-20 minutes to obtain platelet-poor plasma (PPP).[17][19]

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 200-350 x 10⁹/L) using PPP.[15]

  • Assay Procedure:

    • Place a cuvette with PPP into the aggregometer to calibrate for 100% light transmission (representing full aggregation).[17]

    • Place a cuvette with PRP to calibrate for 0% transmission.[19]

    • Add the PRP sample with a magnetic stir bar to a test cuvette and incubate at 37°C for 2-5 minutes.[17][19]

    • Introduce the antiplatelet agent (e.g., this compound) at various concentrations and incubate as required.

    • Add a platelet agonist (e.g., ADP, collagen) to induce aggregation.

  • Data Acquisition: Record the change in light transmittance over time (typically 5-6 minutes) to generate an aggregation curve.[17]

  • Analysis: The maximum percentage of aggregation is determined. For inhibitory compounds, the concentration that inhibits 50% of the maximal aggregation (IC50) is calculated from a dose-response curve.[16]

G cluster_0 Sample Preparation cluster_1 Assay Execution cluster_2 Data Analysis Blood 1. Whole Blood Collection (Sodium Citrate) Centrifuge1 2. Low-Speed Centrifugation (e.g., 150g, 10 min) Blood->Centrifuge1 PRP 3. Collect Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 4. High-Speed Centrifugation (e.g., 1500g, 15 min) Centrifuge1->Centrifuge2 Calibrate 6. Calibrate Aggregometer (0% with PRP, 100% with PPP) PRP->Calibrate PPP 5. Collect Platelet-Poor Plasma (PPP) Centrifuge2->PPP PPP->Calibrate Incubate 7. Incubate PRP at 37°C (with Inhibitor) Calibrate->Incubate Agonist 8. Add Agonist (e.g., ADP, Collagen) Incubate->Agonist Record 9. Record Light Transmittance Agonist->Record Analyze 10. Calculate % Aggregation & IC50 Value Record->Analyze

Caption: Experimental workflow for Light Transmission Aggregometry (LTA).

Comparison of Antiplatelet Drug Targets

Different antiplatelet agents achieve their effects by targeting distinct molecular pathways involved in platelet activation and aggregation. Understanding these targets is crucial for selecting appropriate therapies and designing new drugs.

G cluster_0 cluster_1 COX1 COX-1 Pathway P2Y12 P2Y12 Receptor Pathway GPIIb_IIIa GPIIb-IIIa Receptor (Final Common Pathway) Aspirin Aspirin Aspirin->COX1 Inhibits Clopidogrel Clopidogrel, Prasugrel, Ticagrelor Clopidogrel->P2Y12 Inhibits Barbourin_etc This compound, Abciximab, Eptifibatide Barbourin_etc->GPIIb_IIIa Inhibits

Caption: Primary molecular targets of different antiplatelet drug classes.

Conclusion

This compound remains a significant molecule in the field of antiplatelet research. Its high specificity for the GPIIb-IIIa receptor, conferred by its unique KGD sequence, distinguishes it from many other disintegrins and provides a valuable template for rational drug design.[1][2][4] While synthetic derivatives like eptifibatide have successfully translated this structural knowledge into clinical use, the direct study and validation of this compound's activity continue to offer insights into the molecular interactions governing platelet aggregation. The consistent application of standardized validation assays, such as LTA, is essential for ensuring the reproducibility of these findings and for the objective comparison of novel antiplatelet candidates against established therapies.

References

In Vivo Efficacy of Barbourin and Tirofiban: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of two potent GPIIb/IIIa inhibitors reveals a landscape ripe for further investigation, with one agent extensively studied in vivo and the other, a promising candidate, awaiting more comprehensive preclinical thrombosis data. This guide provides a detailed comparison of the available in-vivo efficacy data for the snake venom-derived disintegrin, barbourin, and the synthetic non-peptide antagonist, tirofiban. Both molecules target the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, the final common pathway for platelet aggregation, making them significant prospects for antithrombotic therapies.

While tirofiban has been the subject of numerous in vivo studies and has established clinical use, in vivo efficacy data for native this compound is notably scarce in publicly available literature. Research has primarily focused on a recombinant fusion protein of this compound with albumin (BLAH6) to extend its in vivo half-life. Consequently, this guide presents a comparison of in vivo data for the this compound-albumin fusion protein and tirofiban, a distinction that is crucial for interpretation. Direct comparative studies of native this compound and tirofiban are not currently available, highlighting a significant gap in the field.

Quantitative Efficacy: A Side-by-Side Look

The following table summarizes the available quantitative in vivo data for the this compound-albumin fusion protein and tirofiban from various animal models of thrombosis. It is imperative to note that the experimental models, species, and endpoints differ, precluding a direct, definitive comparison of potency.

ParameterThis compound-Albumin Fusion Protein (BLAH6)TirofibanAnimal ModelSource
Thrombus Formation Reduced fibrin(ogen) and platelet deposition on injured aorta.[1]>75% reduction in human platelet-mediated thrombus formation (laser-injured arterioles).[2]Rabbit (aortic balloon injury) vs. Humanized Mouse (laser injury)[1][2]
80-95% inhibition of de novo stent thrombus formation.[3]Canine (arteriovenous shunt)[3]
Vessel Patency Data not available59% patency rate (vs. 10% in control).[4][5]Rat (femoral artery crush injury)[4][5]
Bleeding Time Decreased bleeding time when combined with a hirudin-albumin fusion protein compared to the hirudin fusion alone.[1]Prolonged from 3.5 min to >30 min at higher doses.[3]Rabbit (ear bleeding) vs. Canine[1][3]
Platelet Aggregation Dose- and time-dependent inhibition in whole blood post-injection.[1]>95% suppression of platelet aggregation.[3]Rabbit vs. Canine[1][3]

Signaling Pathway and Experimental Workflow

Both this compound and tirofiban exert their antiplatelet effects by competitively inhibiting the binding of fibrinogen to the activated GPIIb/IIIa receptor on platelets. This action blocks the final step in platelet aggregation, a critical process in thrombus formation.

GPIIb_IIIa_Inhibition cluster_platelet Platelet Surface cluster_ligand Ligands cluster_inhibitors Inhibitors GPIIb_IIIa_inactive Inactive GPIIb/IIIa GPIIb_IIIa_active Active GPIIb/IIIa GPIIb_IIIa_inactive->GPIIb_IIIa_active Platelet Activation Platelet_Aggregation Platelet Aggregation & Thrombus Formation GPIIb_IIIa_active->Platelet_Aggregation Mediates Fibrinogen Fibrinogen Fibrinogen->GPIIb_IIIa_active Binds to This compound This compound This compound->GPIIb_IIIa_active Inhibits Binding Tirofiban Tirofiban Tirofiban->GPIIb_IIIa_active Inhibits Binding Experimental_Workflow Animal_Model Select Animal Model (e.g., Rat, Rabbit, Mouse) Anesthesia Anesthetize Animal Animal_Model->Anesthesia Vessel_Isolation Surgically Isolate Target Artery (e.g., Femoral, Carotid) Anesthesia->Vessel_Isolation Drug_Administration Administer Test Compound (this compound/Tirofiban) or Vehicle Vessel_Isolation->Drug_Administration Thrombosis_Induction Induce Vascular Injury (e.g., FeCl3, Laser, Crush Injury) Drug_Administration->Thrombosis_Induction Monitoring Monitor Blood Flow and Thrombus Formation in Real-time Thrombosis_Induction->Monitoring Data_Analysis Quantify Efficacy Endpoints (e.g., Patency, Thrombus Weight) Monitoring->Data_Analysis

References

A Comparative Analysis of Barbourin and Abciximab: Unraveling Their Mechanisms in Platelet Aggregation Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two potent platelet aggregation inhibitors: barbourin, a naturally derived disintegrin, and abciximab, a clinically established monoclonal antibody fragment. We delve into their distinct mechanisms of action, supported by quantitative data and detailed experimental protocols, to offer a comprehensive resource for researchers in thrombosis and hemostasis.

Introduction: Targeting the Final Common Pathway of Platelet Aggregation

Platelet aggregation, a critical process in both hemostasis and thrombosis, culminates in the activation of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor. This integrin, upon activation, binds to fibrinogen and von Willebrand factor (vWF), leading to the cross-linking of platelets and the formation of a thrombus. Both this compound and abciximab exert their antiplatelet effects by targeting this crucial receptor, albeit through different molecular interactions and with varying degrees of specificity.

Abciximab (ReoPro®) is the Fab fragment of a chimeric human-murine monoclonal antibody, 7E3.[1][2] It is a large molecule (approximately 48 kDa) that has been widely used in clinical settings, particularly as an adjunct to percutaneous coronary interventions, to prevent ischemic complications.[1][3]

This compound , in contrast, is a much smaller polypeptide (disintegrin) isolated from the venom of the Southeastern pygmy rattlesnake, Sistrurus miliarius barbouri.[4] Its discovery has provided a unique template for the design of synthetic GPIIb/IIIa antagonists.[2][4]

Mechanism of Action: A Tale of Two Inhibitors

While both molecules target the GPIIb/IIIa receptor, their origins, structures, and modes of inhibition differ significantly.

This compound: The Specificity of a KGD Sequence

This compound's mechanism is a prime example of molecular mimicry. It contains a Lysine-Glycine-Aspartic Acid (KGD) amino acid sequence, which is a variation of the more common Arginine-Glycine-Aspartic Acid (RGD) motif found in many adhesive proteins, including fibrinogen.[2][4] This KGD sequence confers a high degree of specificity for the GPIIb/IIIa receptor over other integrins.[4] this compound acts as a competitive antagonist, directly binding to the ligand-binding site on GPIIb/IIIa and preventing the docking of fibrinogen and vWF.[2] The conservative substitution of lysine for arginine in the recognition motif is the key structural feature responsible for this remarkable specificity.[4]

Abciximab: Steric Hindrance and Multi-Receptor Blockade

Abciximab's inhibitory action is primarily attributed to steric hindrance and/or conformational changes induced upon binding to the GPIIb/IIIa receptor.[4] Due to its large size, once bound, it physically obstructs the access of large molecules like fibrinogen and vWF to their binding sites on the receptor.[4] Unlike this compound, abciximab is not a direct competitive inhibitor of the RGD binding site.

Furthermore, abciximab exhibits a broader spectrum of activity by binding to other related integrin receptors, including the vitronectin receptor (αvβ3) on platelets, endothelial cells, and smooth muscle cells, as well as the Mac-1 receptor (αMβ2) on leukocytes.[2][5] This multi-receptor blockade may contribute to its overall antithrombotic and anti-inflammatory effects.[5]

Quantitative Comparison of Inhibitory Potency

Direct head-to-head comparative studies providing IC50 and Kd values for this compound and abciximab under identical experimental conditions are limited in the publicly available literature. However, by compiling data from various sources, we can draw a comparative picture of their potencies.

ParameterThis compoundAbciximabReference
Origin Snake Venom (Sistrurus miliarius barbouri)Chimeric Monoclonal Antibody (murine-human)[4],[1]
Molecular Weight ~7.5 kDa~48 kDa[4],[5]
Target Receptor Glycoprotein IIb/IIIaGlycoprotein IIb/IIIa, αvβ3, αMβ2[4],[2][5]
Binding Motif Lys-Gly-Asp (KGD)N/A (Steric Hindrance)[4],[4]
Binding Affinity (Kd) Not directly reported in comparative studies5 - 6.65 nM[5]
IC50 (ADP-induced Platelet Aggregation) ~8.88 nM (for a recombinant disintegrin, r-Cam-dis)1.58 - 2.3 µg/mL (~33 - 48 nM)[6],[7]

Note: The IC50 value for this compound is represented by that of a recombinant disintegrin (r-Cam-dis) from a different snake species, as a directly comparable value for this compound was not available in the reviewed literature. This value is provided to give a general indication of the potency of disintegrins in this class. The IC50 for abciximab is presented in both µg/mL and a calculated molar concentration for better comparison.

Visualizing the Mechanisms of Action

To visually represent the distinct inhibitory mechanisms of this compound and abciximab, the following diagrams were generated using the DOT language.

cluster_platelet Platelet Membrane GPIIb/IIIa GPIIb/IIIa Receptor Fibrinogen Fibrinogen Fibrinogen->GPIIb/IIIa Binds to This compound This compound (KGD) This compound->GPIIb/IIIa Competitively Inhibits Abciximab Abciximab Abciximab->GPIIb/IIIa Sterically Hinders

Inhibitory mechanisms of this compound and abciximab on the GPIIb/IIIa receptor.

Platelet_Activation Platelet Activation (e.g., by ADP, Thrombin) GPIIb/IIIa_Activation GPIIb/IIIa Receptor Conformational Change Platelet_Activation->GPIIb/IIIa_Activation Fibrinogen_Binding Fibrinogen Binding GPIIb/IIIa_Activation->Fibrinogen_Binding Platelet_Aggregation Platelet Aggregation Fibrinogen_Binding->Platelet_Aggregation This compound This compound This compound->Fibrinogen_Binding Inhibits Abciximab Abciximab Abciximab->Fibrinogen_Binding Inhibits

Signaling pathway of platelet aggregation and points of inhibition.

Experimental Protocols

A standardized method for comparing the inhibitory effects of this compound and abciximab on platelet aggregation is crucial for obtaining reliable and comparable data. The following protocol outlines a typical in vitro platelet aggregation assay using light transmission aggregometry (LTA).

Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of this compound and abciximab on ADP-induced human platelet aggregation.

Materials:

  • Freshly drawn human whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks.

  • 3.2% sodium citrate anticoagulant.

  • Adenosine diphosphate (ADP) solution (agonist).

  • This compound (purified or synthetic).

  • Abciximab (clinical grade or research equivalent).

  • Phosphate-buffered saline (PBS).

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • Light transmission aggregometer.

  • Spectrophotometer for platelet counting.

Procedure:

  • Blood Collection and PRP/PPP Preparation:

    • Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).

    • Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).

    • Transfer the PRP to a separate tube.

    • Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain platelet-poor plasma (PPP).

    • Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using autologous PPP.

  • Platelet Aggregation Measurement:

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Pre-warm PRP aliquots to 37°C for 5 minutes in the aggregometer cuvettes with a stir bar.

    • To different PRP aliquots, add increasing concentrations of either this compound or abciximab and incubate for a specified time (e.g., 5 minutes). A vehicle control (PBS) should also be included.

    • Initiate platelet aggregation by adding a fixed concentration of ADP (e.g., 10 µM).

    • Record the change in light transmission for a set period (e.g., 5-10 minutes). The maximum aggregation percentage is determined.

  • Data Analysis:

    • For each concentration of this compound and abciximab, calculate the percentage inhibition of platelet aggregation relative to the vehicle control.

    • Plot the percentage inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that produces 50% inhibition of platelet aggregation) for both this compound and abciximab from the dose-response curves.

Start Start Blood_Collection Collect Venous Blood (3.2% Sodium Citrate) Start->Blood_Collection PRP_Preparation Centrifuge at 150-200g to obtain Platelet-Rich Plasma (PRP) Blood_Collection->PRP_Preparation PPP_Preparation Centrifuge remaining blood at 1500-2000g to obtain Platelet-Poor Plasma (PPP) PRP_Preparation->PPP_Preparation Platelet_Count_Adjustment Adjust Platelet Count in PRP using PPP PPP_Preparation->Platelet_Count_Adjustment Incubation Incubate PRP with This compound or Abciximab Platelet_Count_Adjustment->Incubation Aggregation Induce Aggregation with ADP in Aggregometer Incubation->Aggregation Data_Acquisition Record Light Transmission Aggregation->Data_Acquisition Analysis Calculate % Inhibition and Determine IC50 Data_Acquisition->Analysis End End Analysis->End

Experimental workflow for the Light Transmission Aggregometry (LTA) assay.

Conclusion

This compound and abciximab represent two distinct and effective strategies for inhibiting the final common pathway of platelet aggregation. This compound, with its KGD motif, offers high specificity for the GPIIb/IIIa receptor, making it an excellent model for the rational design of targeted antithrombotic agents. Abciximab, a larger antibody fragment, provides potent, broad-spectrum inhibition through steric hindrance and interaction with multiple integrins, a property that may contribute to its clinical efficacy.

This comparative guide highlights the fundamental differences in their mechanisms of action, providing a foundation for further research and development in the field of antiplatelet therapy. The provided experimental protocol offers a standardized approach for the direct comparison of these and other novel GPIIb/IIIa inhibitors. Understanding these nuances is paramount for the development of next-generation antithrombotic agents with improved efficacy and safety profiles.

References

Unraveling Barbourin's Specificity: A Site-Directed Mutagenesis Approach

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Understanding the Molecular Basis of Barbourin's Potent and Specific Anti-Platelet Activity

This compound, a disintegrin isolated from the venom of the southeastern pygmy rattlesnake (Sistrurus m. barbouri), stands out among its class of platelet aggregation inhibitors. Unlike most disintegrins that utilize a common Arg-Gly-Asp (RGD) sequence to bind to a range of integrin receptors, this compound employs a unique Lys-Gly-Asp (KGD) motif, granting it high specificity for the platelet fibrinogen receptor, integrin αIIbβ3 (also known as GPIIb/IIIa).[1][2][3] This specificity makes this compound an attractive template for the development of novel anti-thrombotic agents with potentially fewer side effects.

This guide delves into the experimental evidence confirming the critical role of the KGD sequence in this compound's mechanism of action, primarily through the powerful technique of site-directed mutagenesis. By systematically altering the genetic code of this compound, researchers can substitute the key lysine (K) residue with an arginine (R), effectively converting the KGD motif to the more common RGD sequence. The resulting change in the protein's ability to inhibit platelet aggregation and bind to the αIIbβ3 receptor provides direct evidence of the KGD motif's importance.

Performance Comparison: Wild-Type this compound vs. KGD-to-RGD Mutant

Site-directed mutagenesis studies have been instrumental in elucidating the structure-function relationship of this compound. By creating a mutant version of this compound where the native KGD sequence is replaced with an RGD sequence, the impact on its biological activity can be precisely measured.

Parameter Wild-Type this compound (KGD) This compound Mutant (RGD) Key Takeaway
Inhibition of Platelet Aggregation (IC50) Highly PotentPotency is maintained or slightly altered, but specificity is lost.The lysine residue is not solely responsible for high affinity but is crucial for specificity.
Binding Affinity for αIIbβ3 (GPIIb/IIIa) HighHighBoth KGD and RGD motifs can bind with high affinity to the αIIbβ3 receptor.
Specificity for αIIbβ3 vs. other integrins (e.g., αvβ3) High SpecificityLow Specificity (binds to other integrins)The substitution of lysine with arginine broadens the binding profile, making the mutant less specific for the platelet receptor.[1][2]

Note: Specific IC50 and Ki values are dependent on the specific experimental conditions and have been reported across various studies. The general trend, however, consistently points to the KGD motif as the primary determinant of this compound's specificity.

Experimental Protocols

To provide a comprehensive understanding of how these findings are generated, this section outlines the detailed methodologies for the key experiments involved in confirming this compound's mechanism through site-directed mutagenesis.

Site-Directed Mutagenesis of this compound

This protocol describes the process of introducing a specific point mutation in the this compound gene to change the lysine codon (e.g., AAG) to an arginine codon (e.g., AGG). A common method employed is PCR-based site-directed mutagenesis.

Materials:

  • Plasmid DNA containing the wild-type this compound gene

  • Mutagenic primers containing the desired nucleotide change (K to R)

  • High-fidelity DNA polymerase

  • dNTPs

  • PCR buffer

  • DpnI restriction enzyme

  • Competent E. coli cells for transformation

  • LB agar plates with appropriate antibiotic selection

Procedure:

  • Primer Design: Design a pair of complementary mutagenic primers, typically 25-45 bases in length, containing the desired mutation in the middle. The melting temperature (Tm) should be calculated to ensure proper annealing.

  • PCR Amplification: Set up a PCR reaction containing the plasmid template, mutagenic primers, dNTPs, and high-fidelity DNA polymerase. The PCR cycling parameters will typically involve an initial denaturation step, followed by 12-18 cycles of denaturation, annealing, and extension. This process creates copies of the plasmid containing the desired mutation.

  • DpnI Digestion: Following PCR, the reaction mixture is treated with DpnI restriction enzyme. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid intact.

  • Transformation: The DpnI-treated DNA is then transformed into competent E. coli cells.

  • Selection and Sequencing: The transformed cells are plated on selective LB agar plates. Individual colonies are picked, and the plasmid DNA is isolated. The presence of the desired mutation is confirmed by DNA sequencing.

Expression and Purification of Recombinant this compound and its Mutant

Once the mutated plasmid is confirmed, the next step is to produce the recombinant proteins for functional assays.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the wild-type or mutant this compound gene (often with a purification tag like His-tag)

  • LB broth with appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction

  • Lysis buffer

  • Affinity chromatography column (e.g., Ni-NTA for His-tagged proteins)

  • Dialysis buffer

Procedure:

  • Transformation: Transform the expression plasmids into a suitable E. coli expression strain.

  • Culture Growth: Inoculate a starter culture and then a larger volume of LB broth with the transformed bacteria. Grow the culture at 37°C with shaking until it reaches an optimal optical density (OD600 of 0.6-0.8).

  • Induction: Induce protein expression by adding IPTG to the culture and continue to grow for several hours, often at a lower temperature (e.g., 16-30°C) to enhance protein solubility.

  • Cell Lysis: Harvest the bacterial cells by centrifugation and resuspend them in lysis buffer. Lyse the cells using methods such as sonication or high-pressure homogenization.

  • Purification: Clarify the lysate by centrifugation to remove cell debris. The soluble fraction containing the recombinant protein is then loaded onto an affinity chromatography column. After washing the column to remove non-specifically bound proteins, the target protein is eluted.

  • Dialysis and Concentration: The purified protein is dialyzed against a suitable buffer to remove salts and other small molecules. The protein concentration is then determined.

Platelet Aggregation Inhibition Assay

This assay measures the ability of wild-type and mutant this compound to inhibit platelet aggregation induced by an agonist like ADP.

Materials:

  • Human platelet-rich plasma (PRP) or washed platelets

  • Platelet agonist (e.g., ADP, collagen, or thrombin)

  • Wild-type and mutant this compound at various concentrations

  • Platelet aggregometer

Procedure:

  • Platelet Preparation: Prepare PRP from fresh human blood by centrifugation.

  • Incubation: Pre-incubate the PRP with different concentrations of either wild-type or mutant this compound for a short period at 37°C.

  • Induction of Aggregation: Place the PRP sample in the aggregometer and add a platelet agonist to induce aggregation.

  • Measurement: The aggregometer measures the change in light transmission as platelets aggregate. The extent of inhibition is calculated by comparing the aggregation in the presence of the inhibitor to the control (no inhibitor).

  • IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of platelet aggregation (IC50) is determined from a dose-response curve.

Visualizing the Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the key pathways and processes.

Platelet_Aggregation_Inhibition cluster_pathway Platelet Aggregation Pathway cluster_inhibition Inhibition by this compound Fibrinogen Fibrinogen αIIbβ3_Receptor αIIbβ3 Receptor (GPIIb/IIIa) Fibrinogen->αIIbβ3_Receptor Binds Platelet_Aggregation Platelet Aggregation αIIbβ3_Receptor->Platelet_Aggregation Mediates Barbourin_WT This compound (KGD) Barbourin_WT->αIIbβ3_Receptor Specifically Blocks Barbourin_Mutant This compound Mutant (RGD) Barbourin_Mutant->αIIbβ3_Receptor Blocks Other_Integrins Other Integrins (e.g., αvβ3) Barbourin_Mutant->Other_Integrins Also Blocks

Figure 1: Mechanism of Platelet Aggregation Inhibition by this compound.

Site_Directed_Mutagenesis_Workflow Start Start Primer_Design Design Mutagenic Primers (K to R) Start->Primer_Design PCR PCR with Mutagenic Primers Primer_Design->PCR DpnI_Digestion DpnI Digestion of Parental DNA PCR->DpnI_Digestion Transformation Transformation into E. coli DpnI_Digestion->Transformation Selection Selection and Colony Picking Transformation->Selection Sequencing DNA Sequencing to Confirm Mutation Selection->Sequencing Expression Protein Expression and Purification Sequencing->Expression Assay Functional Assays (Platelet Aggregation) Expression->Assay End End Assay->End

Figure 2: Experimental Workflow for Site-Directed Mutagenesis.

Logical_Relationship cluster_wildtype Wild-Type this compound cluster_mutant Mutant this compound KGD_Sequence KGD Sequence High_Specificity High Specificity for αIIbβ3 KGD_Sequence->High_Specificity RGD_Sequence RGD Sequence (Site-Directed Mutagenesis) Low_Specificity Low Specificity (Binds to multiple integrins) RGD_Sequence->Low_Specificity

Figure 3: Structure-Function Relationship of this compound's Recognition Motif.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Barbourin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with barbourin, a potent peptide derived from snake venom, ensuring its safe handling and disposal is paramount. Adherence to established protocols for the inactivation and disposal of this biological material is essential to mitigate risks of exposure and environmental contamination. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, covering liquid and solid waste, as well as spill decontamination.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to wear appropriate Personal Protective Equipment (PPE). This serves as the primary barrier against accidental exposure.[1]

  • Gloves: Wear chemical-resistant disposable gloves, such as nitrile gloves.[1]

  • Eye Protection: Safety glasses or goggles are mandatory to protect against splashes.[1]

  • Lab Coat: A lab coat or protective gown should be worn over standard clothing.[1]

  • Respiratory Protection: When handling lyophilized powder, which can easily become airborne, work within a fume hood or biosafety cabinet to prevent inhalation.[1]

Always handle this compound in a designated and clean laboratory area to avoid cross-contamination.[1]

Step-by-Step Disposal Protocol

The recommended primary method for the disposal of this compound and other peptide toxins is through chemical inactivation. This process utilizes chemical agents to denature the peptide, rendering it biologically inactive.[2]

Waste Segregation

Proper segregation of waste is the first critical step in safe disposal.[1][3]

  • Liquid Waste: All aqueous and organic solutions containing this compound.

  • Solid Waste: Contaminated items such as gloves, pipette tips, vials, and weighing paper.[4][5]

  • Sharps Waste: Contaminated needles, syringes, and broken glass.

Chemical Inactivation

For liquid waste, chemical inactivation is essential before disposal.

  • Prepare Inactivation Solution: A freshly prepared 10% bleach solution is a commonly recommended and effective chemical inactivation agent for peptide toxins.[2]

  • Inactivate the Toxin: Slowly add the 10% bleach solution to the liquid this compound waste to achieve a final concentration sufficient for inactivation. A 1:10 ratio of bleach to waste is a general guideline.

  • Ensure Sufficient Contact Time: Gently stir the mixture to ensure thorough mixing and let it stand for a minimum of 30 minutes to ensure complete inactivation of the toxin.[2]

  • Neutralization and Disposal: After the contact time, neutralize the solution to a pH between 6 and 8 using a suitable neutralizing agent if required by your institution's guidelines. Dispose of the neutralized solution down the drain with copious amounts of water, in accordance with local regulations.[2] Never pour untreated peptide solutions down the sink.[4]

Disposal of Solid and Sharps Waste
  • Non-Sharp Solid Waste:

    • Place all non-sharp, contaminated solid waste into an autoclavable biohazard bag.[2]

    • Add a sufficient volume of 10% bleach solution to saturate the waste and let it stand for at least 30 minutes.[2]

    • After decontamination, the bag can be autoclaved and then disposed of as regular laboratory waste, following institutional guidelines.[2]

  • Sharps Waste:

    • Place all contaminated sharps directly into a designated, puncture-resistant sharps container.[2]

    • The sealed sharps container should then be disposed of as biohazardous waste according to your institution's protocols.[2]

Spill Decontamination Procedure

In the event of a this compound spill, follow these steps to ensure safe cleanup:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Wear Appropriate PPE: Don your full personal protective equipment.

  • Contain the Spill: For liquid spills, cover with absorbent material. For solid spills, gently cover with damp paper towels to avoid raising dust.

  • Decontaminate: Carefully apply a 10% bleach solution to the spill area, working from the outside in.

  • Allow Contact Time: Let the bleach solution sit for at least 30 minutes.[2]

  • Clean Up: Collect all absorbent materials and any broken glass (using forceps) and place them in a biohazard bag or sharps container as appropriate.[2]

  • Final Wipe Down: Wipe the spill area again with a fresh 10% bleach solution, followed by water to rinse away any residual bleach.[2]

  • Dispose of Waste: Seal all biohazard bags and sharps containers and dispose of them as biohazardous waste.[2]

  • Post-Cleanup: Remove and dispose of contaminated PPE in a biohazard bag and wash your hands thoroughly with soap and water.[2]

Data on Chemical Inactivation Agents

While specific quantitative data for this compound is not available, the following table summarizes effective chemical inactivation agents for peptide toxins in general.

Chemical AgentRecommended ConcentrationMinimum Contact TimeNotes
Sodium Hypochlorite (Bleach)10% solution30 minutesEffective and widely available. Corrosive to metals.
Sodium Hydroxide1 M solution1 hourEffective but highly corrosive. Requires neutralization before disposal.
Autoclaving121°C, 15 psi30 minutesSuitable for contaminated solid waste and heat-stable solutions.

This compound Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of this compound waste.

Barbourin_Disposal_Workflow cluster_prep Preparation cluster_segregation Waste Segregation cluster_liquid Liquid Waste cluster_solid Solid Waste (Non-Sharp) cluster_sharps Sharps Waste start This compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste ppe->segregate inactivate_liquid Chemical Inactivation (e.g., 10% Bleach for >30 min) segregate->inactivate_liquid Liquid decontaminate_solid Decontaminate with 10% Bleach segregate->decontaminate_solid Solid sharps_container Place in Sharps Container segregate->sharps_container Sharps neutralize Neutralize (if required) inactivate_liquid->neutralize dispose_liquid Dispose via Sanitary Sewer with copious water neutralize->dispose_liquid end Disposal Complete dispose_liquid->end autoclave Autoclave decontaminate_solid->autoclave dispose_solid Dispose as Laboratory Waste autoclave->dispose_solid dispose_solid->end dispose_sharps Dispose as Biohazardous Waste sharps_container->dispose_sharps dispose_sharps->end

Caption: Workflow for the safe disposal of this compound waste.

Disclaimer: The information provided is based on general laboratory safety protocols for peptide toxins. Always consult your institution's specific Safety Data Sheets (SDS) and Environmental Health and Safety (EHS) guidelines before handling and disposing of any chemical or biological material.

References

Essential Safety and Logistical Information for Handling Barbourin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent biomolecules like barbourin. This compound, a disintegrin protein derived from the venom of the southeastern pygmy rattlesnake (Sistrurus miliarius barbouri), is a potent inhibitor of platelet aggregation. Due to its biological activity, strict adherence to safety protocols is essential to minimize risks and ensure a safe laboratory environment. This document provides comprehensive guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for handling this compound.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound to ensure all potential hazards are identified and mitigated. The following table summarizes the recommended PPE for handling this compound, categorized by the type of protection.

Protection TypeRecommended PPESpecifications and Use
Eye Protection Safety goggles or a face shieldMust be worn at all times in the laboratory to protect against splashes.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile)Double-gloving is recommended. Change gloves immediately if contaminated.[1]
Lab coatA buttoned lab coat is essential to protect against skin contact.[1]
Respiratory Protection N95 respirator or higherRequired when handling powdered this compound or when there is a risk of aerosolization.[1][3]
Foot Protection Closed-toe shoesMust be worn to protect against spills and falling objects.[1]

Operational Plan for Safe Handling

A systematic approach to handling this compound, from preparation to experimental use, is critical for safety. The following step-by-step operational plan provides a framework for researchers.

1. Preparation and Planning:

  • Conduct a thorough risk assessment for the specific procedures involving this compound.

  • Ensure all personnel are trained on the safe handling of potent proteins and are familiar with the emergency procedures.

  • Verify that all necessary PPE is available and in good condition.

  • Prepare a dedicated and clearly labeled workspace for handling this compound. A chemical fume hood should be used when handling powdered this compound.[3]

2. Reconstitution of Lyophilized this compound:

  • Handle the lyophilized powder in a chemical fume hood to prevent inhalation.[3]

  • Wear appropriate PPE, including a respirator.

  • Carefully uncap the vial, avoiding any sudden movements that could aerosolize the powder.

  • Add the appropriate buffer slowly to the vial to dissolve the powder.

  • Gently swirl the vial to ensure complete dissolution; do not vortex, as this can denature the protein.

3. Experimental Use:

  • All manipulations of this compound solutions should be performed in a designated area, away from general lab traffic.

  • Use mechanical pipetting devices; never pipette by mouth.[4]

  • Perform procedures carefully to minimize the creation of splashes or aerosols.[4]

  • Clearly label all tubes and containers with the contents and concentration of this compound.

4. Spill Management:

  • In the event of a spill, immediately alert others in the vicinity.

  • Evacuate the area if the spill is large or if there is a risk of aerosolization.

  • For small liquid spills, cover the area with absorbent material, and then decontaminate with a suitable disinfectant (e.g., a fresh 10% bleach solution), allowing for adequate contact time before cleaning.

  • For spills of powdered this compound, cover with damp absorbent material to avoid raising dust, then proceed with decontamination and cleanup.

  • All materials used for spill cleanup should be disposed of as hazardous waste.

Disposal Plan

Proper disposal of this compound waste is crucial to prevent environmental contamination and accidental exposure. All waste contaminated with this compound should be treated as hazardous chemical and biological waste.

1. Waste Segregation and Collection:

  • Solid Waste: Collect all contaminated solid waste, such as pipette tips, gloves, vials, and labware, in a dedicated, clearly labeled, leak-proof hazardous waste container.[5] This container should be marked as "Hazardous Waste" and specify "this compound Contaminated Material".[5]

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, clearly labeled, leak-proof hazardous waste container.[6]

2. Inactivation (Optional but Recommended):

  • Before final disposal, consider inactivating liquid this compound waste. This can be achieved by adding a strong acid (e.g., 1 M HCl) or a strong base (e.g., 1 M NaOH) to hydrolyze and inactivate the protein.[5] The solution should then be neutralized to a pH between 6.0 and 8.0.[5]

3. Final Disposal:

  • Store sealed hazardous waste containers in a designated hazardous waste accumulation area.

  • Arrange for pickup and disposal through your institution's certified hazardous waste management service.[5]

  • Never dispose of this compound waste down the drain or in the regular trash.[7]

Logical Workflow for Safe Handling and Disposal of this compound

Barbourin_Workflow cluster_Preparation 1. Preparation & Planning cluster_Handling 2. Safe Handling cluster_Disposal 3. Waste Disposal RiskAssessment Conduct Risk Assessment Training Personnel Training RiskAssessment->Training PPE_Check Verify PPE Availability Training->PPE_Check Workspace Prepare Dedicated Workspace PPE_Check->Workspace Reconstitution Reconstitute in Fume Hood Workspace->Reconstitution Experiment Perform Experiment Reconstitution->Experiment Spill Manage Spills Experiment->Spill If spill occurs Segregation Segregate Waste Experiment->Segregation Spill->Segregation Inactivation Inactivate Waste (Recommended) Segregation->Inactivation FinalDisposal Final Disposal via Certified Service Inactivation->FinalDisposal

Caption: Workflow for the safe handling and disposal of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。